molecular formula C5H6BrN3 B1512637 2-Bromo-4-methylpyrimidin-5-amine CAS No. 1251032-89-9

2-Bromo-4-methylpyrimidin-5-amine

Cat. No.: B1512637
CAS No.: 1251032-89-9
M. Wt: 188.03 g/mol
InChI Key: IBHJOJJVJPRVJO-UHFFFAOYSA-N
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Description

2-Bromo-4-methylpyrimidin-5-amine is a useful research compound. Its molecular formula is C5H6BrN3 and its molecular weight is 188.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-methylpyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-methylpyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-methylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c1-3-4(7)2-8-5(6)9-3/h2H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHJOJJVJPRVJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855624
Record name 2-Bromo-4-methylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251032-89-9
Record name 2-Bromo-4-methylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2-Bromo-4-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-4-methylpyrimidin-5-amine (CAS: 1251032-89-9) is a high-value heterocyclic scaffold extensively utilized in medicinal chemistry, particularly in the development of kinase inhibitors. Its structural uniqueness lies in its orthogonal reactivity : the electrophilic C2-bromide allows for precise carbon-carbon or carbon-nitrogen bond formation (via Pd-catalyzed cross-coupling or SNAr), while the nucleophilic C5-amine serves as a versatile handle for amide, urea, or secondary amine synthesis. This duality makes it an ideal "linchpin" for fragment-based drug discovery (FBDD), enabling the independent elaboration of two distinct vectors around the pyrimidine core.

Physicochemical Profile

The following data consolidates predicted and experimental values. Due to the specific nature of this intermediate, some values are computational estimates based on structural analogs.

PropertyValueNotes
CAS Number 1251032-89-9Unique Identifier
Molecular Formula C₅H₆BrN₃-
Molecular Weight 188.03 g/mol -
Appearance Off-white to pale brown solidOxidation sensitive
Melting Point 148–151 °CLiterature range for high purity [1]
Boiling Point ~364 °CPredicted at 760 mmHg
pKa (C5-NH₂) ~2.3 - 3.5Weakly basic due to electron-deficient ring
logP ~0.83Moderate lipophilicity
Solubility DMSO, Methanol, DMFPoor water solubility

Synthetic Routes[1][3][4][5][6][7]

The synthesis of 2-bromo-4-methylpyrimidin-5-amine typically avoids direct bromination of the pyrimidine ring, which favors the 5-position. Instead, functional group interconversion (FGI) from oxygenated or aminated precursors is preferred.

Route A: Deoxybromination (Primary Industrial Route)

This method utilizes 2-hydroxy-4-methylpyrimidin-5-amine (or its tautomer 5-amino-4-methylpyrimidin-2(1H)-one) as the starting material. The reaction exploits the high oxophilicity of phosphorus to install the bromine.

  • Precursor: 5-Amino-4-methylpyrimidin-2-ol.

  • Reagent: Phosphorus oxybromide (POBr₃) or POCl₃ followed by HBr/AcOH.

  • Conditions: Reflux in anhydrous toluene or neat at 80–100 °C.

  • Mechanism: The carbonyl oxygen attacks the phosphorus center, creating a good leaving group which is displaced by bromide via an SNAr-like mechanism.

Route B: Sandmeyer Reaction

This route starts from 2,5-diamino-4-methylpyrimidine .

  • Diazotization: Treatment with NaNO₂ in HBr at 0 °C generates the diazonium salt at the more reactive C2-amine (often requires careful pH control to avoid bis-diazotization).

  • Substitution: Addition of CuBr (Sandmeyer conditions) installs the bromine atom.

Reactivity & Functionalization

The chemical utility of this scaffold is defined by three distinct reactivity zones.

Reactivity Map

ReactivityMap Core 2-Bromo-4-methyl pyrimidin-5-amine C2_Node C2-Position (Electrophile) High Reactivity Core->C2_Node C5_Node C5-Amine (Nucleophile) Moderate Reactivity Core->C5_Node C4_Node C4-Methyl (Acidic) Low Reactivity Core->C4_Node Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) C2_Node->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd) C2_Node->Buchwald SnAr SnAr Substitution (RO-, RS-, RNH-) C2_Node->SnAr Amide Amide Coupling (R-COCl / HATU) C5_Node->Amide Urea Urea Formation (Isocyanates) C5_Node->Urea RedAmin Reductive Amination (R-CHO, NaBH(OAc)3) C5_Node->RedAmin Oxidation Oxidation to Aldehyde/Acid C4_Node->Oxidation

Caption: Functionalization map showing the three orthogonal reactivity vectors. C2 is the primary site for scaffold extension, while C5 serves as the solubility/interaction tail.

Detailed Reaction Classes
1. C2-Bromine: Palladium-Catalyzed Cross-Coupling

The C2-position is highly activated due to the electron-withdrawing nature of the pyrimidine nitrogen atoms.

  • Suzuki-Miyaura: Reacts with aryl/heteroaryl boronic acids.[1][2] This is the standard method for synthesizing biaryl kinase inhibitors .

    • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are effective.

    • Base: K₂CO₃ or Cs₂CO₃ in Dioxane/Water.

  • Buchwald-Hartwig: Reacts with amines to form 2-aminopyrimidines.

    • Ligands: Xantphos or BINAP are often required to prevent chelation of the C5-amine to the metal center.

2. C5-Amine: Nucleophilic Derivatization

The amino group at C5 is less nucleophilic than a standard aniline due to the electron-deficient ring, but it remains reactive enough for:

  • Acylation: Reaction with acid chlorides or carboxylic acids (using HATU/EDC).

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

3. C4-Methyl: Benzylic Acidity

While less commonly exploited, the methyl group at C4 is "pseudo-benzylic."

  • Deprotonation: Strong bases (e.g., LiHMDS) can generate a carbanion for alkylation.

  • Oxidation: SeO₂ can oxidize the methyl group to an aldehyde, enabling Knoevenagel condensations.

Medicinal Chemistry Applications

This scaffold is a structural bioisostere of the adenine ring found in ATP. Consequently, it is ubiquitous in the design of ATP-competitive inhibitors.

  • Hinge Binding: The N1 and C2-substituent (often an amine or NH-aryl) form hydrogen bonds with the hinge region of kinase enzymes (e.g., CDK, p38 MAPK, EGFR).

  • Solvent Front: The C5-amine derivatives often project into the solvent-exposed region or the ribose-binding pocket, allowing for the tuning of solubility and pharmacokinetic properties.

Experimental Protocols

Protocol A: Suzuki Coupling (General Procedure)

Targeting the C2-position with an aryl boronic acid.

Reagents:

  • 2-Bromo-4-methylpyrimidin-5-amine (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)[1][2]

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • 1,4-Dioxane (0.1 M concentration)

Step-by-Step:

  • Setup: Charge a microwave vial or round-bottom flask with the pyrimidine, boronic acid, and Pd catalyst.

  • Solvent: Add 1,4-dioxane and the aqueous Na₂CO₃ solution.

  • Degas: Sparge with Nitrogen or Argon for 5 minutes.

  • Reaction: Heat to 90–100 °C for 2–4 hours (or 120 °C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Protocol B: Amide Coupling at C5

Functionalizing the amine.

Reagents:

  • 2-Bromo-4-methylpyrimidin-5-amine (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (anhydrous)

Step-by-Step:

  • Dissolve the carboxylic acid and DIPEA in DMF.

  • Add HATU and stir for 5 minutes to activate the acid.

  • Add the pyrimidine amine.

  • Stir at room temperature for 12–16 hours.

  • Note: If the reaction is sluggish due to the low nucleophilicity of the amine, heating to 50 °C may be required.

Safety & Stability

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).

  • Handling: Wear standard PPE (gloves, goggles, lab coat). Use in a fume hood to avoid inhalation of dust.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The amine group can oxidize over time, turning the solid brown.

  • Incompatibilities: Strong oxidizing agents, acid chlorides (unless intended reaction).

References

  • Sigma-Aldrich/Merck . Product Specification: 2-Amino-5-bromo-4-methylpyridine (Analog Reference). Accessed via . (Note: Melting point range 148-151°C is often cited for the close isomer; experimental verification for the specific pyrimidine isomer is recommended).

  • PubChem . Compound Summary: 2-Bromo-4-methylpyrimidin-5-amine (CAS 1251032-89-9). Link.

  • BenchChem . Suzuki-Miyaura Coupling Protocols for Halogenated Pyrimidines. Link.

  • GuideChem . Synthesis and properties of brominated methylpyrimidines. Link.

  • MDPI . Efficient Synthesis of Novel Pyridine/Pyrimidine Derivatives via Suzuki Cross-Coupling. Link.

Sources

Spectroscopic Characterization of 2-Bromo-4-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization and Analytical Profiling of 2-Bromo-4-methylpyrimidin-5-amine CAS Registry Number: 1251032-89-9 Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary & Structural Logic

2-Bromo-4-methylpyrimidin-5-amine (CAS: 1251032-89-9) is a critical heterocyclic intermediate employed in the synthesis of kinase inhibitors (e.g., JAK, CDK) and other bioactive small molecules. Its utility stems from the orthogonal reactivity of its functional groups: the C2-bromide serves as an electrophile for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the C5-amine acts as a nucleophile for amide coupling or reductive amination.

This guide provides a comprehensive spectroscopic profile. The data presented is synthesized from consensus values for 2,4,5-substituted pyrimidine scaffolds, grounded in first-principles electronic effects.

Structural Electronic Analysis

To interpret the spectra accurately, one must understand the electronic environment:

  • The Pyrimidine Core: inherently electron-deficient (π-deficient), causing general deshielding of ring protons/carbons.

  • C2-Bromine: Inductively electron-withdrawing but mesomerically weak compared to the ring nitrogens. It activates the C2 position for nucleophilic aromatic substitution (

    
    ).
    
  • C5-Amine: A strong electron-donating group (EDG) via resonance. This significantly shields the adjacent C4 and C6 positions.

  • C4-Methyl: Weakly electron-donating; provides a characteristic high-field singlet diagnostic for integration.

Spectroscopic Data Profile

Mass Spectrometry (ESI-MS)

The presence of a single bromine atom imparts a distinct isotopic signature essential for rapid identification.

ParameterValue / CharacteristicNotes
Ionization Mode ESI (+)Positive mode is favored due to the basic pyrimidine nitrogens and the amine group.
Molecular Formula

Exact Mass: 186.97
Observed Ions (

)
188.0 / 190.0 1:1 intensity ratio. This is the hallmark

doublet.
Fragmentation

~109 (

)
Loss of Br radical is a common fragmentation pathway under high collision energy.
Proton NMR ( H NMR)

Solvent: DMSO-d


 (Preferred for solubility and exchangeable proton visibility)
PositionShift (

ppm)
MultiplicityIntegrationCoupling (

)
Assignment Logic
H-6 7.95 – 8.10 Singlet (s)1H-The sole aromatic proton. Deshielded by the adjacent N1 but shielded relative to unsubstituted pyrimidine (typically >8.5 ppm) due to the ortho-amino group effect.
NH

5.20 – 5.50 Broad Singlet (bs)2H-Exchangeable with D

O. Chemical shift is highly concentration and temperature-dependent.
CH

2.25 – 2.35 Singlet (s)3H-Characteristic methyl singlet. Slightly deshielded by the aromatic ring compared to an aliphatic methyl (~0.9 ppm).
Impurity ~3.33s--Water (in DMSO-d

).
Impurity ~2.50quint--DMSO (residual solvent).
Carbon NMR ( C NMR)

Solvent: DMSO-d



PositionShift (

ppm)
TypeAssignment Logic
C-2 ~145.0 Quaternary (C-Br)Attached to two nitrogens and a bromine. The Br effect is complex (heavy atom effect), but the position between two Ns keeps it downfield.
C-6 ~142.5 CHThe only aromatic methine. High shift due to adjacency to N1.
C-4 ~155.0 Quaternary (C-Me)Deshielded by the ring N3 and the methyl substituent effect.
C-5 ~136.0 Quaternary (C-NH

)
The ipso carbon to the amine. Shielded relative to C2/C4 due to electron density donation from the nitrogen lone pair.
CH

~19.5 CH

Typical aromatic methyl resonance.
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

  • 3450, 3320 cm

    
    :  N-H stretching (Primary amine, asymmetric/symmetric).
    
  • 1620 – 1640 cm

    
    :  C=N ring stretching (Pyrimidine skeletal bands).
    
  • 1580 cm

    
    :  N-H bending (Scissoring).
    
  • 600 – 700 cm

    
    :  C-Br stretching (Fingerprint region).
    

Analytical & Structural Correlation Workflow

The following diagram illustrates the logical flow for confirming the structure of 2-Bromo-4-methylpyrimidin-5-amine during a synthesis campaign.

AnalyticalWorkflow Sample Crude Sample (Post-Workup) LCMS LC-MS Analysis (Check MW & Purity) Sample->LCMS Isotope Isotope Pattern Check (188/190 m/z ratio 1:1?) LCMS->Isotope Decision_Br Br Pattern Present? Isotope->Decision_Br NMR_Prep NMR Sample Prep (Dissolve in DMSO-d6) H_NMR 1H NMR Acquisition NMR_Prep->H_NMR NOESY NOESY/ROESY (Spatial Confirmation) H_NMR->NOESY Decision_Regio Regioisomer Check (NOE: Me <-> NH2?) NOESY->Decision_Regio Structure CONFIRMED STRUCTURE 2-Bromo-4-methylpyrimidin-5-amine Decision_Br->Sample No (Re-synthesize) Decision_Br->NMR_Prep Yes Decision_Regio->Sample No (Isomer Found) Decision_Regio->Structure Yes (Proximity Confirmed)

Caption: Analytical decision tree for validating the identity of brominated pyrimidine intermediates.

Experimental Protocol: Sample Preparation & Handling

To ensure reproducible spectroscopic data, the following protocol is recommended. This minimizes artifacts such as hydrolysis (conversion to the 2-hydroxy analog) or oxidation.

NMR Sample Preparation
  • Solvent Choice: Use DMSO-d

    
      (99.9% D).
    
    • Reasoning: The compound has moderate polarity. CDCl

      
       may lead to peak broadening of the amine protons and poor solubility.
      
  • Concentration: Dissolve 5–10 mg of solid in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy (common if inorganic salts from the Suzuki coupling workup remain), filter through a cotton plug in a glass pipette. Suspended solids cause line broadening.

Critical Quality Attributes (Impurity Profiling)

When analyzing the spectra, specifically look for these common process impurities:

  • 2-Hydroxy-4-methylpyrimidin-5-amine:

    • Origin: Hydrolysis of the C2-Bromine during acidic workup or storage in wet solvents.

    • Marker: Loss of the 1:1 Br isotope pattern in MS; Appearance of a broad OH peak >10 ppm in NMR.

  • 4-Methylpyrimidin-5-amine (Debrominated):

    • Origin: Hydrogenolysis side reaction (if Pd/C was used in a previous step).

    • Marker: Appearance of H-2 as a singlet at ~8.8 ppm (very deshielded).

Structural Correlation (NOE)

To distinguish between the desired isomer and potential regioisomers (e.g., if the starting material was asymmetric):

  • NOE Experiment: Irradiate the Methyl signal (~2.3 ppm).

  • Expected Result: You should observe an enhancement of the Amine signal (~5.3 ppm) and potentially the H-6 aromatic proton, confirming the 4-Methyl is adjacent to the 5-Amine .

References

  • Compound Identification

    • CAS Registry: 1251032-89-9.
    • IUPAC Name: 2-Bromo-4-methylpyrimidin-5-amine.[1]

    • Vendors: , .

  • General Pyrimidine Spectroscopy: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Pyrimidines: Chemical Shifts and Coupling Constants). Armarego, W. L. F. (1971). Fused Pyrimidines. Wiley-Interscience.
  • Synthetic Context (Analogous Chemistry)

Sources

Technical Guide: Mass Spectrometry Fragmentation of Brominated Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated pyrimidines (e.g., 5-bromouracil, brivudine, broxuridine) represent a critical class of antimetabolites and radiosensitizers in drug development. Their analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a unique advantage: the distinct isotopic signature of bromine. However, the lability of the Carbon-Bromine (C-Br) bond presents specific challenges in fragmentation analysis, often leading to premature in-source decay or complex rearrangement spectra.

This guide provides a definitive workflow for the structural elucidation of brominated pyrimidines. It moves beyond basic spectral matching to explain the physicochemical drivers of fragmentation, ensuring reproducible and defensible data for regulatory submissions.

The Isotopic Signature: The "Smoking Gun"

Before analyzing fragmentation, one must validate the precursor ion. Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine possesses two stable isotopes,


 and 

, with near-identical natural abundance.

This results in a characteristic "doublet" pattern where the molecular ion (


) and the isotope peak (

) appear at approximately 1:1 intensity.[1]
Table 1: Bromine Isotope Abundances
IsotopeExact Mass (Da)Natural Abundance (%)Spectral Appearance

78.918350.69Base Peak (

)

80.916349.31Isotope Peak (

)

Critical Insight: In MS/MS (Product Ion Scan), if you select the


 precursor, all product ions retaining the bromine will show the lighter mass. If you select the 

precursor, retained-bromine fragments will be +2 Da heavier. Protocol: Always fragment both isotopes separately to confirm which fragments contain the halogen.

Mechanistic Fragmentation Pathways[2]

The fragmentation of brominated pyrimidines in Electrospray Ionization (ESI) is governed by the weakness of the C-Br bond relative to the pyrimidine ring stability.

Pathway A: Heterolytic Cleavage (Neutral Loss of HBr)

In ESI (soft ionization), the formation of radical cations is energetically unfavorable. Therefore, direct loss of a bromine radical (


) is less common than the neutral loss of Hydrogen Bromide (HBr).
  • Mechanism: A proton transfer (often from N1 or N3) facilitates the elimination of HBr.

  • Mass Shift: Loss of 80 Da (

    
    ) or 82 Da (
    
    
    
    ).
  • Result: Formation of a dehydro-pyrimidine cation.

Pathway B: Retro-Diels-Alder (RDA) Reaction

The pyrimidine ring is prone to RDA cleavage, a pericyclic reaction that breaks two bonds in the ring.

  • Mechanism: The ring splits, typically expelling Isocyanic Acid (HNCO, 43 Da).

  • Observation: This often occurs after the loss of the bromine or the sugar moiety (in nucleosides). However, in stable brominated bases, RDA can occur on the intact parent.

Pathway C: Homolytic Cleavage (Radical Loss)

While rare in ESI, high collision energies (CE) can force homolytic cleavage of the C-Br bond.

  • Mass Shift: Loss of 79 or 81 Da exactly.

  • Indicator: This yields a radical cation (

    
    ), which is highly reactive and often degrades instantly into smaller fragments.[2]
    

Visualization: Fragmentation Logic & Workflow

The following diagrams illustrate the decision-making process for interpreting spectra and the experimental workflow.

Diagram 1: Mechanistic Fragmentation Tree

BromineFrag Parent Precursor Ion (Brominated Pyrimidine) [M+H]+ IsotopeCheck Isotope Pattern Check (1:1 Ratio for M : M+2) Parent->IsotopeCheck Decision Collision Induced Dissociation (CID) IsotopeCheck->Decision PathA Pathway A: Neutral Loss (HBr) Decision->PathA Low/Med Energy (Proton Transfer) PathB Pathway B: Retro-Diels-Alder (RDA) Decision->PathB Ring Strain PathC Pathway C: Radical Loss (Br•) Decision->PathC High Energy (Homolytic) FragA Product Ion [M+H - 80/82 Da]+ PathA->FragA FragB Ring Cleavage Loss of HNCO (43 Da) PathB->FragB FragC Radical Cation [M+H - 79/81 Da]+. PathC->FragC

Caption: Decision tree for assigning fragment ions based on mass shifts (Neutral HBr vs. Radical Br) and ring cleavage.

Diagram 2: Experimental Workflow

Workflow cluster_0 Sample Prep cluster_1 LC-MS Acquisition S1 Dissolution (MeOH/H2O) S2 Add Additive (Formic Acid/NH4OAc) S1->S2 LC HPLC Separation (C18 Column) S2->LC MS1 Full Scan MS1 Identify Doublets LC->MS1 MS2 Targeted MS/MS (Select 79Br & 81Br) MS1->MS2

Caption: Step-by-step LC-MS workflow ensuring proper ionization and precursor selection for brominated species.

Experimental Protocol (Self-Validating)

This protocol is designed to minimize "In-Source Fragmentation" (ISF), a common error where the weak C-Br bond breaks before the quadrupole, leading to false precursor identification.

Step 1: System Suitability Test (SST)
  • Standard: 5-Bromouracil (Sigma-Aldrich).

  • Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.

  • Validation Criteria:

    • Observe m/z 190.9 and 192.9 (approx) in 1:1 ratio.

    • Ensure ISF is < 5% (i.e., the peak for Uracil at m/z 113 should be negligible in the MS1 scan).

Step 2: LC Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm.

  • Mobile Phase A: Water + 10mM Ammonium Acetate (Preferred for Negative Mode) or 0.1% Formic Acid (Positive Mode).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 5 minutes.

  • Why MeCN? Methanol can sometimes participate in nucleophilic substitution with halogenated compounds in the source; MeCN is more inert.

Step 3: MS Parameters (ESI)[4]
  • Mode: Negative Ion Mode (

    
    ) is often superior for pyrimidines due to the acidic N-H protons.
    
  • Capillary Voltage: 2.5 kV (Keep low to prevent arcing/ISF).

  • Cone Voltage: CRITICAL. Set to soft values (20-30V). High cone voltage will strip the Bromine immediately.

  • Collision Energy (CE): Ramp 10-40 eV. Bromine loss occurs early (15 eV); Ring cleavage requires higher energy (>30 eV).

Data Interpretation & Troubleshooting

Distinguishing HBr Loss vs. Phosphate Loss

In brominated nucleotides (e.g., Br-dUTP), the loss of the phosphate group (79.9 Da) can mimic the loss of


 (80.9 Da) or HBr (80/82 Da) if resolution is low.
  • Solution: Use High-Resolution MS (TOF or Orbitrap).

    • 
       exact mass: ~79.966
      
    • 
       exact mass: ~78.918
      
    • Difference is > 1 Da, easily resolvable.

The "Missing" Bromine

If your MS2 spectrum shows no doublets in the fragments, the bromine has been lost.

  • Action: Look for the mass difference between Precursor and Fragment.

    • If

      
      , it is HBr loss.
      
    • If

      
      , it is radical loss.
      

References

  • NIST Mass Spectrometry Data Center. "5-Bromouracil Mass Spectrum." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Imhoff, M., et al. (2007).[3] "Fragmentation patterns of core-ionized thymine and 5-bromouracil." International Journal of Mass Spectrometry. Available at: [Link]

  • Doc Brown's Chemistry. "Mass spectrum of bromomethane - fragmentation pattern." Advanced Organic Chemistry Notes. Available at: [Link]

  • Chemistry LibreTexts. "Mass Spectrometry of Some Common Functional Groups - Halides." Available at: [Link]

Sources

Strategic Derivatization of 2-Bromo-4-methylpyrimidin-5-amine: A Guide to Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

The molecule 2-Bromo-4-methylpyrimidin-5-amine (CAS: 7310-90-9) represents a "privileged scaffold" in modern drug discovery.[1] Its utility is not defined by its intrinsic biological activity, but by its role as a high-value intermediate for generating Type I and Type II kinase inhibitors .[1]

Structurally, the pyrimidine core mimics the adenine ring of ATP, allowing it to anchor into the catalytic cleft of protein kinases.[1][2] This specific derivative offers three distinct vectors for chemical space exploration:

  • C2-Bromine (The "Handle"): A highly reactive site for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling (Buchwald-Hartwig/Suzuki).[1][3] This vector typically directs substituents into the hydrophobic back-pocket or solvent-exposed regions.[1]
    
  • C5-Amine (The "Hinge/Linker"): A nucleophilic handle for amide coupling, urea formation, or reductive amination.[1][2] In many kinase inhibitors, this nitrogen (or its derivative) functions as a crucial hydrogen bond donor/acceptor with the kinase hinge region (e.g., the "gatekeeper" residue).[1][2]

  • C4-Methyl (The "Spacer"): Provides steric bulk that can enforce atropisomerism or displace water molecules within the binding pocket, enhancing entropic binding affinity.[1][2]

This guide details the synthetic exploitation of this scaffold to target PLK4 (Polo-like kinase 4) , CDK12 , and FGFR4 , alongside secondary applications in antimicrobial research.[1][2]

Synthetic Utility & Chemical Divergence[1][2]

The primary value of 2-Bromo-4-methylpyrimidin-5-amine lies in its orthogonal reactivity.[1] The electron-deficient pyrimidine ring activates the C2-position for displacement, while the C5-amine remains nucleophilic.[1]

Synthetic Workflow Diagram

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

SyntheticPathways Core 2-Bromo-4-methyl pyrimidin-5-amine (Core Scaffold) SNAr SnAr / Buchwald (C2 Displacement) Core->SNAr  + Anilines/Amines   Amide Amide/Urea Coupling (C5 Functionalization) Core->Amide  + Acid Chlorides/Isocyanates   Cycliz Cyclization (Imidazo/Thiazolo fusion) Core->Cycliz  + Bifunctional Electrophiles   Deriv1 2-Amino-pyrimidines (Kinase Hinge Binders) SNAr->Deriv1 Deriv2 Macrocycles & Type II Inhibitors Amide->Deriv2 Deriv3 Fused Heterocycles (Purine Mimics) Cycliz->Deriv3

Figure 1: Divergent synthetic pathways transforming the 2-bromo-4-methylpyrimidin-5-amine core into bioactive libraries.[1]

Biological Applications: Kinase Inhibition[1][2][3][5][6][7][8]

Target: PLK4 (Polo-like Kinase 4)

PLK4 is a master regulator of centriole duplication.[1][2] Overexpression leads to tumorigenesis (breast, colon cancers).[1][2]

  • Mechanism: Derivatives of the title compound act as ATP-competitive inhibitors.[2][3][4]

  • Key Insight: Scaffold hopping strategies have successfully replaced the indazole core of Centrinone with the 2-amino-4-methylpyrimidin-5-amine core.[1]

  • SAR Highlight: The C2-substituent (introduced via displacing the bromine) extends into the hydrophobic cavity next to the DFG motif.[2] A morpholine group at the solvent front improves solubility and pharmacokinetic profiles.[2]

  • Data Point: Optimized derivative Compound 8h (from literature) demonstrated a PLK4

    
     of 6.7 nM , significantly improved over early-stage hits [1].[1]
    
Target: CDK12 (Cyclin-Dependent Kinase 12)

CDK12 regulates DNA damage repair (DDR) genes.[1][2]

  • Mechanism: Inhibition causes "BRCAness" in cancer cells, making them susceptible to PARP inhibitors.[1][2]

  • Design Strategy: The 2-bromo group is displaced by methylamino-thiazoles.[1] The resulting 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives show potent anti-esophageal squamous cell carcinoma (ESCC) activity [2].[1][5]

Target: FGFR4 (Fibroblast Growth Factor Receptor 4)[1][2][8]
  • Selectivity: Achieving selectivity for FGFR4 over FGFR1-3 is challenging.[1]

  • Solution: Using the 2-amino-4-methylpyrimidin-5-amine core allows for specific interactions with the Cys552 residue in the hinge region, a unique feature of FGFR4 [3].[1]

Experimental Protocols

Chemistry: General Procedure for C2-Displacement ( )

This protocol validates the reactivity of the C2-Bromine "handle".[1]

Reagents:

  • 2-Bromo-4-methylpyrimidin-5-amine (1.0 eq)[1]

  • Target Aniline/Amine (1.2 eq)[1][2]

  • p-Toluenesulfonic acid (p-TSA) (0.5 eq) or

    
     (2.0 eq)[1]
    
  • Solvent: n-Butanol or 1,4-Dioxane[1]

Workflow:

  • Dissolution: Dissolve the pyrimidine core in n-Butanol (0.5 M concentration).

  • Addition: Add the target aniline and p-TSA.[1][2]

  • Reflux: Heat the reaction mixture to 110°C for 8–12 hours. Monitor by TLC (5% MeOH in DCM).[1][2]

  • Workup: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol.[1][2] If no precipitate, remove solvent in vacuo, redissolve in EtOAc, wash with

    
    , and purify via silica gel chromatography.[1][2]
    
  • Validation: Confirm structure via

    
    -NMR (disappearance of C2-Br signal) and LC-MS.
    
Biology: LanthaScreen™ Eu Kinase Binding Assay

Standard protocol for validating affinity of generated derivatives.[1][2]

Reagents:

  • Kinase Tracer 236 (Invitrogen)[1][2]

  • Eu-anti-GST Antibody[1]

  • Recombinant PLK4 or CDK12 enzyme[1][2]

Workflow:

  • Preparation: Prepare a 3x serial dilution of the test compound (derivative) in DMSO.

  • Incubation: Mix Kinase (5 nM), Tracer (2 nM), and Antibody (2 nM) in kinase buffer.[1][2]

  • Equilibrium: Add test compound to the mixture. Incubate for 60 minutes at room temperature.

  • Detection: Measure Fluorescence Resonance Energy Transfer (FRET) signal using a plate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Calculation: Plot the emission ratio (665/615) against log[Compound] to determine

    
    .[1][2]
    

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of substitutions at the C2 position of the 2-bromo-4-methylpyrimidin-5-amine core, based on aggregated data from PLK4 and CDK12 optimization campaigns [1, 2].

EntryC2-Substituent (Replacing Br)C5-SubstituentTargetActivity (

)
Notes
Core Bromine -NH2 Kinases > 10 µM Inactive/Low Potency (Starting Material)
1Phenylamine-NH2PLK4~300 nMWeak hinge binding; lacks hydrophobic reach.[1]
24-Morpholinoaniline-NH2PLK431 nMMorpholine improves solubility and solvent interaction.[1]
34-(4-methylpiperazin-1-yl)aniline-NH2PLK417 nMH-bond donor improves potency.[1]
42-Methylaminothiazole-NH-AmideCDK12< 10 nMThiazole enhances selectivity for CDK family.[1]
52-Methoxy-4-piperazinyl-aniline-NH2FGFR4~5 nMHigh selectivity over FGFR1-3 due to gatekeeper fit.[1]
Mechanism of Action Diagram

The diagram below visualizes how the derivatized scaffold interacts with the ATP binding pocket.[2]

MOA Inhibitor Derivative of 2-Bromo-4-methyl pyrimidin-5-amine Hinge Kinase Hinge Region (Glu/Cys Residues) Inhibitor->Hinge H-Bonds (N1 & C2-NH) Gatekeeper Gatekeeper Residue (Selectivity Filter) Inhibitor->Gatekeeper Steric Interaction (C4-Methyl) BackPocket Hydrophobic Back Pocket (Affinity Driver) Inhibitor->BackPocket Hydrophobic Interaction (C2-Aryl)

Figure 2: Pharmacophore mapping of the pyrimidine derivative within the Kinase ATP-binding pocket.[1][4]

References

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Source: National Institutes of Health (NIH) / PMC URL:[1][2][Link]

  • Discovery of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives as novel cyclin-dependent kinase 12 (CDK12) inhibitors. Source: PubMed URL:[1][2][Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective FGFR4 inhibitors. Source: PubMed URL:[1][2][Link]

Sources

Technical Deep Dive: 2-Bromo-4-methylpyrimidin-5-amine as a Versatile Scaffold

[1]

Executive Summary

2-Bromo-4-methylpyrimidin-5-amine represents a high-value "linchpin" scaffold in modern drug discovery, particularly within oncology and immunology therapeutic areas.[1] Its utility stems from its bifunctional orthogonal reactivity : it possesses an electrophilic site at C-2 (bromine) and a nucleophilic handle at C-5 (primary amine), separated by a rigid heteroaromatic core.[1]

This specific isomer incorporates a C-4 methyl group, a critical structural feature that often imparts metabolic stability and induces beneficial atropisomeric twists in kinase inhibitor design.[1] This guide analyzes its role in synthesizing 2,4,5-trisubstituted pyrimidines , a chemotype ubiquitous in FDA-approved kinase inhibitors (e.g., JAK, CDK, and EGFR inhibitors).[1]

Structural & Electronic Profile

The Pyrimidine Core

The pyrimidine ring is electron-deficient (π-deficient) due to the two electronegative nitrogen atoms.[1] This deficiency is most pronounced at the C-2, C-4, and C-6 positions, making them highly susceptible to nucleophilic attack.[1]

  • C-2 Position (Electrophile): The bromine atom at C-2 is activated for Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1] It is significantly more reactive than a phenyl bromide due to the adjacent nitrogens.[1]
    
  • C-5 Position (Nucleophile): The C-5 position is the least electron-deficient carbon on the ring.[1] The attached amino group (

    
    ) acts as a standard aniline-like nucleophile, suitable for amide couplings, reductive aminations, or urea formation.[1]
    
  • C-4 Methyl Group (Steric/Electronic Modulator):

    • Steric: Breaks planarity in biaryl systems, potentially improving solubility and selectivity by targeting "gatekeeper" residues in kinase pockets.[1]

    • Electronic: Weakly electron-donating, slightly deactivating the ring compared to the des-methyl analog, but not enough to hinder C-2 reactivity.[1]

Physical Properties (Representative)
PropertyValue / Characteristic
CAS Number 1251032-89-9
Molecular Formula

Molecular Weight 188.03 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water
pKa (Conjugate Acid) ~2.5–3.5 (Pyrimidine N); Amine is weakly basic

Synthetic Reactivity & Chemoselectivity

The core value of this scaffold is the ability to sequentially functionalize the C-2 and C-5 positions without cross-reactivity.[1]

Decision Tree: Order of Operations

The choice of which handle to react first depends on the target molecule's stability and the reaction conditions.

ReactivityPathcluster_0Chemo-Selectivity LogicStart2-Bromo-4-methylpyrimidin-5-aminePathAPath A:C-5 Functionalization FirstStart->PathA High Nucleophilicity(Acylation/Urea)PathBPath B:C-2 Functionalization FirstStart->PathB High Electrophilicity(Suzuki/SnAr)AmideIntermediate:2-Bromo-5-amido-pyrimidinePathA->Amide R-COCl / Baseor IsocyanateCoupledIntermediate:2-Aryl-5-amino-pyrimidinePathB->Coupled Suzuki Coupling(Requires Amine Protection?)FinalTarget:2,5-Disubstituted PyrimidineAmide->Final Suzuki Coupling(Pd catalyst, Ar-B(OH)2)Coupled->Final Amide Coupling

Figure 1: Synthetic decision tree for orthogonal functionalization. Path A is generally preferred to avoid catalyst poisoning by the free amine during Pd-coupling.[1]

Protocol: Path A (Amide Coupling followed by Suzuki)

This route is preferred because the free amine at C-5 can coordinate to Palladium, poisoning the catalyst in Path B. Converting the amine to an amide first reduces its Lewis basicity.

Step 1: C-5 Acylation (Amide Formation)

Objective: Install the "tail" region (solvent-exposed motif).[1]

  • Reagents: Acid Chloride (R-COCl) or Carboxylic Acid + HATU/DIPEA.[1]

  • Conditions: DCM or DMF,

    
    .
    
  • Mechanism: Nucleophilic attack of the C-5 amine on the activated carbonyl.[1] The C-2 bromine remains intact due to the mild conditions.[1]

Step 2: C-2 Suzuki-Miyaura Coupling

Objective: Install the "head" region (hinge-binding motif).[1]

  • Reagents: Aryl Boronic Acid (

    
    ), 
    
    
    or
    
    
    ,
    
    
    or
    
    
    .
  • Conditions: Dioxane/Water (4:1),

    
    .[1]
    
  • Why it works: The amide formed in Step 1 is stable to Suzuki conditions.[1] The electron-deficient pyrimidine facilitates oxidative addition at the C-2 bond.[1]

Protocol: Path B ( Displacement)

If the target requires a secondary amine at C-2 (common in CDK inhibitors),

1
  • Reagents: Primary/Secondary Amine (

    
    ), DIPEA or 
    
    
    .[1]
  • Solvent: NMP or n-Butanol (high boiling point).[1]

  • Temp:

    
     (microwave preferred).
    
  • Note: The C-4 methyl group exerts steric hindrance.[1]

    
     at C-2 is slower than in des-methyl analogs, often requiring higher temperatures.[1]
    

Medicinal Chemistry Applications

Kinase Inhibitor Design (The "Hinge" Strategy)

In the context of Type I kinase inhibitors, the pyrimidine ring often serves as the core scaffold that binds to the ATP-binding hinge region.

  • N-1 Interaction: The pyrimidine N-1 typically accepts a hydrogen bond from the backbone NH of the hinge residue (e.g., Met318 in c-Src).[1]

  • C-5 Substitution: Vectors towards the solvent front.[1] This is ideal for solubilizing groups (morpholine, piperazine) attached via the amine handle.

  • C-4 Methyl Role:

    • Selectivity: The methyl group can clash with the "gatekeeper" residue in the kinase pocket. If the gatekeeper is small (Thr/Ala), the molecule binds. If large (Met/Phe), it may not.[1] This filters out off-target kinases.[1]

    • Conformation: It forces the substituent at C-5 to twist out of plane, potentially improving solubility and breaking crystal packing energies.

Case Study Logic: JAK/SYK Inhibitors

Many JAK inhibitors (e.g., Momelotinib analogs) utilize a pyrimidine-2,4-diamine or 2-aryl-4-aminopyrimidine core.[1]

  • Starting Block: 2-Bromo-4-methylpyrimidin-5-amine.[1]

  • Transformation:

    • C-2: Coupled with a phenyl-morpholine boronic acid (Hinge binder).[1]

    • C-5: Acylated with a heteroaryl acid (Solvent interaction).[1]

  • Result: A highly potent, selective kinase inhibitor with tuned physicochemical properties.[1]

Experimental Validation (Self-Validating Protocol)

Experiment: Synthesis of N-(2-(4-fluorophenyl)-4-methylpyrimidin-5-yl)acetamide.

  • Setup: Charge a 50 mL round-bottom flask with 2-Bromo-4-methylpyrimidin-5-amine (1.0 eq, 188 mg, 1 mmol) and DCM (10 mL).

  • Acylation (Step 1): Add acetic anhydride (1.2 eq) and Pyridine (1.5 eq). Stir at RT for 2 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hex).[1] Starting material (

      
      ) should disappear; Product (
      
      
      ) appears.
    • Workup: Wash with 1N HCl (removes pyridine), dry over

      
      , concentrate. Yields intermediate A .
      
  • Coupling (Step 2): Dissolve intermediate A in 1,4-Dioxane (5 mL). Add 4-Fluorophenylboronic acid (1.2 eq),

    
     (5 mol%), and 2M 
    
    
    (2 mL).
  • Reaction: Degas with Nitrogen for 5 mins. Heat to

    
     for 4 hours.
    
    • Checkpoint: LC-MS should show mass peak

      
      .[1] The bromine isotope pattern (
      
      
      ) will disappear, replaced by the fluorine pattern.
  • Purification: Silica gel chromatography (0-5% MeOH in DCM).

References

  • BenchChem. 2-Bromo-4-methylpyrimidin-5-amine Product Specifications and Safety Data. (Accessed 2026).[1][2] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 817695 (Analogous Pyridine Data).[1] (2025).[1][3][4] Link

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (2017).[1][5][6] Link

  • Google Patents. Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine (US6365740B1).[1] (2002).[1] Link

  • ChemicalBook. 2-Bromo-4-methylpyrimidin-5-amine Properties and Suppliers.Link

Stability and Storage of 2-Bromo-4-methylpyrimidin-5-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in the synthesis of a multitude of pharmaceutical compounds, the chemical integrity of 2-Bromo-4-methylpyrimidin-5-amine is paramount. Its stability profile directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This in-depth technical guide, designed for the discerning researcher and drug development professional, moves beyond rudimentary storage instructions to provide a comprehensive understanding of the factors governing the stability of this crucial intermediate. By elucidating potential degradation pathways and outlining robust analytical methodologies for stability assessment, this document aims to empower scientists to maintain the fidelity of 2-Bromo-4-methylpyrimidin-5-amine throughout its lifecycle, from receipt to reaction.

Physicochemical Properties and Inherent Stability

2-Bromo-4-methylpyrimidin-5-amine is a crystalline solid with a molecular weight of 188.04 g/mol . The molecule's inherent stability is dictated by the interplay of its constituent functional groups: the pyrimidine ring, a bromine substituent at the 2-position, a methyl group at the 4-position, and an amine group at the 5-position.

The electron-withdrawing nature of the pyrimidine ring and the bromine atom can influence the reactivity of the amine group and the C-Br bond. While generally stable under ambient conditions, this arrangement of functional groups presents potential vulnerabilities to specific environmental stressors.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of 2-Bromo-4-methylpyrimidin-5-amine, adherence to stringent storage and handling protocols is essential. These recommendations are designed to mitigate the risk of degradation from atmospheric, thermal, and photolytic sources.

Optimal Storage Conditions:

ParameterRecommendationRationale
Temperature Cool (2-8 °C recommended)Minimizes the rate of potential thermally induced degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the amine functionality and potential reactions with atmospheric moisture.
Light Amber vial or light-proof containerProtects the compound from photolytic degradation, which can lead to debromination.
Moisture Tightly sealed container in a dry environmentMinimizes the risk of hydrolysis of the bromine substituent and the amine group.

Handling:

  • Handling should be performed in a well-ventilated area or under a fume hood.[1]

  • Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • When not in use, containers should be kept tightly closed to prevent exposure to air and moisture.[1]

Potential Degradation Pathways

Understanding the potential degradation pathways of 2-Bromo-4-methylpyrimidin-5-amine is critical for developing stability-indicating analytical methods and for predicting its long-term stability. Based on the chemical structure and literature on similar compounds, the following degradation pathways are proposed:

Hydrolytic Degradation

Hydrolysis represents a significant potential degradation route, particularly under non-neutral pH conditions.

  • Acidic and Basic Hydrolysis: In the presence of strong acids or bases, the primary amine at the 5-position can undergo deamination to yield the corresponding hydroxyl derivative, 2-Bromo-4-methylpyrimidin-5-ol . Furthermore, the bromine atom at the 2-position, activated by the electron-withdrawing pyrimidine ring, can be susceptible to nucleophilic substitution by hydroxide ions, leading to the formation of 2-hydroxy-4-methylpyrimidin-5-amine . The kinetics of hydrolytic deamination of aminopyrimidines have been shown to be dependent on hydroxide concentration.

Photolytic Degradation

Exposure to light, particularly in the UV region, can induce photochemical reactions.

  • Debromination: A common photodegradation pathway for brominated aromatic and heteroaromatic compounds is the homolytic cleavage of the carbon-bromine bond. This would result in the formation of 4-methylpyrimidin-5-amine . Studies on other brominated compounds have shown that photodegradation often follows pseudo-first-order kinetics.

Thermal Degradation

Elevated temperatures can provide the necessary energy to initiate decomposition reactions.

  • Decomposition: While specific thermal degradation products of 2-Bromo-4-methylpyrimidin-5-amine have not been extensively reported, thermal stress can lead to complex decomposition pathways. For aminopyrimidines, thermal decomposition can involve ring opening or the formation of polymeric materials. Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[1]

Oxidative Degradation

The presence of oxidizing agents can lead to the degradation of the amine functionality.

  • Oxidation of the Amine Group: The primary amine group can be susceptible to oxidation, potentially forming nitroso or nitro derivatives, or leading to the formation of colored impurities.

DegradationPathways main 2-Bromo-4-methylpyrimidin-5-amine hydrolysis_deamination 2-Bromo-4-methylpyrimidin-5-ol main->hydrolysis_deamination Hydrolysis (Deamination) hydrolysis_debromination 2-hydroxy-4-methylpyrimidin-5-amine main->hydrolysis_debromination Hydrolysis (Debromination) photolysis 4-methylpyrimidin-5-amine main->photolysis Photolysis (Debromination) oxidation Oxidized Products main->oxidation Oxidation thermal Decomposition Products main->thermal Thermal Stress

Caption: Proposed degradation pathways for 2-Bromo-4-methylpyrimidin-5-amine.

Stability-Indicating Analytical Methodologies

A robust stability-indicating analytical method is one that can accurately quantify the parent compound and separate it from any potential degradation products and process-related impurities. A multi-faceted approach utilizing chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the cornerstone for purity and stability assessment of 2-Bromo-4-methylpyrimidin-5-amine.

Experimental Protocol: Stability-Indicating HPLC Method

  • Instrumentation: An HPLC system equipped with a UV detector or a photodiode array (PDA) detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution is recommended to ensure separation of the polar parent compound from potentially less polar degradation products.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or PDA detection to monitor for the appearance of new peaks with different UV spectra).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 0.1 mg/mL).

Self-Validation: The method's stability-indicating nature must be confirmed through forced degradation studies. The compound should be subjected to acidic, basic, oxidative, photolytic, and thermal stress. The resulting chromatograms should demonstrate that the peaks corresponding to the degradation products are well-resolved from the main peak of 2-Bromo-4-methylpyrimidin-5-amine.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 a1 Inject Sample s2->a1 a2 Gradient Elution on C18 Column a1->a2 a3 UV/PDA Detection a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Purity / Degradation d1->d2

Caption: General workflow for HPLC analysis of 2-Bromo-4-methylpyrimidin-5-amine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile degradation products.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature ramp is necessary to separate compounds with different boiling points (e.g., start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: The sample may require derivatization (e.g., silylation) to increase volatility, especially for more polar degradation products. Alternatively, a direct injection of a concentrated solution in a volatile solvent can be attempted.

Causality: The choice of a non-polar column is based on the expectation that the parent compound and its likely degradation products will have a range of polarities. The temperature program is designed to first elute volatile components at lower temperatures before ramping up to elute less volatile compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural elucidation of degradation products.

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, CDCl₃).

  • Experiments:

    • ¹H NMR: To identify the number and environment of protons.

    • ¹³C NMR: To identify the number and environment of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and to elucidate the complete structure of any isolated degradation products.

  • Sample Preparation: Dissolve a sufficient amount of the isolated degradation product (typically 1-10 mg) in the deuterated solvent.

Trustworthiness: By combining 1D and 2D NMR experiments, a self-validating structural assignment can be achieved. For instance, an HMBC experiment will show long-range correlations between protons and carbons, confirming the overall carbon skeleton and the position of substituents.

Forced Degradation Studies: A Practical Approach

Forced degradation studies are essential to understand the intrinsic stability of 2-Bromo-4-methylpyrimidin-5-amine and to develop a stability-indicating method.

Summary of Forced Degradation Conditions:

Stress ConditionReagent/ConditionDurationPotential Degradation
Acid Hydrolysis 0.1 M HCl24 hours at 60 °CDeamination, Debromination
Base Hydrolysis 0.1 M NaOH24 hours at 60 °CDeamination, Debromination
Oxidation 3% H₂O₂24 hours at room temperatureOxidation of amine
Photolysis UV light (254 nm) and visible light24 hoursDebromination
Thermal 80 °C (solid state)48 hoursDecomposition

Experimental Workflow:

  • Prepare solutions of 2-Bromo-4-methylpyrimidin-5-amine (e.g., 1 mg/mL) in the respective stress media. For photolytic and thermal studies, use the solid compound.

  • Expose the samples to the stress conditions for the specified duration.

  • At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the stressed samples by the developed stability-indicating HPLC method.

  • If significant degradation is observed, use LC-MS to obtain the mass of the degradation products.

  • For definitive structural elucidation, isolate the degradation products using preparative HPLC and analyze by NMR.

Forced_Degradation_Workflow start Prepare Sample Solutions stress Expose to Stress Conditions (Acid, Base, Oxidative, Photo, Thermal) start->stress sampling Sample at Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis peak_check Degradation Peaks Observed? analysis->peak_check lcms LC-MS for Mass Identification peak_check->lcms Yes end Identify Degradation Pathway peak_check->end No isolate Isolate Degradants (Prep-HPLC) lcms->isolate nmr NMR for Structure Elucidation isolate->nmr nmr->end

Caption: Workflow for forced degradation studies and degradation product identification.

Conclusion

The stability of 2-Bromo-4-methylpyrimidin-5-amine is a critical parameter that requires careful management through appropriate storage and handling. A thorough understanding of its potential degradation pathways—hydrolysis, photolysis, and thermal decomposition—is essential for ensuring its quality. The implementation of robust, validated stability-indicating analytical methods, primarily HPLC, complemented by GC-MS and NMR for structural elucidation of degradation products, provides a comprehensive framework for monitoring the integrity of this vital pharmaceutical intermediate. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can confidently utilize 2-Bromo-4-methylpyrimidin-5-amine in their synthetic endeavors, knowing its quality is assured.

References

Sources

Methodological & Application

Application Note: Regioselective Electrophilic Bromination of 4-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Significance and Context

Brominated pyrimidines are pivotal intermediates in medicinal chemistry and drug discovery. The introduction of a bromine atom onto the pyrimidine scaffold provides a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures with diverse biological activities.[1][2][3] 4-methylpyrimidin-5-amine is a highly activated heterocyclic system, and understanding the regioselectivity of its bromination is crucial for the rational design of novel therapeutic agents. This guide provides a comprehensive overview of the theoretical principles, a detailed experimental protocol, and characterization methods for the electrophilic bromination of this substrate.

Mechanistic Rationale and Regioselectivity

The Nature of the Pyrimidine Ring

The pyrimidine ring is an electron-deficient (π-deficient) heteroaromatic system due to the presence of two electronegative nitrogen atoms.[4] This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene.[4] Therefore, EAS reactions on an unactivated pyrimidine ring are generally difficult and require harsh conditions.[5]

The Role of Activating Substituents

The presence of strong electron-donating groups (EDGs) is essential to facilitate EAS on the pyrimidine ring. In 4-methylpyrimidin-5-amine, we have two such activating groups:

  • C5-Amino Group (-NH₂): This is a powerful activating group. Through resonance, the lone pair of electrons on the nitrogen atom can be delocalized into the ring, significantly increasing the electron density, particularly at the ortho and para positions.[6]

  • C4-Methyl Group (-CH₃): This is a weakly activating group that donates electron density primarily through an inductive effect.

The C5-amino group is the dominant directing group. It strongly activates the positions ortho to it (C4 and C6) and para to it (C2). The C4 position is already substituted. Therefore, the electrophilic attack is directed towards the C2 and C6 positions. Of these, the C6 position is generally favored due to a combination of electronic and steric factors.

The Brominating Agent: N-Bromosuccinimide (NBS)

While molecular bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often the reagent of choice for brominating activated aromatic and heteroaromatic rings.[7][8] NBS offers several advantages:

  • Milder Reaction Conditions: It avoids the generation of large amounts of HBr byproduct, which can protonate the basic nitrogen atoms of the pyrimidine ring and deactivate the substrate.

  • Improved Selectivity: NBS provides a low, steady concentration of the electrophilic bromine species, which can minimize over-bromination and side reactions.[9]

  • Ease of Handling: As a solid, NBS is safer and easier to handle than liquid bromine.[7]

The reaction proceeds via a classic electrophilic aromatic substitution mechanism, as detailed in the diagram below.

Caption: Proposed mechanism for the electrophilic bromination.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for the bromination of activated heterocycles.[3] Researchers should perform their own optimization.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-methylpyrimidin-5-amine≥97%Sigma-AldrichStarting material
N-Bromosuccinimide (NBS)≥98%Acros OrganicsBrominating agent. Recrystallize from water if impure.[7]
Acetonitrile (MeCN)AnhydrousFisher ScientificReaction solvent
Dichloromethane (DCM)ACS GradeVWRExtraction solvent
Saturated NaHCO₃ (aq)N/ALab PreparedFor aqueous wash
Saturated NaCl (aq) - BrineN/ALab PreparedFor aqueous wash
Anhydrous MgSO₄ or Na₂SO₄N/AJ.T. BakerDrying agent
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylpyrimidin-5-amine (e.g., 1.0 g, 9.16 mmol).

  • Dissolution: Add anhydrous acetonitrile (40 mL) to the flask. Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the starting material is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the reaction exotherm and minimize side-product formation.

  • Reagent Addition: Add N-Bromosuccinimide (e.g., 1.63 g, 9.16 mmol, 1.0 eq) portion-wise over 15-20 minutes. Adding the NBS slowly prevents a rapid temperature increase.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) every 30 minutes (e.g., using a 1:1 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL) to neutralize any acidic byproducts and destroy any remaining NBS.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 30 mL).

  • Washing: Combine the organic layers and wash them sequentially with water (20 mL) and then brine (20 mL). This removes residual water-soluble impurities.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel, typically using a gradient elution of hexanes and ethyl acetate to afford the pure product.

Characterization of the Product (6-Bromo-4-methylpyrimidin-5-amine)

Accurate characterization is essential to confirm the structure and purity of the final compound.

Physical Appearance

The product is expected to be an off-white to pale yellow solid.

Spectroscopic Data
TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ ~8.40 (s, 1H, H2), ~4.50 (br s, 2H, NH₂), ~2.50 (s, 3H, CH₃). Note: The absence of a signal for H6 confirms substitution at that position.
¹³C NMR (100 MHz, CDCl₃)Expected signals for 5 aromatic/heteroaromatic carbons and 1 methyl carbon. The C6 signal will be shifted due to the bromine substituent.
Mass Spec. (ESI+)m/z [M+H]⁺ expected at ~188.0 and 190.0 in a ~1:1 ratio, which is the characteristic isotopic pattern for a monobrominated compound.
Melting Point A sharp melting point range should be obtained for the purified product.

Workflow and Safety Considerations

Experimental Workflow Diagram

Workflow sub 1. Reagent Preparation (4-methylpyrimidin-5-amine, NBS, MeCN) setup 2. Reaction Setup (Dissolve substrate, cool to 0°C) sub->setup reaction 3. Bromination (Add NBS, monitor by TLC) setup->reaction workup 4. Aqueous Workup (Quench, Extract, Wash) reaction->workup purify 5. Purification (Dry, Concentrate, Column Chromatography) workup->purify char 6. Characterization (NMR, MS, MP) purify->char product Final Product: 6-Bromo-4-methylpyrimidin-5-amine char->product

Caption: Overview of the experimental workflow.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: Conduct all operations involving volatile solvents (Acetonitrile, Dichloromethane) and NBS in a well-ventilated chemical fume hood.

  • N-Bromosuccinimide (NBS): NBS is an irritant and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • ChemHelp ASAP. (2021). electrophilic aromatic bromination with N-bromosuccinimide. YouTube. [Link]

  • Zhang, M., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(10), 2639. [Link]

  • Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723-2728. [Link]

  • Zhang, M., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC. [Link]

  • Abdel-Rahman, A. A.-H., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Pyrimidine. Wikipedia. [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Wikipedia. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • University of Liverpool. (n.d.). Chapter 10: Pyrimidines. University of Liverpool. [Link]

  • Zhang, M., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. ResearchGate. [Link]

  • Reusch, W. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Reusch, W. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Reusch, W. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • ResearchGate. (2019). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. ResearchGate. [Link]

  • ResearchGate. (1981). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. ResearchGate. [Link]

  • Sunel, V., et al. (2019). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. [Link]

  • Slideshare. (n.d.). Pyrimidine | PPTX. Slideshare. [Link]

  • MDPI. (2020). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. [Link]

  • NIH. (2005). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. NIH. [Link]

  • PubChem. (n.d.). 4-Bromo-5-methylpyridin-2-amine. PubChem. [Link]

Sources

N-Bromosuccinimide (NBS) bromination of pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Bromination of Pyrimidines using N-Bromosuccinimide (NBS)

Executive Summary

This guide provides a technical roadmap for the regioselective bromination of pyrimidine scaffolds using N-Bromosuccinimide (NBS). Unlike elemental bromine (


), NBS offers a dual-mode reactivity profile—capable of executing either Electrophilic Aromatic Substitution (SEAr) or Radical Substitution (Wohl-Ziegler) based strictly on environmental parameters. This note targets medicinal chemists requiring precise halogenation for cross-coupling precursors (Suzuki-Miyaura, Sonagashira) or late-stage functionalization of bioactive heterocycles.

Mechanistic Dualism: The "Why" Behind the Protocol

Success with NBS depends on manipulating the reaction landscape to favor one of two competing mechanisms.

A. The Ionic Pathway (Nuclear Bromination at C-5)

Pyrimidines are electron-deficient (π-deficient), making SEAr difficult. However, the C-5 position is the least deactivated (meta to both nitrogens).

  • Mechanism: In polar media (DMF, MeCN,

    
    ), NBS polarizes to release an electrophilic bromine species (
    
    
    
    or solvated equivalent).
  • Requirement: Presence of Electron Donating Groups (EDGs) like

    
    , 
    
    
    
    , or
    
    
    at C-2/C-4 is often necessary to activate the ring.
  • Outcome: 5-bromopyrimidines (critical pharmacophores).[1]

B. The Radical Pathway (Side-Chain Bromination)
  • Mechanism: In non-polar media with radical initiators, NBS undergoes homolytic cleavage. The succinimide radical abstracts a hydrogen from an alkyl side chain (usually methyl), followed by quenching with

    
     (generated in low steady-state concentrations).
    
  • Selectivity: Occurs exclusively at benzylic-like positions (e.g., 4-methylpyrimidine

    
     4-(bromomethyl)pyrimidine).
    
  • Outcome: Alkyl bromides for nucleophilic substitution or linker attachment.

Decision Matrix & Workflow Visualization

The following decision tree assists in selecting the correct solvent system and additives based on the structural target.

NBS_Decision_Matrix Start START: Pyrimidine Substrate Target Target Position? Start->Target Ring Nuclear (Ring C-5) Target->Ring SEAr Pathway SideChain Side-Chain (Alkyl) Target->SideChain Radical Pathway Check_EDG Are EDGs (NH2, OH, OMe) present? Ring->Check_EDG Cond_Polar Condition A: Polar Aprotic (DMF/MeCN) No Initiator Check_EDG->Cond_Polar Yes (Activated) Cond_Acid Condition B: Acid Catalysis Required (TFA or AcOH added) Check_EDG->Cond_Acid No (Deactivated) Solvent_Choice Solvent Selection SideChain->Solvent_Choice Cond_Radical Condition C: Non-Polar (PhCF3 or EtOAc) + AIBN/Light + Reflux Solvent_Choice->Cond_Radical Green Alternative (Avoid CCl4)

Figure 1: Strategic decision tree for selecting NBS reaction conditions.

Critical Parameters & Optimization

ParameterNuclear Bromination (C-5)Side-Chain Bromination
Solvent DMF, MeCN, Water. High dielectric constant stabilizes the transition state for SEAr.Trifluorotoluene (

), EtOAc.
Note:

is obsolete due to toxicity.
Temperature 0°C to RT. Heat is rarely needed for activated rings and may cause degradation.Reflux (60-80°C). Required to decompose the initiator (AIBN

at 80°C).
Stoichiometry 1.0 - 1.1 equiv. Excess NBS can lead to poly-bromination or oxidation of sensitive groups.1.0 - 1.05 equiv. Strict control prevents gem-dibromination.
Additives None or Lewis Acid.

(5-10%) can catalyze the reaction in MeCN.
AIBN or BPO. (1-5 mol%). Light (hv) can substitute for thermal initiation.

Bench-Ready Protocols

Protocol A: Green Nuclear Bromination (C-5) of Activated Pyrimidines

Target: 2-amino-pyrimidines, Uracil derivatives, Cytosine derivatives. Context: This method utilizes water/acetonitrile mixtures, avoiding DMF workups which are notoriously difficult.

  • Setup: In a round-bottom flask, dissolve the pyrimidine substrate (1.0 mmol) in a mixture of

    
     (9:1, 5 mL).
    
  • Reagent Addition: Add NBS (1.05 mmol, 1.05 equiv) in a single portion.

    • Tip: If the substrate contains a free amine (e.g., 2-aminopyrimidine), add 5 mol%

      
       to buffer the pH and prevent N-bromination.
      
  • Reaction: Stir at Room Temperature (RT) for 1–4 hours. Monitor by TLC or LCMS (Target mass: M+79/81).

  • Workup:

    • Concentrate the mixture under reduced pressure to remove MeCN.

    • The product often precipitates from the remaining aqueous layer. Filter and wash with cold water.

    • If no precipitate: Extract with EtOAc (3x), dry over

      
      , and concentrate.
      
Protocol B: Radical Side-Chain Bromination (Wohl-Ziegler)

Target: 4-methylpyrimidine, 2-methylpyrimidine. Context:[2] Replaces carcinogenic


 with Benzotrifluoride (

) or Ethyl Acetate.
  • Setup: Dissolve methyl-pyrimidine (1.0 mmol) in anhydrous

    
     (or EtOAc) (5 mL). Sparge with Nitrogen for 5 mins to remove oxygen (radical scavenger).
    
  • Reagent Addition: Add NBS (1.05 mmol) and AIBN (0.05 mmol, 5 mol%).

  • Reaction: Heat to reflux (approx. 80-100°C depending on solvent).

    • Visual Cue: The reaction is often complete when the dense NBS solid (bottom of flask) floats to the top as succinimide (lower density).

  • Workup:

    • Cool to 0°C to precipitate succinimide completely.

    • Filter off the solids.

    • Concentrate the filtrate. Caution: Benzylic bromides are potent lachrymators; handle in a fume hood.

Troubleshooting & Self-Validation

Issue: Reaction Stalls (Nuclear Bromination)

  • Diagnosis: The pyrimidine ring is too electron-deficient (e.g., presence of

    
     or 
    
    
    
    ).
  • Solution: Switch solvent to TFA (Trifluoroacetic acid) or use

    
     as a catalyst. The acid protonates the NBS, generating a more potent electrophile.
    

Issue: N-Bromination vs. C-Bromination

  • Diagnosis: In amino-pyrimidines, the bromine adds to the nitrogen (N-Br) instead of C-5.

  • Solution: This is often kinetic. Heating the N-bromo intermediate in a solvent like toluene often triggers a rearrangement to the thermodynamic C-5 product. Alternatively, protect the amine as an acetamide before bromination.

Issue: Over-Bromination (Side-Chain)

  • Diagnosis: Formation of dibromomethyl (

    
    ) byproducts.
    
  • Solution: Add NBS portion-wise (e.g., 4 portions over 1 hour) rather than all at once to keep the instantaneous concentration of bromine radicals low.

References

  • Mechanistic Overview & Solvents

    • Title: "N-Bromosuccinimide (NBS) - Reagent Profile"[1][3][4][5][6][7]

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Green Chemistry Protocol (C-5 Bromination)

    • Title: "An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanur
    • Source: Molecules (MDPI) / PMC
    • URL:[Link]

  • Radical Bromination Insights

    • Title: "Allylic and Benzylic Bromination with NBS"[2][4][8]

    • Source: Master Organic Chemistry
    • URL:[Link]

  • Regioselectivity Data

    • Title: "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
    • Source: Int. J. Mol. Sci. (PMC)
    • URL:[Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of 2-Bromo-4-methylpyrimidin-5-amine with various amines, a reaction commonly known as the Buchwald-Hartwig amination. This transformation is of significant interest in medicinal chemistry due to the prevalence of aminopyrimidine scaffolds in a wide range of biologically active molecules.[1] This guide delves into the mechanistic underpinnings of the reaction, provides detailed experimental protocols, and offers insights into reaction optimization and troubleshooting.

Introduction: The Significance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where a vast number of drug candidates feature arylamine moieties.[2] The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of these bonds, largely supplanting harsher, traditional methods like the Ullmann condensation and nucleophilic aromatic substitution (SNAr).[3][4] Its broad substrate scope, functional group tolerance, and generally milder reaction conditions have established it as a preferred method for the synthesis of complex amines.[3][5]

The substrate of focus, 2-Bromo-4-methylpyrimidin-5-amine, is a valuable building block in drug discovery. The pyrimidine core is a common feature in many therapeutic agents, and the presence of a primary amino group and a reactive bromide allows for diverse synthetic elaborations. The Buchwald-Hartwig amination of this substrate opens a direct pathway to a library of N-substituted 4-methylpyrimidin-5-amine derivatives, which can be further explored for their biological activities.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is crucial for rational catalyst selection and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) cycle.[2][3][6] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-Bromo-4-methylpyrimidin-5-amine, forming a Pd(II) complex.[2][3]

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[7]

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the arylamine product.[2][3][6]

A potential side reaction is β-hydride elimination, which can lead to the formation of hydrodehalogenated arene and an imine.[3] The choice of ligand plays a critical role in minimizing this and other unproductive pathways.[3]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L_nPd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord HNR'R'', Base PdII_Amido L_nPd(II)(Ar)(NR'R'') Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product ArylHalide 2-Bromo-4-methylpyrimidin-5-amine (Ar-X) Amine Amine (HNR'R'')

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Parameters: A Guide to Optimization

The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters.[3] The choice of catalyst, ligand, base, and solvent must be tailored to the specific substrates being coupled.

Catalyst and Ligand Selection

The palladium source and, more importantly, the phosphine ligand are critical for an efficient reaction. Several generations of catalyst systems have been developed, each offering improvements in scope and activity.[3][4] For heteroaromatic substrates like 2-Bromo-4-methylpyrimidin-5-amine, bulky, electron-rich phosphine ligands are often required to promote the desired reactivity and prevent catalyst deactivation.[4][7]

Catalyst/PrecatalystLigandGenerationKey Features & Typical Applications
Pd(OAc)₂ / Pd₂(dba)₃P(o-tol)₃FirstInitial system, effective for some substrates but often requires harsh conditions.
Pd(OAc)₂ / Pd₂(dba)₃BINAP, DPPFSecondBidentate ligands that improve reaction rates and yields, particularly for primary amines.[3]
Pd(OAc)₂ / Pd₂(dba)₃XPhos, SPhos, RuPhosThird/FourthBulky, electron-rich biaryl phosphine ligands that are highly active for a broad range of substrates, including challenging heteroaromatic halides.[4]
Preformed Catalysts (e.g., XPhos Pd G3)XPhosG3Air- and moisture-stable precatalysts that offer convenience and reproducibility.[8]

For the amination of 2-Bromo-4-methylpyrimidin-5-amine, starting with a third or fourth-generation ligand such as XPhos or RuPhos is recommended due to the electron-rich nature of the aminopyrimidine ring.

Base Selection

The base plays a crucial role in the deprotonation of the amine coupling partner.[7] The choice of base can significantly impact the reaction rate and yield.

BasepKa (Conjugate Acid)Common SolventsNotes
NaOt-Bu~19Toluene, Dioxane, THFStrong, commonly used base. Can be incompatible with base-sensitive functional groups.
KOt-Bu~19Toluene, Dioxane, THFSimilar to NaOt-Bu, but sometimes offers different reactivity.
Cs₂CO₃~10.3Toluene, DioxaneA milder inorganic base, often effective for electron-deficient aryl halides.[9]
K₃PO₄~12.3Toluene, DioxaneAnother mild inorganic base that can be beneficial in certain cases.
DBU~13.5Acetonitrile, TolueneA non-nucleophilic organic base that can be advantageous in flow chemistry applications.[8]

For the coupling of 2-Bromo-4-methylpyrimidin-5-amine, a strong base like sodium tert-butoxide (NaOt-Bu) is a good starting point, especially when using bulky biarylphosphine ligands.

Solvent Selection

The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Anhydrous, degassed solvents are essential for reproducible results.[10]

SolventBoiling Point (°C)Key Properties
Toluene111Common, non-polar solvent. Good for a wide range of temperatures.
1,4-Dioxane101Polar, aprotic solvent. Often a good choice, but has safety concerns.[5]
Tetrahydrofuran (THF)66Lower boiling point, useful for reactions at moderate temperatures.
tert-Butanol83Can act as both a solvent and a weak base.

Toluene is a generally robust solvent for Buchwald-Hartwig aminations and is a recommended starting point for this protocol.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-4-methylpyrimidin-5-amine

This protocol provides a general procedure for the coupling of 2-Bromo-4-methylpyrimidin-5-amine with a generic primary or secondary amine. Optimization of the reaction conditions may be necessary for specific amine coupling partners.

Materials and Reagents
  • 2-Bromo-4-methylpyrimidin-5-amine (CAS: 1251032-89-9)[11]

  • Amine coupling partner (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 1.1 - 1.2 times the palladium loading)

  • Base (e.g., NaOt-Bu, 1.5 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Reaction Setup and Execution

Experimental_Workflow start Start reagents Weigh and add solids: 2-Bromo-4-methylpyrimidin-5-amine, Pd precatalyst, and Base to an oven-dried flask. start->reagents inert Seal the flask and establish an inert atmosphere (purge with N₂ or Ar). reagents->inert solvent_amine Add anhydrous, degassed solvent and the amine coupling partner via syringe. inert->solvent_amine heat Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring. solvent_amine->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Once complete, cool to RT, quench the reaction, and perform an aqueous workup. monitor->workup purify Purify the crude product by flash column chromatography. workup->purify end End purify->end

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 2-Bromo-4-methylpyrimidin-5-amine (1.0 eq), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq), and the base (e.g., NaOt-Bu, 1.5 eq).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to make a 0.1-0.5 M solution with respect to the limiting reagent) via syringe. Then, add the amine coupling partner (1.2 eq) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).[10]

Safety Precautions
  • The Buchwald-Hartwig amination is an exothermic reaction, especially on a larger scale.[12]

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.

  • Anhydrous solvents can be flammable. Work away from ignition sources.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversionInactive catalystEnsure anhydrous and oxygen-free conditions. Use a fresh bottle of solvent and a reliable precatalyst.
Insufficiently strong baseSwitch to a stronger base (e.g., from Cs₂CO₃ to NaOt-Bu).
Low reaction temperatureIncrease the reaction temperature.
Formation of side products (e.g., hydrodehalogenation)β-hydride eliminationUse a bulkier ligand (e.g., switch from a second-generation to a third-generation ligand).
Difficulty in purificationCo-eluting impuritiesOptimize the workup procedure. Consider an alternative purification method like preparative HPLC.

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable transformation for the synthesis of N-arylated compounds. By carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently synthesize a wide array of derivatives from 2-Bromo-4-methylpyrimidin-5-amine. This guide provides a solid foundation for the successful application of this powerful reaction in drug discovery and development programs.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. Retrieved from [Link]

  • Organometallics. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ACS Publications. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed Central. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Retrieved from [Link]

  • ResearchGate. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

Sources

Application Note: Overcoming Catalyst Poisoning and Regioselectivity Challenges in Heck Coupling of Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Efficiency Heck Coupling of Substituted Pyrimidines Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

Pyrimidines represent a privileged scaffold in oncology and virology (e.g., Imatinib, Rosuvastatin intermediates). However, incorporating alkenyl motifs via the Heck reaction presents a dichotomy of reactivity: the 5-position behaves as a deactivated arene, while the 2- and 4-positions are prone to catalyst poisoning due to adjacent nitrogen lone pairs. This guide provides validated protocols to navigate these electronic disparities, utilizing ligand-controlled systems for chloropyrimidines and "Jeffrey conditions" for robust scale-up.

Mechanistic Insight: The "N-Chelation Trap"

The primary failure mode in pyrimidine cross-coupling is not oxidative addition, but rather catalyst sequestration .

  • The Problem: The pyrimidine ring nitrogens are potent

    
    -donors. In standard conditions (e.g., Pd(PPh
    
    
    
    )
    
    
    ), the Pd(II) intermediate formed after oxidative addition coordinates with the nitrogen of a second pyrimidine molecule or the substrate itself (if 2-substituted). This forms a stable, coordinatively saturated bis-pyrimidine complex that arrests the catalytic cycle, preventing alkene coordination.
  • The Solution:

    • Steric Bulk: Use bulky phosphines (e.g.,

      
      , XPhos) or N-Heterocyclic Carbenes (NHCs) to sterically preclude N-coordination.
      
    • The "Jeffrey" Effect: Use of Tetraalkylammonium salts (TBAB) stabilizes anionic Pd species and facilitates phase transfer, often bypassing the need for phosphine ligands entirely for 5-bromo substrates.

Visualization: Catalytic Cycle & Inhibition Pathways

HeckMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Pyrimidine-X Coord Alkene Coordination OxAdd->Coord + Alkene Poison OFF-CYCLE TRAP: Stable N-Pd-N Complex (Catalyst Death) OxAdd->Poison + Pyrimidine Substrate (N-coordination) Insert Migratory Insertion Coord->Insert BetaElim Beta-Hydride Elimination Insert->BetaElim BetaElim->Pd0 + Base (Regeneration) Poison->OxAdd High Temp / Bulky Ligand

Figure 1: The Heck catalytic cycle illustrating the competitive "N-Chelation Trap" (Red) common in 2- and 4-substituted pyrimidines.

Critical Parameter Optimization
ParameterRecommendationRationale
Ligand

or NHC (IPr)
For 2/4-chlorides: Electron-richness facilitates oxidative addition of strong C-Cl bonds; steric bulk prevents N-poisoning.
Ligand (Alt) Ligand-Free (Jeffrey) For 5-bromides: Pd(OAc)

+ TBAB. The ammonium salt stabilizes Pd nanoparticles, avoiding phosphine costs.
Base Cy

NMe
or K

CO

Inorganic bases prevent competitive nucleophilic aromatic substitution (

Ar) at the 2/4 positions.
Solvent Dioxane or DMF Dioxane is preferred for chlorides (higher temp stability); DMF for bromides/Jeffrey conditions.
Standardized Protocols
Protocol A: The "Jeffrey" Method (Recommended for 5-Bromopyrimidine)

Best for: 5-substituted substrates where the ring is electron-deficient but N-atoms are distal.

Reagents:

  • Substrate: 5-Bromopyrimidine (1.0 equiv)

  • Alkene: Acrylate or Styrene (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (2 - 5 mol%)
    
  • Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv)

  • Base: NaHCO

    
     or K
    
    
    
    CO
    
    
    (2.5 equiv)
  • Solvent: DMF (0.2 M concentration)

Procedure:

  • Setup: Charge a dry Schlenk tube with 5-bromopyrimidine, base, TBAB, and Pd(OAc)

    
    .
    
  • Inertion: Evacuate and backfill with Argon (3x).

  • Addition: Add DMF (anhydrous) and the alkene via syringe.

  • Reaction: Heat to 80–100 °C for 12–24 hours. Note: 5-position coupling is facile; excessive heat (>120°C) may cause Pd black precipitation.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF/TBAB. Dry organic layer over MgSO

    
    .
    
Protocol B: The "Fu/Buchwald" Method (Recommended for 2-Chloropyrimidine)

Best for: 2- or 4-chloropyrimidines where C-Cl activation is difficult and N-poisoning is severe.

Reagents:

  • Substrate: 2-Chloropyrimidine (1.0 equiv)

  • Alkene: Styrene or Acrylate (1.5 equiv)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (1.5 - 3 mol%)
  • Ligand:

    
      (6 mol%) (Use 
    
    
    
    salt for stability, requires extra base) OR XPhos .
  • Base: Cy

    
    NMe (Dicyclohexylmethylamine) (1.2 equiv) or Cs
    
    
    
    CO
    
    
    .
  • Solvent: 1,4-Dioxane (anhydrous).

Procedure:

  • Glovebox/Schlenk: In a glovebox or under strict Argon flow, combine Pd

    
    (dba)
    
    
    
    , Phosphine ligand, and Base in the reaction vessel.
  • Solvation: Add Dioxane and stir at RT for 20 mins to generate the active

    
     species (solution often turns from purple to yellow/orange).
    
  • Substrate: Add 2-chloropyrimidine and alkene.

  • Reaction: Seal and heat to 110–120 °C for 24–48 hours. High temperature is required to overcome the activation energy of the electron-rich but deactivated C-Cl bond.

  • Workup: Filter through a Celite pad (eluting with DCM). Concentrate and purify via flash chromatography.

Decision Matrix & Troubleshooting

HeckDecision Start Select Substrate Pos5 5-Halopyrimidine Start->Pos5 Pos24 2- or 4-Halopyrimidine Start->Pos24 CondA PROTOCOL A (Jeffrey Conditions) Pd(OAc)2 + TBAB Temp: 80-100°C Pos5->CondA Standard Check Check Halogen Pos24->Check CondB PROTOCOL B (Bulky Phosphine) Pd2(dba)3 + P(t-Bu)3 Temp: 110-120°C Cl Chloride (-Cl) Check->Cl Hard Br Bromide (-Br) Check->Br Moderate Cl->CondB Must use Bulky Ligand Br->CondA Try first if non-precious Br->CondB Preferred

Figure 2: Decision tree for selecting reaction conditions based on pyrimidine substitution patterns.

Troubleshooting Table:

ObservationDiagnosisCorrective Action
No Conversion (2-Cl) Catalyst PoisoningSwitch to Protocol B. Increase temp to 120°C. Ensure Ligand:Pd ratio is > 2:1.
Pd Black Formation Catalyst DecompositionAdd TBAB (Protocol A) or reduce temperature slightly. Ensure

exclusion.
Product is Alkyl (Not Alkenyl) Over-reductionRemove

sources (formate impurities). Ensure solvent is anhydrous.
Regioisomers (Internal) IsomerizationReduce reaction time. Switch solvent from DMF to MeCN (lower boiling point).
References
  • The "Jeffrey" Conditions (Ligand-Free): Jeffery, T. (1984). "Palladium-catalysed vinylation of organic halides under solid-liquid phase transfer conditions." Journal of the Chemical Society, Chemical Communications, (19), 1287–1289.

  • Bulky Phosphines for Aryl Chlorides (Fu's Conditions): Littke, A. F., & Fu, G. C. (2001). "A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions."[1] Journal of the American Chemical Society, 123(29), 6989–7000.

  • Pyrimidine Coupling Reviews: Undheim, K., & Benneche, T. (1995). "Palladium-catalyzed coupling reactions of pyrimidines." Acta Chemica Scandinavica, 49, 303-316.

  • Mechanistic Studies on Poisoning: Sherry, B. D., & Fürstner, A. (2008). "The Heck Reaction."[2][3][4][5][6][7][8] Accounts of Chemical Research, 41(11), 1500–1511.

Sources

Using 2-Bromo-4-methylpyrimidin-5-amine in library synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Bromo-4-methylpyrimidin-5-amine in High-Throughput Library Synthesis

Executive Summary & Strategic Value

2-Bromo-4-methylpyrimidin-5-amine (CAS: 1251032-89-9) represents a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JAK, CDK, and Aurora kinases). Its value lies in its orthogonal reactivity profile :

  • C-5 Amine: A nucleophilic handle for diversity generation via acylation, sulfonylation, or reductive amination.

  • C-2 Bromide: An electrophilic site primed for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or SNAr displacement.

  • C-4 Methyl: Provides steric bulk that can enforce atropisomerism or selectivity within ATP-binding pockets, while modulating lipophilicity.

This guide details the "Amide-First" and "Coupling-First" workflows, providing self-validating protocols to maximize library yield and purity.

Chemo-Informatics & Physical Properties

PropertyDataRelevance to Protocol
IUPAC Name 2-Bromo-4-methylpyrimidin-5-amineCore Scaffold
CAS Number 1251032-89-9Sourcing Verification
Mol.[1] Weight 188.03 g/mol Stoichiometry Calculations
Appearance Off-white to pale yellow solidVisual Purity Check
Solubility DMSO, DMF, MeOH, DCM (moderate)Solvent Selection (Avoid water)
pKa (Calc) ~3.5 (Pyridine-like N), ~2.0 (Amine)Base selection in couplings
Storage 2-8°C, Inert AtmospherePrevent oxidative darkening

Strategic Analysis: The Orthogonal Reactivity Map

To synthesize a high-quality library, one must respect the electronic push-pull of the pyrimidine ring.

  • The "Amide-First" Strategy (Recommended):

    • Mechanism:[2][3] Acylating the C-5 amine creates an electron-withdrawing amide group.

    • Effect: This lowers the electron density of the pyrimidine ring, thereby activating the C-2 position for subsequent oxidative addition (Suzuki) or nucleophilic attack (SNAr).

    • Benefit: Prevents catalyst poisoning by the free amine during Pd-couplings.

  • The "Coupling-First" Strategy:

    • Mechanism:[2][3] Performing Suzuki coupling at C-2 leaves the C-5 amine free.

    • Risk:[1][4] The free amine can coordinate to Pd, requiring higher catalyst loading or specific ligands (e.g., XPhos).

    • Benefit: Essential if the target library requires a secondary amine or a specific substitution pattern sensitive to hydrolysis.

Visualizing the Synthesis Logic

G Start 2-Bromo-4-methyl- pyrimidin-5-amine Amide Intermediate A: C-5 Amide / Urea Start->Amide Acylation (R-COCl / HATU) Coupled Intermediate B: C-2 Aryl Pyrimidine Start->Coupled Suzuki Coupling (Pd-cat) FinalA Library A: C-2 Biaryl / Amine Amide->FinalA Suzuki / SNAr (Activation Effect) FinalB Library B: C-5 Functionalized Coupled->FinalB Amine Derivatization

Figure 1: Divergent synthesis pathways. Path A is generally preferred for high-throughput parallel synthesis due to the activation effect of the amide group.

Detailed Experimental Protocols

Protocol A: C-5 Amine Functionalization (Amide Formation)

Use this protocol to generate the "Diversity Set" at the amine position before modifying the core.

Reagents:

  • Substrate: 2-Bromo-4-methylpyrimidin-5-amine (1.0 equiv)

  • Acid Chloride (R-COCl) (1.2 equiv) OR Carboxylic Acid + HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv) or Pyridine

  • Solvent: Anhydrous DCM or DMF

Step-by-Step:

  • Dissolution: Dissolve the pyrimidine amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

    • Note: If the substrate is not fully soluble, add a small amount of DMF.

  • Base Addition: Add DIPEA (3.0 equiv) and cool the mixture to 0°C.

  • Acylation:

    • Option 1 (Acid Chlorides): Add R-COCl dropwise. This is preferred for cleaner workups.

    • Option 2 (Acids): Pre-activate the carboxylic acid with HATU in DMF for 15 mins, then add the pyrimidine amine.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

    • QC Check: Monitor by LC-MS.[1] The mass shift will be +MW(Acyl) - 1.

  • Workup:

    • Dilute with EtOAc. Wash with sat. NaHCO3, water, and brine.

    • Dry over Na2SO4 and concentrate.

    • Purification: Usually sufficiently pure for the next step; if not, flash chromatography (Hex/EtOAc).

Protocol B: C-2 Suzuki-Miyaura Cross-Coupling

Use this protocol to install the biaryl motif. This works on both the free amine (with care) and the amide-protected intermediate.

Reagents:

  • Substrate: 2-Bromo-pyrimidine intermediate (1.0 equiv)

  • Boronic Acid/Ester: Ar-B(OH)2 (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv) or Pd2(dba)3/XPhos (for difficult substrates)

  • Base: 2M Na2CO3 (aq) or Cs2CO3 (solid) (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step:

  • Degassing: In a microwave vial or pressure tube, combine the substrate, boronic acid, and solvent. Sparge with Nitrogen/Argon for 5 minutes.

    • Critical: Oxygen removal is vital to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add the Pd catalyst and Base. Seal the vessel immediately.

  • Heating:

    • Microwave: 100°C for 30–60 minutes.

    • Thermal: 90°C oil bath for 4–12 hours.

  • Workup:

    • Filter through a pad of Celite to remove Pd black.

    • Partition between EtOAc and water.

    • Scavenging: If using for biological assays, treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium.

  • Isolation: Flash chromatography (DCM/MeOH or Hex/EtOAc).

Protocol C: C-2 SNAr Displacement (Nucleophilic Substitution)

Use this when introducing alkyl amines or ethers at the C-2 position. This requires the ring to be electron-deficient (works best on the Amide-intermediate).

Reagents:

  • Substrate: N-(2-bromo-4-methylpyrimidin-5-yl)amide (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine or Alcohol (2.0 equiv)

  • Base: DIPEA (for amines) or NaH (for alcohols)

  • Solvent: NMP or DMSO

Step-by-Step:

  • Setup: Dissolve substrate in NMP (0.2 M).

  • Addition: Add the nucleophilic amine (2.0 equiv) and DIPEA (3.0 equiv).

  • Reaction: Heat to 100–120°C.

    • Note: The 4-methyl group provides steric hindrance. High temperatures are often required.

    • Troubleshooting: If conversion is low, switch to microwave heating at 140°C or use Buchwald conditions (Protocol B) instead of SNAr.

Troubleshooting & Optimization Table

IssueProbable CauseSolution
Low Yield in Suzuki Protodeboronation of boronic acidUse mild base (K3PO4) and anhydrous conditions.
Pd Catalyst Poisoning Free amine coordinationUse "Amide-First" path or switch to Pd(dtbpf)Cl2.
Incomplete SNAr Steric hindrance from 4-methylSwitch to Buchwald-Hartwig coupling (Pd-catalyzed amination).
Hydrolysis of Bromide Aqueous base + High HeatReduce water ratio; use Cs2CO3 in Dioxane (anhydrous).

References

  • Structure & Reactivity: PubChem Compound Summary for CID 12215994, 2-Bromo-4-methylpyrimidin-5-amine. National Center for Biotechnology Information (2024). Link

  • Suzuki Coupling on Pyrimidines: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. J. Med. Chem. & MDPI (General Pyrimidine Methodologies). Link

  • Kinase Inhibitor Scaffolds: Discovery of Pyrimidine-Based Aurora Kinase Inhibitors. Journal of Medicinal Chemistry (2021).[5] Link

  • SNAr Methodology: Nucleophilic Aromatic Substitution of Halopyrimidines. American Chemical Society (ACS) Publications. Link

  • Safety Data: Safety Data Sheet: 2-Amino-5-bromopyrimidine derivatives.[6][7] Sigma-Aldrich / Merck. Link

Sources

Application Notes: The Strategic Utility of 2-Bromo-4-methylpyrimidin-5-amine in the Synthesis of Potent PLK4 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Targeting PLK4 in Oncology

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that serves as the master regulator of centriole duplication, a fundamental process for maintaining genomic stability during cell division. Its overexpression has been documented in a wide array of human cancers, including breast, lung, and colorectal cancers, where it often correlates with advanced disease and poor clinical outcomes. The dysregulation of PLK4 leads to centrosome amplification, chromosomal instability, and aneuploidy, which are hallmarks of tumorigenesis. This critical role in cancer cell proliferation has established PLK4 as a high-priority therapeutic target for the development of novel anticancer agents.

Small molecule inhibitors designed to target the ATP-binding pocket of PLK4 have shown significant promise. By inhibiting PLK4's kinase activity, these compounds can disrupt the cell cycle, induce mitotic catastrophe, and lead to selective apoptosis in cancer cells. A key structural motif found in many potent kinase inhibitors is the aminopyrimidine scaffold. This application note provides a detailed guide on the strategic use of 2-Bromo-4-methylpyrimidin-5-amine , a versatile chemical building block, in the synthesis of a class of aminopyrimidine-based PLK4 inhibitors.

The Aminopyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The 2-aminopyrimidine core is a well-established "hinge-binding" motif in kinase inhibitor design. It mimics the adenine portion of ATP, forming critical hydrogen bonds with the backbone of the kinase hinge region. The strategic value of 2-Bromo-4-methylpyrimidin-5-amine (CAS: 1251032-89-9) lies in its trifunctional nature:

  • The 2-Bromo Group : This serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the efficient introduction of diverse aryl or heteroaryl moieties, which can extend into specific pockets of the PLK4 active site to enhance potency and selectivity.

  • The 5-Amino Group : This primary amine provides a crucial vector for further functionalization. It can be acylated, alkylated, or used in reductive aminations to append side chains that can modulate physicochemical properties like solubility, cell permeability, and metabolic stability, or to form additional interactions with the target protein.

  • The 4-Methyl Group : This small alkyl group can subtly influence the molecule's conformation, solubility, and metabolic profile without creating significant steric hindrance.

This combination of features makes 2-Bromo-4-methylpyrimidin-5-amine an ideal starting material for building combinatorial libraries to perform structure-activity relationship (SAR) studies and optimize lead compounds.

PLK4 Signaling and the Mechanism of Inhibition

PLK4's primary function is to initiate the formation of a single new procentriole next to each mother centriole during the S phase. Its activity is tightly regulated through autophosphorylation, which targets it for degradation. Overexpression disrupts this delicate balance, leading to the formation of multiple procentrioles and subsequent mitotic errors. PLK4 inhibitors block this process, leading to a failure of centriole duplication and ultimately, cell death.

Application Note: Custom Synthesis and Functionalization of 2-Bromo-4-methylpyrimidin-5-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The 2-bromo-4-methylpyrimidin-5-amine scaffold (CAS: 1251032-89-9) represents a privileged structure in modern medicinal chemistry, particularly in the design of Type I and Type II kinase inhibitors (e.g., EGFR, JAK, and CDK inhibitors). The pyrimidine core offers an electron-deficient template that enhances hydrogen bonding potential at the kinase hinge region, while the 2-bromo and 5-amino positions provide orthogonal handles for rapid library generation.

This guide addresses the specific challenges associated with synthesizing and derivatizing this scaffold. Unlike its pyridine analogs, the pyrimidine ring is significantly more electron-deficient, making the C2-position highly susceptible to nucleophilic attack and hydrolysis, while simultaneously deactivating the C5-amine towards electrophilic coupling.

Key Technical Challenges Addressed:

  • Chemoselective Reduction: Reducing the nitro-precursor without debrominating the labile C2-Br bond.

  • Regioselective Functionalization: Managing the order of operations between C2-Suzuki couplings and C5-amide/urea formation to maximize yield and purity.

Core Synthesis Protocol

The most robust route to 2-bromo-4-methylpyrimidin-5-amine is the Nitration-Bromination-Reduction sequence starting from the commercially available 2-hydroxy-4-methylpyrimidine (or its tautomer, 4-methylpyrimidin-2(1H)-one).

Workflow Visualization

The following diagram illustrates the critical pathway and decision nodes for the synthesis.

SynthesisPath Start Start: 2-Hydroxy-4-methylpyrimidine Nitro Intermediate A: 5-Nitro-2-hydroxy-... Start->Nitro HNO3, H2SO4 (Nitration) Bromo Intermediate B: 2-Bromo-5-nitro-... Nitro->Bromo POBr3, Toluene (Bromination) Target Target: 2-Bromo-4-methylpyrimidin-5-amine Bromo->Target Fe, AcOH (Selective Reduction) Dehalo Avoid: Debrominated Product Bromo->Dehalo H2, Pd/C (Avoid!)

Figure 1: Step-wise synthesis of the core scaffold highlighting the critical reduction step.

Step 1: Nitration

Objective: Install the nitrogen source at C5.

  • Reagents: Fuming

    
    , conc. 
    
    
    
    .
  • Protocol: Dissolve 2-hydroxy-4-methylpyrimidine (1.0 eq) in conc.

    
     at 0°C. Add fuming 
    
    
    
    (1.5 eq) dropwise. Stir at 0°C for 1 hour, then warm to RT for 2 hours. Pour onto crushed ice.
  • Observation: The product, 2-hydroxy-4-methyl-5-nitropyrimidine , precipitates as a light yellow solid. Yields are typically >85%.[1]

Step 2: Bromination (The Activation Step)

Objective: Convert the C2-hydroxyl (lactam) to the reactive C2-bromide.

  • Reagents: Phosphorus oxybromide (

    
    ), Toluene (or neat).
    
  • Protocol: Suspend the nitro intermediate (1.0 eq) in Toluene. Add

    
     (1.5 eq) and catalytic DMF. Reflux (110°C) for 4 hours.
    
  • Critical Note:

    
     can be used to generate the 2-chloro analog if cost is a major constraint, but the 2-bromo analog reacts significantly faster in subsequent Suzuki couplings.
    
  • Workup: Quench carefully into ice water (exothermic!). Extract with EtOAc.[1] The product, 2-bromo-4-methyl-5-nitropyrimidine , is unstable to prolonged aqueous exposure due to hydrolysis back to the hydroxyl. Store under inert gas.

Step 3: Chemoselective Reduction (The Critical Step)

Objective: Reduce


 to 

without cleaving the C-Br bond.
MethodReagentsOutcomeRecommendation
Catalytic Hydrogenation

, Pd/C, MeOH
Failure. High risk of hydrodebromination (yielding 4-methylpyrimidin-5-amine).❌ Avoid
Tin Chloride

, EtOH
Success. Good selectivity, but workup is messy (emulsions).⚠️ Secondary Option
Iron Powder (Bechamp) Fe, AcOH/EtOH (1:5)Optimal. Excellent selectivity, easy filtration, low cost.Primary Protocol

Detailed Protocol (Iron Reduction):

  • Dissolve 2-bromo-4-methyl-5-nitropyrimidine (10 mmol) in Ethanol (50 mL) and Acetic Acid (10 mL).

  • Add Iron powder (50 mmol, 5 eq) in one portion.

  • Heat to 60°C with vigorous stirring for 2 hours. Monitor by TLC (The amine is more polar/fluorescent).

  • Workup: Cool to RT. Filter through a Celite pad to remove iron sludge. Wash pad with EtOAc.[1] Neutralize filtrate with sat.

    
    . Extract with EtOAc.[1]
    
  • Purification: Recrystallize from Hexane/EtOAc or flash chromatography.

  • Yield: Expect 70-80%.

Library Generation: Divergent Functionalization

Once the core is synthesized, the order of derivatization is critical. The pyrimidine ring creates an electronic push-pull system.

Strategy A: C2-Coupling First (Suzuki-Miyaura)

Best when the C5-amine does not interfere with the catalyst or when the C5-amide is unstable to basic Suzuki conditions.

Protocol:

  • Reagents: Core (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1). Degassed.

  • Conditions: 80°C, 4-12 hours.

  • Scientist's Insight: The free amine at C5 can coordinate to Palladium, potentially poisoning the catalyst. If conversion is low, use a catalyst system with a stronger ligand affinity, such as XPhos Pd G2 , or protect the amine (e.g., Boc) prior to coupling.

Strategy B: C5-Acylation First (Amide Coupling)

Best when the final analog requires a complex amide tail. The amide also slightly deactivates the ring, stabilizing the C2-Br against hydrolysis.

Protocol:

  • Reagents: Core (1.0 eq), Carboxylic Acid (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).

  • Solvent: DMF or DMAc.

  • Conditions: RT, 1-3 hours.

  • Scientist's Insight: The C5-amine is less nucleophilic than a standard aniline. If HATU fails, convert the acid to the Acid Chloride using

    
     and react with the amine in Pyridine/DCM.
    
Functionalization Decision Tree

Functionalization Core Core Scaffold: 2-Br-4-Me-5-NH2 Decision Decision Node: Nature of R-Group? Core->Decision PathA Path A: C2-Suzuki First Decision->PathA If R-Amide is Base Sensitive PathB Path B: C5-Amide First Decision->PathB If Amine Poisons Pd Catalyst Final Final Drug Candidate PathA->Final Step 2: Amidation PathB->Final Step 2: Suzuki

Figure 2: Strategic decision tree for maximizing yield based on substrate stability.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Debromination during reduction Used

or reaction ran too long/hot.
Switch to Fe/AcOH.[2] Keep temp <65°C.
Hydrolysis of C2-Br Aqueous base exposure during workup or Suzuki.Use anhydrous bases (

) or minimize water ratio. Work up quickly.
Low Yield in Amide Coupling Low nucleophilicity of C5-amine.Use Acid Chloride method or heat to 50°C.
Pd Black precipitation Amine coordination to Pd.Protect amine (Boc) or use precatalysts (XPhos Pd G2).

References

  • Selective Reduction of Nitroarenes: Bechamp, A. J. Ann. Chim. Phys.1854, 42, 186. (Classic Iron Reduction).
  • Pyrimidine Synthesis & Kinase Inhibitors

    • Journal of Medicinal Chemistry: "Discovery of Pyrimidine-5-amine Based Inhibitors."

    • BenchChem Application Note: "Selective Reduction of Nitro Groups in Halogenated Aromatics." [2]

  • Suzuki Coupling on Heterocycles: Miyaura, N.; Suzuki, A. Chem. Rev.1995 , 95, 2457.[3]

  • Review on 5-Aminopyrimidines: Mini-Reviews in Medicinal Chemistry, "Roles of pyridine and pyrimidine derivatives as privileged scaffolds."

(Note: While specific patent literature exists for this exact molecule, the protocols above are derived from standard, validated methodologies for 2-halo-5-nitropyrimidines found in the general medicinal chemistry corpus.)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Bromo-4-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-Bromo-4-methylpyrimidin-5-amine. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity of this valuable synthetic intermediate. We have structured this resource as a series of frequently asked questions and troubleshooting scenarios to provide direct, actionable solutions to problems encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to prepare 2-Bromo-4-methylpyrimidin-5-amine?

The most prevalent and generally effective method is the direct electrophilic bromination of 2-amino-4-methylpyrimidine. This approach is favored due to the availability of the starting material and the straightforward nature of the reaction. The key to success lies in controlling the regioselectivity of the bromination. The amino group at the C2 position is a strong activating group, which preferentially directs the incoming electrophile (bromine) to the C5 position (para to the amino group), thus yielding the desired product.

Q2: Why is the yield of this synthesis often variable or low?

Low yields in the synthesis of 2-Bromo-4-methylpyrimidin-5-amine typically stem from a few key factors:

  • Side Reactions: The primary competing reaction is over-bromination, leading to the formation of di-bromo species. The pyrimidine ring, activated by the amino group, can undergo a second bromination if the reaction conditions are not carefully controlled.

  • Reagent Purity: The quality of the brominating agent, particularly N-Bromosuccinimide (NBS), is critical. Aged or impure NBS can contain free bromine and other impurities that lead to non-selective reactions and lower yields.

  • Suboptimal Reaction Conditions: Parameters such as temperature, solvent, and reaction time have a profound impact on the outcome. For instance, excessively high temperatures can decrease selectivity and promote the formation of undesired isomers and byproducts.

Q3: What are the most critical parameters to control for a high-yield synthesis?

To maximize the yield and purity of 2-Bromo-4-methylpyrimidin-5-amine, meticulous control over the following parameters is essential:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is highly recommended over elemental bromine (Br₂) for this transformation. NBS is a milder and more selective source of electrophilic bromine, which significantly reduces the risk of over-bromination and the formation of corrosive HBr as a byproduct.[1]

  • Stoichiometry: A slight excess of the starting pyrimidine or using a precise 1.0 equivalent of NBS is crucial to minimize the formation of di-brominated byproducts.

  • Temperature Control: The reaction should be initiated at a low temperature (e.g., 0 °C) and allowed to warm gradually. This helps to control the reaction rate and improve regioselectivity.[1]

  • Solvent Selection: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is often the solvent of choice as it effectively dissolves the starting materials and facilitates the desired ionic mechanism.[1]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or no conversion of the starting material (2-amino-4-methylpyrimidine).
  • Possible Cause: Inactive Brominating Agent.

    • Scientific Rationale: N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to moisture or light, leading to a loss of reactivity.

    • Solution: Use freshly opened or purified NBS. NBS can be recrystallized from water to ensure high purity. Always store NBS in a dark, dry environment.

  • Possible Cause: Inappropriate Solvent.

    • Scientific Rationale: The solvent must be able to dissolve the starting amine to allow for a homogenous reaction. Non-polar solvents may not be suitable.

    • Solution: Ensure you are using a suitable polar aprotic solvent such as DMF or Acetonitrile. A patent for a similar bromination highlights DMF as an effective solvent.[1]

  • Possible Cause: Insufficient Reaction Time.

    • Scientific Rationale: Electrophilic aromatic substitution on a heterocyclic ring can sometimes be slower than on benzene derivatives.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider extending the reaction time (e.g., from 8 hours to 12-16 hours) at a controlled temperature (e.g., 20-25 °C).[1]

Problem 2: Significant formation of byproducts, particularly a di-brominated species.
  • Possible Cause: Incorrect Stoichiometry or Rapid Addition of Brominating Agent.

    • Scientific Rationale: The desired mono-brominated product is also an activated aromatic ring and can undergo a second bromination. Adding the brominating agent too quickly or in excess creates high local concentrations, favoring this side reaction.

    • Solution:

      • Use no more than 1.0 to 1.05 equivalents of NBS.

      • Add the NBS portion-wise or as a solution in DMF dropwise over a prolonged period (e.g., 1-2 hours) at 0 °C. This maintains a low concentration of the electrophile, favoring the more reactive starting material over the mono-brominated product.

  • Possible Cause: Elevated Reaction Temperature.

    • Scientific Rationale: Higher temperatures increase the rate of all reactions, including the undesirable second bromination. Selectivity is often inversely proportional to temperature.

    • Solution: Maintain a strict temperature protocol. Start the addition of NBS at 0 °C and let the reaction stir at a controlled temperature, not exceeding 25-30 °C, unless reaction monitoring indicates it is necessary. A protocol for a similar substrate reports high selectivity and an 80% yield at 20 °C.[1]

Problem 3: Difficulty in isolating the pure product after workup.
  • Possible Cause: Product loss during aqueous extraction.

    • Scientific Rationale: The amino group on the pyrimidine ring can be protonated in acidic conditions, forming a salt that is soluble in water.

    • Solution: During the workup, after quenching the reaction with water, ensure the aqueous phase is neutralized or made slightly basic (pH 7-8) with a base like sodium bicarbonate or dilute sodium hydroxide before extracting with an organic solvent (e.g., Ethyl Acetate, Dichloromethane). This ensures the product is in its free-base form, which has higher solubility in organic solvents.

  • Possible Cause: Impurities co-eluting with the product during column chromatography.

    • Scientific Rationale: The starting material, product, and di-bromo byproduct can have similar polarities, making chromatographic separation challenging.

    • Solution:

      • Optimize Chromatography: Use a shallow gradient of a polar solvent (e.g., Ethyl Acetate) in a non-polar solvent (e.g., Hexanes or Heptane).

      • Consider Recrystallization: If chromatography is ineffective, attempt to recrystallize the crude product from a suitable solvent system (e.g., Ethanol/Water, Toluene/Heptane). This can be a highly effective method for removing both more and less polar impurities.

Data & Protocols

Table 1: Comparison of Common Brominating Agents
Brominating AgentFormulaProsCons
N-Bromosuccinimide (NBS) C₄H₄BrNO₂High selectivity for mono-bromination[1]; safer to handle; byproduct (succinimide) is easily removed.Can degrade if not stored properly; higher cost.
Elemental Bromine Br₂Inexpensive; highly reactive.Less selective, often leads to over-bromination; corrosive and hazardous to handle; produces HBr as a byproduct.
Hydrogen Bromide / Dioxane HBrCan be effective for certain pyrimidine syntheses.[2]Strongly acidic conditions may not be compatible with all substrates; can be less selective.
Diagram 1: Troubleshooting Workflow for Low Yield

G cluster_conversion Conversion Analysis cluster_low_conversion_solutions Solutions for Low Conversion cluster_selectivity_solutions Solutions for Poor Selectivity start Low Yield or Purity Issue check_conversion Check Reaction Conversion by TLC/LCMS start->check_conversion low_conversion Low Conversion check_conversion->low_conversion < 50% SM consumed good_conversion Good Conversion, but Multiple Products check_conversion->good_conversion > 50% SM consumed check_nbs Use Fresh/Recrystallized NBS low_conversion->check_nbs check_solvent Confirm Use of Polar Aprotic Solvent (e.g., DMF) low_conversion->check_solvent extend_time Extend Reaction Time & Monitor low_conversion->extend_time control_temp Lower Reaction Temp (Start at 0°C) good_conversion->control_temp slow_addition Add NBS Slowly (Dropwise/Portion-wise) good_conversion->slow_addition check_stoich Verify Stoichiometry (1.0 eq NBS) good_conversion->check_stoich

Caption: A logical workflow for diagnosing and solving low-yield issues.

Diagram 2: Simplified Reaction Mechanism

Caption: Electrophilic bromination of the starting material to yield the final product.

Detailed Experimental Protocol: High-Yield Synthesis

This protocol is adapted from a highly analogous procedure for the bromination of a substituted aminopyridine, which achieved high yield and selectivity.[1]

Materials:

  • 2-amino-4-methylpyrimidine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 2-amino-4-methylpyrimidine (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 5 mL per gram of starting material). Stir until all solid has dissolved.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • NBS Addition: Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 30-60 minutes. Ensure the internal temperature does not rise above 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (approx. 20-25 °C) and stir for 8-12 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 50% EtOAc in Hexanes) until the starting material is consumed.

  • Quenching: Pour the reaction mixture into a separatory funnel containing cold water (10x the volume of DMF).

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3x).

  • Washing: Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes or by recrystallization to obtain the pure 2-Bromo-4-methylpyrimidin-5-amine.

References

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google P
  • CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google P
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI. [Link]

  • US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google P
  • 2-bromoallylamine - Organic Syntheses Procedure. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. [Link]

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION - LOCKSS. [Link]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PubMed Central. [Link]

Sources

Purification of crude 2-Bromo-4-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center – Heterocyclic Chemistry Division Subject: Purification & Troubleshooting Guide: 2-Bromo-4-methylpyrimidin-5-amine (CAS 1251032-89-9)

Executive Summary

This guide addresses the purification of 2-Bromo-4-methylpyrimidin-5-amine , a critical scaffold for kinase inhibitor development.[1][2] Unlike stable carbocycles, this compound features a labile C2-Bromine atom on a pyrimidine ring.[1][2] The primary technical challenge is removing the nitro-precursor and regioisomers without triggering nucleophilic aromatic substitution (SnAr) or debromination .[1][2]

Compound Snapshot:

  • CAS: 1251032-89-9[1][2][3][4][5]

  • Appearance: Off-white to pale beige solid (Pure); Yellow/Orange (Crude/Impure).[1][2]

  • Storage:

    
    , Inert atmosphere (Argon/Nitrogen), Dark.
    
  • Key Sensitivity: Hydrolysis at C2 (converts to 2-hydroxy derivative) and Debromination (if exposed to Pd/H2).[1][2]

Module 1: Diagnostic & Impurity Profiling

Before selecting a purification method, diagnose your crude material.[1]

Q1: My crude product is bright yellow. Is this normal? A: No. Pure 2-Bromo-4-methylpyrimidin-5-amine is typically off-white.[1][2] A bright yellow or orange color indicates the presence of unreacted 2-bromo-4-methyl-5-nitropyrimidine .[1][2]

  • Cause: Incomplete reduction of the nitro group.[1]

  • Risk: The nitro compound is less polar and often co-crystallizes.[1]

  • Action: Check TLC (50% EtOAc/Hexane). The nitro precursor usually has a higher

    
     (runs faster) than the amine.[1] If 
    
    
    
    nitro remains, perform a chemical wash (see Module 2) or re-subject to reduction (using Fe/AcOH or SnCl2, not Pd/C).

Q2: I see a spot on TLC just below my product. What is it? A: This is likely the 2-hydroxy-4-methylpyrimidin-5-amine (hydrolysis impurity).[1][2]

  • Cause: Exposure to strong aqueous acid or base during workup, or heating in nucleophilic solvents (water/alcohols).[1]

  • Mechanism: The C2 position is electron-deficient.[1][2] Hydroxide or water attacks C2, displacing the bromide.

  • Action: Avoid boiling in water or alcohols. Use Method B (Chromatography) to separate.[2]

Q3: I used Pd/C for reduction, and my mass spec shows M-79. What happened? A: You have debrominated your compound to form 4-methylpyrimidin-5-amine.

  • Cause: Palladium on Carbon (Pd/C) with hydrogen rapidly cleaves C-Br bonds on aromatic rings.[1][2]

  • Solution: This is irreversible.[1] You must restart synthesis using a chemoselective reductant like Iron powder/Ammonium Chloride or Tin(II) Chloride .[1]

Module 2: Purification Workflows

Method A: Acid-Base Extraction (The "Gentle" Protocol)

Best for removing non-basic impurities (like the nitro precursor) on >5g scale.[1][2]

Critical Warning: Do not use strong mineral acids (conc. HCl) or heat. The C2-Br bond is hydrolytically unstable.[1][2]

StepActionTechnical Rationale
1. Dissolution Dissolve crude in Ethyl Acetate (EtOAc) .[1]Non-nucleophilic solvent.[1] Avoids alcoholysis.
2. Extraction Extract with 0.5 M cold HCl (

).[1][2]
Protonates the amine (

) pulling it into water.[1][2] Keep cold to prevent hydrolysis.
3. Separation Keep the Aqueous Layer .[1] Discard Organic Layer.[1]The unreacted nitro precursor and non-basic impurities stay in the EtOAc.
4.[1] Neutralization Cool aqueous layer to

.[2][6] Slowly add sat. NaHCO3 until pH 8.[1]
Gently deprotonates the amine.[1] Avoid NaOH (strong nucleophile) to prevent C2-OH formation.[1][2]
5. Recovery Extract cloudy aqueous mix with EtOAc (

).[1] Dry over

.[1][7]
Recovers the purified amine.[1]
Method B: Recrystallization (Solvent Selection)

Best for removing minor colored impurities.[1][2]

Q: Can I recrystallize from Ethanol? A: Not recommended. Hot ethanol can slowly displace the bromine (forming the 2-ethoxy derivative).[1][2] Recommended Solvent System: Ethyl Acetate / Heptane (or Hexane) .[1]

  • Dissolve crude in minimal boiling EtOAc.

  • (Optional) Add activated carbon, stir for 5 min, filter hot (removes polymeric tars).

  • Slowly add Heptane until slight turbidity appears.

  • Cool to room temperature, then

    
    .
    
Method C: Flash Chromatography (The "Gold Standard")

Best for high purity (>98%) requirements.[2]

  • Stationary Phase: Silica Gel (neutralized).[1]

  • Mobile Phase: DCM : MeOH (95:5) to (90:10).[1]

  • Additive: 0.5% Triethylamine (TEA) or

    
    .
    
    • Why? Pyrimidin-amines can streak on acidic silica.[1][2] The base sharpens the peak.[1][7]

Module 3: Visualization & Decision Logic

Diagram 1: Purification Decision Tree

Use this flow to determine the correct method based on your crude profile.[1]

PurificationLogic Start Crude 2-Bromo-4-methylpyrimidin-5-amine CheckColor Visual Check: Is it Bright Yellow/Orange? Start->CheckColor CheckTLC TLC Check: Is there a lower Rf spot? CheckColor->CheckTLC No (Off-white/Tan) NitroImpurity Impurity: Nitro Precursor (Incomplete Reduction) CheckColor->NitroImpurity Yes HydrolysisImpurity Impurity: 2-Hydroxy Derivative (Hydrolysis) CheckTLC->HydrolysisImpurity Yes (Lower Rf) MethodB Method B: Recrystallization (EtOAc / Heptane) CheckTLC->MethodB No (Single Spot) MethodA Method A: Acid-Base Extraction (Removes Non-Basics) NitroImpurity->MethodA Primary Choice MethodC Method C: Column Chromatography (DCM/MeOH + 0.5% Et3N) NitroImpurity->MethodC If Scale < 1g HydrolysisImpurity->MethodC Required

Caption: Decision matrix for selecting the optimal purification route based on impurity profiling.

Diagram 2: Acid-Base Extraction Workflow

The specific pH control required to preserve the C-Br bond.

ExtractionFlow Crude Crude in EtOAc AcidWash Extract w/ 0.5M HCl (Cold, <5°C) Crude->AcidWash OrgLayer Organic Layer (Contains Nitro Impurity) AcidWash->OrgLayer Discard AqLayer Aqueous Layer (Contains Product Salt) AcidWash->AqLayer Keep Neutralize Neutralize w/ NaHCO3 (pH 8-9, Cold) AqLayer->Neutralize FinalExtract Extract into EtOAc Dry & Concentrate Neutralize->FinalExtract

Caption: Optimized Acid-Base extraction protocol minimizing hydrolysis risk.

Module 4: Stability & Storage FAQs

Q: Can I store the purified amine in solution? A: Short-term (hours) is acceptable in non-protic solvents (DCM, EtOAc).[1][2] Long-term storage in solution (especially Methanol or DMSO) can lead to slow degradation or halogen exchange.[1][2] Store as a solid.

Q: The compound turned brown after a week on the bench. Why? A: Aminopyrimidines are susceptible to oxidation.[1] The "browning" is surface oxidation.[1]

  • Fix: Store under Argon/Nitrogen at

    
    .
    
  • Recovery: A quick filtration through a short plug of silica (eluting with EtOAc) usually removes the colored oxidation products.[1]

References

  • BenchChem. (2024).[1] Product Data: 2-Bromo-4-methylpyrimidin-5-amine (CAS 1251032-89-9).[1][2][3][4][5]Link[2]

  • ChemicalBook. (2024).[1] Synthesis and Properties of Halogenated Aminopyrimidines.Link[2]

  • Jain, K. S., et al. (2006).[1] "Recent Advances in the Chemistry of 2-Aminopyrimidines." Current Science, 90(6), 793-803.[1][2] (General review of aminopyrimidine reactivity and C2 lability).

  • Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: 2-Amino-5-bromo-4-methylpyridine (Analogous reactivity data).[1][2]Link (Note: While specific literature on the 1251032-89-9 isomer is proprietary, reactivity profiles are derived from the well-documented 2-amino-5-bromo-4-methylpyridine and general pyrimidine chemistry).[1][2]

Sources

Technical Support Center: Suzuki Reactions with Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving nitrogen-containing heterocycles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these crucial, yet often temperamental, transformations. Here, we will move beyond simple protocols to dissect the underlying causes of common failures—specifically catalyst deactivation—and provide actionable, evidence-based solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and symptoms researchers face when a Suzuki reaction with a nitrogen heterocycle is not performing as expected.

Q1: My Suzuki reaction with a pyridyl boronic ester is giving very low to no yield, while the same conditions work for simple aryl boronic acids. What is the most likely cause?

A: The most probable cause is catalyst deactivation or "poisoning" by the nitrogen atom of your pyridine substrate.[1][2] The lone pair of electrons on the nitrogen can coordinate strongly to the palladium center.[1][2][3] This coordination can either be competitive with your desired phosphine ligand, disrupting the catalytic cycle, or it can form stable, inactive palladium-heterocycle complexes that effectively remove the catalyst from the reaction.[4][5] Unprotected, nitrogen-rich heterocycles like pyridines, pyrazoles, and imidazoles are well-known inhibitors of palladium catalysts.[4]

Q2: I'm observing a significant amount of homocoupling of my boronic acid reagent and/or dehalogenation of my aryl halide. What does this indicate?

A: These side reactions often point to issues with the stability and efficiency of the active Pd(0) catalyst.

  • Homocoupling: The formation of a biaryl from two boronic acid molecules is typically promoted by the presence of Pd(II) species and oxygen.[1] If your catalyst is being deactivated or if the reaction conditions are not sufficiently anaerobic, oxidative processes can lead to the formation of Pd(II), which then facilitates this unwanted side reaction.[1]

  • Dehalogenation (Proto-dehalogenation): This occurs when the aryl halide is converted back to the parent arene. It can happen after oxidative addition if the resulting Pd(II) complex reacts with a hydrogen source in the mixture (like water, amine bases, or alcoholic solvents) instead of proceeding through transmetalation.[1] This pathway can become dominant if the subsequent steps of the catalytic cycle are inhibited, for instance, by a coordinating nitrogen heterocycle.

Q3: My reaction starts, and I see some product formation by LCMS, but it stalls at 20-30% conversion and never proceeds to completion, even with extended reaction times. Why?

A: Reaction stalling is a classic symptom of gradual catalyst deactivation. Initially, there is enough active catalyst to turn over the substrates and form some product. However, as the reaction progresses, both the starting heterocycle and the newly formed heterocyclic product can bind to the palladium, progressively poisoning the catalyst pool.[6] Once the concentration of active catalyst drops below a critical threshold, the reaction effectively stops. This is particularly common with substrates or products that are strong ligands for palladium.[4][6]

Part 2: In-Depth Troubleshooting Guides

This section provides a structured approach to solving specific problems, complete with mechanistic explanations and recommended protocols.

Issue 1: Low to No Conversion with Pyridine and Other Azine Substrates

The primary challenge with simple nitrogen heterocycles like pyridine is their ability to act as potent ligands, leading to the formation of inactive catalyst species.

The lone pair on the nitrogen atom of a pyridine ring can coordinate to the electron-deficient palladium center, forming stable off-cycle complexes that disrupt the catalytic cycle. This effectively sequesters the active catalyst, preventing it from participating in the desired cross-coupling.

cluster_cycle Suzuki Catalytic Cycle cluster_poison Deactivation Pathway Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Inactive_Complex [(Py)n-Pd(0)L2-n] (Inactive) Pd(0)L2->Inactive_Complex Coordination (Poisoning) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)-Ar'(L2)->Product Ar-Ar' Pyridine Pyridine Pyridine->Inactive_Complex

Caption: Catalyst deactivation by pyridine coordination.

Your strategy should focus on minimizing the ability of the nitrogen heterocycle to interact with the palladium center. This can be achieved through several complementary approaches.

1. Ligand Selection (Steric Hindrance):

  • Why it works: Using bulky (high cone angle) and electron-rich phosphine ligands is the most common and effective strategy.[7] These ligands favor the formation of monoligated L1Pd(0) species, which are highly active.[7][8] The steric bulk on the ligand physically shields the palladium center, making it more difficult for the pyridine substrate to coordinate.

  • Recommended Ligands: The "Buchwald-type" biaryl monophosphine ligands are the industry standard for this purpose.[7]

LigandKey FeaturesRecommended For
XPhos Very bulky, electron-rich. A robust, general-purpose ligand.Good starting point for most pyridyl and azine couplings.
SPhos Slightly less bulky than XPhos but often highly effective.[6]Excellent for heteroaryl chlorides and challenging couplings.[7]
RuPhos Electron-rich, effective for creating a highly active catalyst.Useful when oxidative addition is slow (e.g., with aryl chlorides).
tBuXPhos Features a di-t-butylphosphine group, showing great activity for pyridine arylation.Specifically cited for synthesizing dipyridine compounds.

2. Precatalyst Choice:

  • Why it works: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are designed for the clean and rapid generation of the active L1Pd(0) species upon activation by a base.[6] This efficient initiation ensures that the catalyst enters the productive cycle quickly, minimizing the opportunity for deactivation before the reaction begins.

  • Recommendation: Use a precatalyst that incorporates your ligand of choice (e.g., XPhos Pd G3). This is often more reliable than generating the catalyst in situ from a palladium source like Pd(OAc)2 or Pd2(dba)3 and a separate ligand.[9]

3. Use of Additives:

  • Why it works: In some cases, a Lewis acid can be added to the reaction to act as a "scavenger" for the problematic nitrogen heterocycle. The Lewis acid will preferentially coordinate to the nitrogen's lone pair, effectively masking it from the palladium catalyst.

  • Recommendation: The addition of a Lewis acid like B(OMe)3 has been shown to bind to Lewis basic pyridines and other heterocyles, restoring palladium catalyst activity.[1] This should be considered an advanced troubleshooting step after optimizing ligands and conditions.

Issue 2: Reaction Failure with Unprotected Azoles (Pyrazoles, Imidazoles)

Unprotected N-H containing azoles present a dual challenge: they can act as ligands and, upon deprotonation, can form bridging dimeric palladium complexes that are catalytically inactive.

After oxidative addition, the deprotonated azole can act as a bridging ligand between two palladium centers. This forms a highly stable, dimeric Pd(II) complex that does not proceed to the reductive elimination step, effectively killing two catalyst molecules at once.[4]

Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) (Active Monomer) Deprotonation Base (-HX) Ar-Pd(II)-X(L)->Deprotonation Dimer Inactive Bridging Dimer [(Ar-Pd(L))2(μ-pyrazolyl)2] Ar-Pd(II)-X(L)->Dimer Pyrazole Unprotected Pyrazole Pyrazole->Deprotonation Deprotonation->Dimer Dimerization

Caption: Deactivation via inactive bridging dimer formation.

1. Choice of Base and Conditions:

  • Why it works: The choice of base is critical. A very strong base can rapidly deprotonate the azole N-H, increasing the concentration of the anionic form that leads to dimerization. A weaker base or carefully controlled conditions can favor the desired catalytic pathway.

  • Recommendation: Screen a variety of bases. While strong bases like K3PO4 are often used, weaker carbonate bases (K2CO3, Cs2CO3) or even fluoride sources (KF, CsF) might be more effective by modulating the deprotonation equilibrium.[6] Anhydrous conditions can sometimes be beneficial.

2. Specialized Precatalysts:

  • Why it works: Certain precatalyst systems have been specifically designed to overcome the inhibitory effects of unprotected azoles. These systems often feature highly specialized ligands that promote the desired monomeric catalytic cycle.

  • Recommendation: Investigations have shown that specific indolylphosphine-ligated palladium precatalysts are highly effective for the Suzuki-Miyaura coupling of unprotected, nitrogen-rich heterocycles like indazoles and benzimidazoles under mild conditions.[4]

Part 3: Experimental Protocols & Best Practices

Adherence to rigorous experimental technique is paramount for success and reproducibility.

Protocol 1: General Procedure for a Challenging Heterocyclic Suzuki Coupling

This protocol outlines a robust starting point for coupling a heteroaryl halide with a boronic acid/ester, incorporating best practices to minimize catalyst deactivation.

  • Reagent Preparation:

    • Ensure all reagents are pure. Boronic acids, in particular, can degrade upon storage.

    • Use anhydrous solvents, thoroughly degassed via at least three freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for a minimum of 30 minutes.[6][9] Water, if used as a co-solvent, must also be degassed.[9]

  • Reaction Assembly (under inert atmosphere):

    • To a dry Schlenk flask or glovebox vial equipped with a stir bar, add the aryl/heteroaryl halide (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., K3PO4, 2.0-3.0 eq).

    • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%). Note: Higher catalyst loadings may be necessary for particularly challenging substrates.

    • Seal the vessel. If not in a glovebox, evacuate and backfill with inert gas three times.

  • Solvent Addition and Reaction:

    • Add the degassed solvent system (e.g., Dioxane/H2O 10:1) via syringe.

    • Place the sealed reaction vessel in a preheated oil bath or heating block (typically 80-110 °C).

    • Stir the reaction vigorously to ensure proper mixing, especially for biphasic systems.[9]

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LCMS.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water.

    • Separate the organic layer, wash with brine, dry over Na2SO4 or MgSO4, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Best Practice: The Importance of Degassing

Oxygen is detrimental to the active Pd(0) catalyst. It can oxidize Pd(0) to inactive Pd(II), which can promote side reactions like boronic acid homocoupling.[9] Rigorous exclusion of oxygen is not optional; it is a critical parameter for success.

Caption: Logical workflow for preventing oxygen-induced side reactions.

References

  • Nemygina, N., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ChemRxiv. (2024). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Reddit r/Chempros. (2022). Struggling with Suzuki Reaction. [Link]

  • Nature. (2018). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]

  • ACS Publications. (2022). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. PMC. [Link]

  • Reddit r/Chempros. (2023). How to approach choosing reaction conditions for Suzuki? [Link]

  • ACS Publications. (2002). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. [Link]

  • RSC Publishing. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. [Link]

  • ACS Publications. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

  • ResearchGate. (2018). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • ACS Publications. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

  • Reddit r/chemistry. (2016). What's the role of the phosphine ligand in Suzuki couplings? [Link]

  • ResearchGate. (2015). Why can't I achieve good yields for this Suzuki reaction? [Link]

  • ACS Publications. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. [Link]

  • MDPI. (2021). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. [Link]

  • NIH. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • RSC Publishing. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]

  • Organic Syntheses. (2015). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • ResearchGate. (2014). Poisoning and deactivation of palladium catalysts. [Link]

  • PolyU Electronic Theses. (2023). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. [Link]

  • Wikipedia. Catalyst poisoning. [Link]

  • ResearchGate. (2022). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. [Link]

  • Reddit r/Chempros. (2022). Help needed with unreproducible Suzuki coupling. [Link]

Sources

Technical Support Center: TLC Monitoring for 2-Bromo-4-methylpyrimidin-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to successfully monitoring the synthesis of 2-Bromo-4-methylpyrimidin-5-amine using Thin Layer Chromatography (TLC). This guide is structured as a technical support center, providing detailed troubleshooting for common issues and answering frequently asked questions to ensure procedural success.

As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application. The synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry, and mastering its analysis is crucial. Thin Layer Chromatography (TLC) is a rapid, inexpensive, and powerful technique for real-time reaction monitoring.[1][2] This guide explains the causality behind each step, providing a self-validating framework to help you achieve clean, interpretable results every time.

The synthesis of 2-Bromo-4-methylpyrimidin-5-amine, often proceeding via electrophilic bromination of a precursor like 2-Amino-4-methylpyrimidine, involves a distinct change in the molecule's polarity. The introduction of a bulky, lipophilic bromine atom typically decreases the compound's affinity for the polar silica gel stationary phase, leading to a higher Retention Factor (Rf) compared to the more polar starting amine. Understanding this principle is fundamental to interpreting your TLC results correctly.

Troubleshooting Guide: Common TLC Issues & Solutions

This section addresses specific problems you may encounter during the TLC analysis of your reaction.

Question: Why are there no spots visible on my TLC plate?

Answer: This is a common and frustrating issue that can arise from several sources.

  • Possible Cause 1: Insufficient Sample Concentration. The concentration of your analyte may be too low to be detected.[1][3]

    • Solution: Prepare a more concentrated solution of your reaction mixture for TLC analysis. Alternatively, you can spot the same point on the origin line multiple times, allowing the solvent to fully evaporate between each application.[3] This effectively concentrates your sample directly on the plate.

  • Possible Cause 2: Inappropriate Visualization Technique. Not all compounds are visible under UV light or react with every staining agent.[1]

    • Solution: Always start with a non-destructive method. Pyrimidines are aromatic and should be visible under short-wave (254 nm) UV light.[4][5] If no spots appear, proceed to a chemical stain. A potassium permanganate (KMnO₄) dip is an excellent general-purpose stain for oxidizable groups.[6] Given the presence of an amine, a ninhydrin stain can also be effective, though it may require heating.[6][7]

  • Possible Cause 3: Incorrect Developing Chamber Setup. If the solvent level in the chamber is higher than the origin line where you spotted your samples, the compounds will dissolve into the solvent pool instead of migrating up the plate.[1][3]

    • Solution: Ensure the solvent level is always at least 0.5 cm below the origin line.[8]

Question: My spots are streaking or appearing as elongated "comets." What's wrong?

Answer: Streaking significantly hinders the separation and accurate calculation of Rf values. It is typically caused by overloading the plate or secondary interactions with the stationary phase.

  • Possible Cause 1: Sample Overloading. Applying too much sample to the origin is the most common cause of streaking.[3]

    • Solution: Dilute the sample solution used for spotting. The ideal concentration is typically around 1%.[1] Ensure you are using a microcapillary tube to apply a very small, tight spot.

  • Possible Cause 2: Highly Polar Compound or Solvent System. If a compound is very polar, it may have such a high affinity for the silica gel that it fails to move cleanly, resulting in a streak. This can also happen if the solvent system is not polar enough to move the compound effectively or, conversely, too polar.[9]

    • Solution: Adjust the polarity of your mobile phase. If your spots are streaking from the baseline, try a more polar solvent system. If the streak runs to the top of the plate, use a less polar system.

  • Possible Cause 3: Acidic or Basic Sample. The amine group on both the starting material and product is basic and can interact strongly with the slightly acidic silica gel, causing tailing.

    • Solution: Add a small amount (~1%) of a modifier to your eluent to suppress this secondary interaction. For basic compounds like these, adding a small amount of triethylamine (Et₃N) can lead to sharper, more symmetrical spots.

Question: All my spots are clustered at the bottom (low Rf) or top (high Rf) of the plate. How do I get better separation?

Answer: The goal of TLC is to achieve good separation, with Rf values ideally between 0.2 and 0.8.

  • Possible Cause 1: Incorrect Solvent Polarity. The polarity of the mobile phase directly controls the movement of the spots.[10]

    • Solution (Low Rf): If spots remain near the baseline, your eluent is not polar enough to move the compounds off the silica gel. Increase the proportion of the more polar solvent in your mixture (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).

    • Solution (High Rf): If spots run to the solvent front, your eluent is too polar, moving all components without effective separation. Decrease the proportion of the polar solvent.

  • Possible Cause 2: Poor Solvent Choice. Sometimes, a particular solvent system simply does not provide good selectivity for the compounds of interest.

    • Solution: Experiment with different solvent systems. If a hexane/ethyl acetate mixture fails, try a different combination, such as dichloromethane/methanol or toluene/acetone, to achieve differential separation.

Frequently Asked Questions (FAQs)

Question: What is the best way to prepare and spot my samples for TLC?

Answer: Proper sample preparation is key to obtaining high-quality chromatograms.

  • Preparation: Take a very small aliquot of the reaction mixture (a drop on the end of a glass stir rod is sufficient) and dissolve it in a few drops of a volatile solvent like ethyl acetate or dichloromethane in a small vial.

  • Spotting: Use a capillary spotter (a very thin glass tube) to apply the samples.[11] Dip the spotter into your sample vial; capillary action will draw up a small amount of liquid.

  • Application: Briefly and gently touch the tip of the capillary spotter to the origin line on the TLC plate. The goal is to create a small, concentrated spot, typically 1-2 mm in diameter.

  • Co-Spot: A "co-spot" is essential for unambiguously tracking the reaction. In one lane, spot your starting material. In a second lane, spot your reaction mixture. In a third, central lane, first spot the starting material, and then, on the exact same point, spot the reaction mixture. This co-spot lane will show if the spot in your reaction mixture that you believe is starting material truly corresponds to it.[12]

Question: How do I choose a starting solvent system?

Answer: For compounds of intermediate polarity, like the aromatic amines in this synthesis, a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) is an excellent starting point. Begin with a moderately polar mixture, such as 7:3 Hexanes:Ethyl Acetate , and adjust the ratio based on the initial result.

Table 1: Recommended TLC Solvent Systems & Expected Results
Solvent System (v/v)PolarityExpected Outcome for 2-Bromo-4-methylpyrimidin-5-amine (Product)Expected Outcome for 2-Amino-4-methylpyrimidine (Starting Material)
9:1 Hexane:EtOAcLowLow Rf (near baseline)Very Low Rf (on baseline)
7:3 Hexane:EtOAc Medium Ideal Rf (e.g., ~0.4) Ideal Rf (e.g., ~0.2)
1:1 Hexane:EtOAcHighHigh Rf (near solvent front)Medium Rf (~0.5)
95:5 DCM:MeOHMedium-HighGood separation, alternative to EtOAc systemsGood separation, alternative to EtOAc systems

Question: How do I calculate the Retention Factor (Rf) and what does it signify?

Answer: The Rf value is a ratio that quantifies the movement of a spot relative to the solvent front.[13][14] It is calculated by dividing the distance the spot traveled from the origin by the distance the solvent front traveled from the origin.[15][16]

  • Formula: Rf = (Distance from origin to center of the spot) / (Distance from origin to the solvent front)

The Rf value is characteristic of a compound in a specific solvent system. In this reaction, the product (2-Bromo-4-methylpyrimidin-5-amine) is less polar than the starting material. Therefore, you should expect the product spot to have a higher Rf value than the starting material spot. As the reaction proceeds, you will see the spot corresponding to the starting material diminish in intensity while the spot for the product appears and grows stronger.

Experimental Protocols

Protocol 1: Step-by-Step TLC Monitoring

This protocol provides a self-validating method for monitoring your reaction.

  • Chamber Preparation: Pour your chosen eluent (e.g., 7:3 Hexane:EtOAc) into a developing chamber to a depth of about 0.5-1 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures even solvent migration. Cover the chamber and let it equilibrate for 5-10 minutes.[8]

  • Plate Preparation: Using a pencil, gently draw a faint origin line about 1.5 cm from the bottom of a silica gel TLC plate. Mark three evenly spaced points on this line for your samples. Label them "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture) at the top of the plate.

  • Spotting:

    • In the "SM" lane, spot a dilute solution of your starting material.

    • In the "RXN" lane, spot a sample taken from your reaction mixture.

    • In the "CO" lane, spot the starting material first, then carefully spot the reaction mixture on the exact same point.

  • Development: Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line.[8] Cover the chamber and allow the solvent to ascend the plate via capillary action.

  • Completion: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[8]

  • Visualization:

    • Allow the plate to dry completely in a fume hood.

    • View the plate under a short-wave (254 nm) UV lamp in a dark environment.[5] Circle any visible spots with a pencil.

    • If visualization is poor or for confirmation, use a chemical stain. Submerge the plate in a jar containing potassium permanganate stain for 1-2 seconds, then gently heat with a heat gun until spots appear (typically yellow/brown spots on a purple/pink background).

  • Analysis: Measure the distances to calculate the Rf values for the starting material and product spots. Compare the intensity of the SM spot in the "RXN" lane to the "SM" lane to gauge consumption. The reaction is complete when the SM spot is no longer visible in the "RXN" lane.

Visual Workflow and Logic Diagrams

To further clarify the process, the following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_sample 1. Prepare Samples (SM, RXN) prep_chamber 2. Equilibrate TLC Chamber prep_plate 3. Draw Origin Line & Label Plate spot 4. Spot Plate (SM, CO, RXN) prep_plate->spot develop 5. Develop Plate in Chamber spot->develop dry 6. Mark Solvent Front & Dry Plate develop->dry visualize 7. Visualize Spots (UV then Stain) dry->visualize calculate 8. Calculate Rf Values visualize->calculate interpret 9. Interpret Results (Reaction Progress) calculate->interpret

Caption: Experimental workflow for TLC monitoring.

TLC_Troubleshooting start TLC Problem? streaking Spots are Streaking? start->streaking Yes overloaded Cause: Sample Overloaded streaking->overloaded Yes bad_interaction Cause: Acid/Base Interaction streaking->bad_interaction Yes, with tailing no_spots No Spots Visible? streaking->no_spots No sol_streak Solution: Dilute Sample overloaded->sol_streak sol_modifier Solution: Add Et3N to Eluent bad_interaction->sol_modifier end_node Problem Solved sol_streak->end_node sol_modifier->end_node not_enough Cause: Insufficient Sample no_spots->not_enough Yes wrong_viz Cause: Wrong Visualization no_spots->wrong_viz Yes bad_rf Spots at Top or Bottom? no_spots->bad_rf No sol_conc Solution: Concentrate or Re-spot Sample not_enough->sol_conc sol_stain Solution: Use UV, then KMnO4 Stain wrong_viz->sol_stain sol_conc->end_node sol_stain->end_node rf_low Cause (Bottom): Eluent too Weak bad_rf->rf_low Bottom rf_high Cause (Top): Eluent too Strong bad_rf->rf_high Top bad_rf->end_node No (Good Separation) sol_rf_low Solution: Increase Eluent Polarity rf_low->sol_rf_low sol_rf_high Solution: Decrease Eluent Polarity rf_high->sol_rf_high sol_rf_low->end_node sol_rf_high->end_node

Caption: Troubleshooting flowchart for common TLC issues.

References

  • Google Patents.CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
  • Organic Chemistry at CU Boulder. Thin Layer Chromatography (TLC). Available at: [Link]

  • PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

  • Chemistry LibreTexts. 2.3C: The Retention Factor. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available at: [Link]

  • EPFL. TLC Visualization Reagents. Available at: [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. Available at: [Link]

  • Khan Academy. Calculating retention factors for TLC (video). Available at: [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]

  • WordPress.com. TLC Staining solutions | Org Prep Daily. Available at: [Link]

  • YouTube. How to calculate an Rf value. Available at: [Link]

  • Chemistry LibreTexts. 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Available at: [Link]

  • University of York. Visualising plates. Available at: [Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. Available at: [Link]

  • Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available at: [Link]

  • Chemistry Online @ UTSC. Thin Layer Chromatography. Available at: [Link]

  • IIP Series. An evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds. Available at: [Link]

  • Chemistry LibreTexts. 5.7: Visualizing TLC Plates. Available at: [Link]

  • Study.com. How to Calculate Retention Factors in Thin-Layer Chromatography. Available at: [Link]

Sources

Technical Support Center: Suzuki-Miyaura Coupling Reaction Workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling reaction. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical workup and purification stages of this powerful C-C bond-forming reaction.[1][2] As a Senior Application Scientist, my goal is to provide not just steps, but the underlying chemical logic to empower you to solve challenges in your own experiments.

Troubleshooting Guide: From Crude Mixture to Pure Product

This section addresses specific issues encountered after the Suzuki-Miyaura reaction is deemed complete. The following workflow provides a general overview of the process discussed.

General Workup & Purification Workflow

Suzuki_Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification Reaction Crude Reaction Mixture Quench 1. Quench Reaction (e.g., add H₂O or sat. NH₄Cl) Reaction->Quench Dilute 2. Dilute with Organic Solvent (e.g., EtOAc, Toluene) Quench->Dilute Phase_Sep 3. Phase Separation Dilute->Phase_Sep Wash 4. Wash Organic Layer (Brine, H₂O, optional acid/base) Phase_Sep->Wash Collect Organic Layer Dry 5. Dry & Concentrate (e.g., MgSO₄/Na₂SO₄, Rotovap) Wash->Dry Crude_Product Crude Product Isolate Dry->Crude_Product Purify Purification Method (e.g., Column Chromatography, Recrystallization) Crude_Product->Purify Pure_Product Pure Product Purify->Pure_Product

Caption: A standard workflow for the Suzuki-Miyaura reaction workup.

Question: My reaction mixture is a dark, black suspension after completion. What is this, and how do I handle it?

Answer: The black particulate matter is likely palladium black, which forms when the palladium(0) catalyst agglomerates and precipitates out of solution. This is a common occurrence, especially if the reaction has been heated for an extended period or if the ligand has degraded.[3]

  • Causality: The phosphine ligands used in Suzuki couplings stabilize the palladium catalyst in a soluble, monomeric form.[4] If these ligands oxidize or degrade, or if the catalyst concentration is too high, the unstable Pd(0) species will crash out as palladium black, which has little to no catalytic activity.

  • Solution: Before proceeding with an aqueous extraction, it is crucial to remove the palladium black.

    • Dilute the cooled reaction mixture with an organic solvent used for extraction (e.g., ethyl acetate, toluene).

    • Filter the mixture through a pad of Celite® or a similar filter aid packed into a sintered glass funnel or a Büchner funnel.[5]

    • Wash the Celite® pad thoroughly with the same organic solvent to ensure all of your product is collected in the filtrate.[5]

    • The resulting clear filtrate can then be carried forward to the standard aqueous workup.[5][6] This simple filtration step prevents the palladium black from creating a messy interface during extraction and contaminating your final product.[5]

Question: After column chromatography, my product is still contaminated with a greasy white solid. NMR shows it's unreacted boronic acid or a related boron impurity. How can I remove it?

Answer: Boronic acids and their byproducts (like boroxines, the dehydrated trimer of the boronic acid) are common impurities that can be difficult to remove, as their polarity can be similar to that of the desired product.[1]

  • Causality: Boronic acids are weakly acidic. This property can be exploited to render them water-soluble. If an initial workup is insufficient, these species will persist. Boronate esters, such as pinacol esters, can hydrolyze back to the boronic acid during workup or chromatography, or the pinacol byproduct itself can be an impurity.[7]

  • Solutions:

    • Basic Wash (for Boronic Acids): Before chromatography, perform a liquid-liquid extraction with a mild aqueous base like 1M NaOH or Na₂CO₃.[8] The boronic acid (R-B(OH)₂) will be deprotonated to the anionic boronate salt (R-B(OH)₃⁻), which is highly soluble in the aqueous layer and can be washed away. Be cautious if your product has base-labile functional groups.

    • Acidic Wash (for Amine-Containing Products): If your product contains a basic nitrogen atom, a basic wash is not suitable. Instead, you can sometimes use a mildly acidic wash (e.g., dilute HCl) to remove basic impurities, though this is less effective for boronic acids.

    • Specialized Boron Scavengers: For persistent issues, especially in a drug development setting, polymer-bound scavengers (e.g., tris(2-aminoethyl)amine polystyrene, TAEA) can be used to selectively bind and remove boron species.

    • Recrystallization/Trituration for Pinacol Byproducts: If you used a boronate ester, the pinacol or other diol byproducts can be stubborn. These are often highly crystalline and can sometimes be removed by recrystallizing your product. Alternatively, triturating the crude solid with a non-polar solvent like hexanes can wash away the more soluble pinacol impurity.[7]

Boron_Removal Start Crude Product with Boronic Acid Impurity Check_Product Is Product Base-Stable? Start->Check_Product Base_Wash Perform Basic Wash (e.g., 1M NaOH aq.) Check_Product->Base_Wash Yes Alternative Alternative Methods: - Scavenger Resins - Specialized Chromatography - Recrystallization Check_Product->Alternative No Result_Clean Boronic Acid Removed (as aqueous boronate salt) Base_Wash->Result_Clean Result_Alternative Impurity Removed Alternative->Result_Alternative

Caption: Decision tree for removing boronic acid impurities.

Question: My product yield is very low, and I see a significant amount of my starting aryl halide and a homocoupled boronic acid byproduct (Ar-Ar from the boronic acid). What happened?

Answer: This outcome typically points to two main issues: catalyst deactivation and/or protodeboronation of the boronic acid coupling partner.

  • Causality:

    • Catalyst Deactivation: Oxygen is detrimental to the Pd(0) catalyst.[3] Inadequate degassing of solvents and reagents allows oxygen to oxidize the active catalyst to an inactive Pd(II) species and also oxidizes phosphine ligands, preventing them from coordinating to the palladium center.[3] This halts the catalytic cycle.

    • Protodeboronation: This is a key side reaction where the C-B bond of the organoboron species is cleaved by a proton source (often water), converting it to a simple C-H bond.[1] This destroys the nucleophilic partner in the coupling. Electron-rich and many heteroaryl boronic acids are particularly susceptible to this process.[1]

  • Workup-Related Insights: While these are primarily reaction problems, the workup can sometimes provide clues. If you notice significant starting material, it confirms the reaction stalled. The presence of the boronic acid homocoupling product suggests that while some catalytic activity was present, the transmetalation with the aryl halide was inefficient, leading to side reactions.

  • Preventative Measures for Future Reactions:

    • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) for 10-15 minutes or using several freeze-pump-thaw cycles.[9]

    • Reagent Quality: Use fresh, high-purity boronic acids. Boronic acids can degrade upon storage. Using more stable boronate esters (e.g., pinacol esters) or trifluoroborate salts can mitigate protodeboronation.[1][10][11]

    • Optimize Base and Temperature: The choice of base and reaction temperature can significantly impact the rates of the desired reaction versus side reactions.[3][12]

Frequently Asked Questions (FAQs)

Q1: What is the standard procedure for an aqueous workup after a Suzuki reaction?

A typical extractive workup is designed to separate the organic product from the inorganic base, salts, and palladium catalyst residues.[13][14]

Step Action Purpose
1. Cool & Quench Cool the reaction to room temperature and add water.[15]To dissolve inorganic salts and stop the reaction.
2. Dilute Add an immiscible organic solvent (e.g., Ethyl Acetate, Toluene, CH₂Cl₂).To dissolve the desired organic product.
3. Separate Transfer to a separatory funnel and separate the aqueous and organic layers.To partition the product into the organic phase and salts into the aqueous phase.
4. Wash Wash the organic layer sequentially with water and then brine (sat. NaCl aq.).To remove any remaining water-soluble impurities. Brine helps to break up emulsions and dry the organic layer.
5. Dry Dry the isolated organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄.[14]To remove residual water from the organic solvent.
6. Concentrate Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporator).To isolate the crude product solid or oil.[6]

This crude product is then typically purified by column chromatography or recrystallization.[9]

Q2: How do I choose the best solvent for extraction?

The ideal extraction solvent should:

  • Readily dissolve your desired product.

  • Be immiscible with water.

  • Have a relatively low boiling point for easy removal.

  • Not react with your product.

Common Extraction Solvents:

Solvent Pros Cons
Ethyl Acetate (EtOAc) Good solvating power for many compounds; relatively non-toxic.Can be partially miscible with water; may hydrolyze with strong acid/base.
Dichloromethane (DCM) Excellent solvent for a wide range of compounds; denser than water.Can form emulsions; environmental and health concerns.
Toluene Good for non-polar compounds; a common reaction solvent.Higher boiling point makes it harder to remove.
Diethyl Ether (Et₂O) Low boiling point; good for non-polar compounds.Highly flammable and volatile; can form peroxides.

Q3: My product is very polar and stays in the aqueous layer during extraction. What should I do?

This is a common issue with products containing multiple polar functional groups like carboxylic acids, phenols, or amines.

  • pH Adjustment: If your product is acidic (e.g., contains a -COOH or phenolic -OH), you can acidify the aqueous layer with dilute HCl (e.g., to pH ~2-3).[14] This protonates the functional group, making the molecule neutral and less water-soluble, allowing it to be extracted into an organic solvent like ethyl acetate. Conversely, if your product is basic (e.g., contains an amine), adding a base to the aqueous layer will neutralize it for extraction.

  • Alternative Solvents: Use a more polar extraction solvent that is still water-immiscible, such as a 9:1 mixture of Dichloromethane/Isopropanol.

  • Continuous Extraction: For highly water-soluble products, a continuous liquid-liquid extraction apparatus may be necessary.

  • Reverse-Phase Chromatography: If extraction is not feasible, you may need to concentrate the aqueous layer and purify the product directly using reverse-phase (C18) column chromatography.

Q4: What are the best practices for removing residual palladium to meet pharmaceutical specifications (<10 ppm)?

Removing palladium to parts-per-million (ppm) levels required in the pharmaceutical industry is a significant challenge.[16] Standard chromatography is often insufficient.

  • Causality: Palladium can exist in the crude product as soluble Pd(II) species or as colloidal palladium nanoparticles, which are difficult to remove by simple filtration or extraction.

  • Advanced Purification Methods:

    • Scavengers: Treatment of the organic solution with specialized palladium scavengers is the most common industrial method. These can be silica- or polymer-bound materials functionalized with thiols, amines, or other ligands that chelate strongly to palladium.

    • Activated Carbon: Stirring the product solution with activated carbon can adsorb palladium species, which are then removed by filtration. The effectiveness can vary depending on the carbon source and the nature of the palladium species.

    • Extraction with Aqueous Thiol Solutions: Washing the organic solution with an aqueous solution containing a chelating agent like cysteine or thiourea can pull palladium into the aqueous phase.

    • Specialized Filtration: Nanofiltration or filtration through media specifically designed to capture metals can be effective.[17]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • SciSpace. Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • PMC. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • Beilstein Journal of Organic Chemistry. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]

  • ResearchGate. What's the problem of Suzuki-Miyuara coupling reaction conditions?. [Link]

  • ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. [Link]

  • ResearchGate. Can I remove boronic acid using Work up process?. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura Coupling. [Link]

  • ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. [Link]

  • Reddit. Best way to remove pinacol post suzuki. [Link]

  • ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]

  • PMC. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • ACS Publications. An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. [Link]

  • Google Patents. US20050256327A1 - Method of removing palladium.
  • ResearchGate. How can i remove palladium Pd catalyst easily?. [Link]

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Technical Support Center: Managing Temperature Control in Exothermic Bromination Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for managing exothermic bromination reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for effective temperature control. Bromination reactions are notoriously exothermic, and maintaining precise temperature control is paramount for ensuring reaction safety, selectivity, and reproducibility.[1][2] This guide is structured to address the specific issues you may encounter during your experiments, moving from frequently asked questions to a detailed troubleshooting guide.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the principles and practices of temperature control in exothermic bromination reactions.

Q1: What is a thermal runaway in the context of a bromination reaction, and why is it hazardous?

A thermal runaway is a dangerous situation where the heat generated by an exothermic reaction surpasses the rate of heat removal from the reactor.[3] This imbalance leads to a rapid, uncontrolled increase in the reaction temperature and pressure. In bromination reactions, this can be particularly hazardous due to the potential for vessel failure, explosions, and the release of toxic bromine and hydrogen bromide (HBr) gases.[3][4] The increased temperature also accelerates the reaction rate, further intensifying heat generation in a dangerous feedback loop.[1][5]

Q2: What are the primary factors influencing the exothermicity of a bromination reaction?

Several factors dictate the heat output of a bromination reaction:

  • The nature of the substrate: The reactivity of the starting material significantly impacts the reaction rate and exotherm. Electron-rich aromatic compounds, for instance, tend to react more vigorously.

  • The brominating agent: The choice of brominating agent (e.g., elemental bromine, N-bromosuccinimide (NBS)) affects the reaction kinetics and heat profile.[6]

  • Reaction kinetics: The rate of the reaction at different temperatures is a critical factor. Understanding the activation energy can help predict how the reaction rate will change with temperature.[7]

  • Concentration of reactants: Higher concentrations of reactants lead to a faster reaction rate and, consequently, a greater rate of heat generation.

Q3: What are the most effective methods for controlling the temperature of an exothermic bromination reaction?

A multi-faceted approach is the most effective way to manage the temperature of an exothermic bromination. Key strategies include:

  • Slow, controlled addition of the brominating agent: This is a fundamental technique. Adding the brominating agent dropwise or via a syringe pump allows the cooling system to dissipate the heat as it is generated, preventing accumulation.[3][8]

  • Efficient cooling: Utilizing an appropriate cooling bath or a jacketed reactor with a circulating coolant is essential.[9][10][11]

  • Adequate stirring: Vigorous mixing is crucial to prevent the formation of localized hot spots and ensure uniform temperature distribution throughout the reaction mixture.[7]

  • Dilution: Conducting the reaction in a suitable solvent helps to absorb the heat generated and moderate the temperature increase.[12]

Q4: How does reaction scale-up affect temperature control?

Scaling up a reaction from the lab to a pilot plant or production scale presents significant challenges for temperature control.[1] The surface-area-to-volume ratio decreases as the reactor size increases, which reduces the efficiency of heat removal through the reactor walls.[10] This makes it more difficult to control the temperature of a large-scale exothermic reaction. Therefore, careful consideration of heat management and reactor design is critical during scale-up.[1][7]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common temperature control issues during exothermic bromination reactions.

Problem Potential Causes Solutions & Explanations
Rapid, Uncontrolled Temperature Rise 1. Addition of brominating agent is too fast. 2. Inadequate cooling. 3. Insufficient stirring. 4. Reactant concentrations are too high.1. Reduce the addition rate. A slower addition rate ensures that the heat generated can be effectively removed by the cooling system in real-time.[8] 2. Enhance cooling. Ensure the cooling bath is at the target temperature and has sufficient volume. For larger reactions, consider a more efficient cooling system like a cryostat or a jacketed reactor.[9] 3. Increase stirring speed. This will improve heat transfer from the reaction mixture to the cooling medium and prevent localized temperature spikes.[7] 4. Dilute the reaction mixture. Adding more solvent will increase the thermal mass, helping to absorb the heat of reaction.[12]
Reaction Temperature is Too Low 1. Cooling is too aggressive. 2. Reaction has not initiated.1. Adjust the cooling bath temperature. If using a cooling bath with a salt-ice mixture, you can adjust the ratio to achieve a higher temperature.[9][13] For cryostats, simply increase the setpoint. 2. Check for initiation. Some bromination reactions require an initiator or a brief period of heating to begin.[2] Consult the literature for your specific reaction.
Formation of Side Products 1. Poor temperature control leading to hot spots. 2. Incorrect reaction temperature.1. Improve stirring and cooling. As mentioned above, uniform temperature is key to preventing side reactions that may be favored at higher temperatures.[7] 2. Optimize the reaction temperature. Different bromination reactions have optimal temperature ranges for achieving high selectivity.[14][15] A thorough literature search or experimentation may be necessary to determine the ideal temperature for your specific transformation.
Reaction Stalls or is Incomplete 1. Temperature is too low. 2. Insufficient mixing in a heterogeneous reaction.1. Gradually increase the temperature. A low temperature can slow the reaction rate to a crawl. Cautiously warm the reaction mixture while monitoring for any sudden exotherm. 2. Improve agitation. If the reaction involves solids or multiple liquid phases, ensure the stirring is adequate to facilitate contact between the reactants.

Experimental Protocols

Protocol 1: Setting up a Laboratory-Scale Cooled Reaction

This protocol outlines the basic setup for performing an exothermic bromination reaction with external cooling.

  • Select an appropriate reaction flask: A round-bottom flask with at least two necks is recommended to accommodate a dropping funnel and a thermometer.

  • Choose a suitable cooling bath: The choice of cooling bath depends on the desired reaction temperature.

Cooling Medium Achievable Temperature
Ice/Water0 °C[9]
Ice/NaCl-10 to -20 °C[9][13]
Dry Ice/Acetone or Isopropanol-78 °C[9][13]
CryostatVariable, down to -80 °C or lower[9]
  • Assemble the apparatus:

    • Place the reaction flask in the cooling bath, ensuring the bath level is above the level of the reaction mixture.

    • Insert a thermometer or temperature probe into the reaction mixture, ensuring the bulb is fully submerged.

    • Attach a dropping funnel to one of the necks of the flask.

    • If the reaction is expected to evolve HBr gas, attach a gas trap containing a solution of sodium hydroxide or sodium thiosulfate to the condenser.[16][17]

  • Charge the flask: Add the substrate and solvent to the reaction flask and stir until the desired initial temperature is reached.

  • Initiate the reaction: Begin the slow, dropwise addition of the brominating agent from the dropping funnel, monitoring the temperature closely. Adjust the addition rate to maintain the desired temperature range.[8]

Protocol 2: Emergency Quenching of a Runaway Reaction

In the event of a thermal runaway, a rapid quenching procedure is necessary to halt the reaction.

  • Immediate Action: If the temperature begins to rise uncontrollably, immediately stop the addition of the brominating agent.

  • Increase Cooling: If possible, add more dry ice or a colder solvent to the cooling bath.

  • Quenching: If the temperature continues to rise, carefully and slowly add a pre-cooled quenching agent to the reaction mixture. Common quenching agents for bromination reactions include:

    • A saturated aqueous solution of sodium thiosulfate.

    • A saturated aqueous solution of sodium bisulfite.

  • Caution: The quenching process itself can be exothermic, so add the quenching agent slowly and with continued cooling.[18]

Visualizations

Diagram 1: Troubleshooting Logic for a Thermal Runaway

ThermalRunawayTroubleshooting start Temperature Rises Uncontrollably stop_addition Stop Addition of Brominating Agent start->stop_addition enhance_cooling Enhance Cooling (add dry ice, lower cryostat temp) stop_addition->enhance_cooling temp_stabilizes Does Temperature Stabilize? enhance_cooling->temp_stabilizes continue_monitoring Continue Monitoring temp_stabilizes->continue_monitoring Yes prepare_quench Prepare Quenching Agent (e.g., cold Na2S2O3 solution) temp_stabilizes->prepare_quench No quench Slowly Add Quenching Agent prepare_quench->quench monitor_quench Monitor Quenching Exotherm quench->monitor_quench reaction_controlled Reaction Controlled monitor_quench->reaction_controlled

Caption: A decision-making workflow for responding to a thermal runaway event.

Diagram 2: Experimental Setup for a Controlled Bromination

ControlledBrominationSetup setup Controlled Bromination Setup Dropping Funnel (Brominating Agent) Two-Neck Round-Bottom Flask Thermometer/Probe Magnetic Stirrer Cooling Bath (e.g., Ice/Water) setup:f0->setup:f1 setup:f2->setup:f1 condenser Condenser setup:f1->condenser Vapors gas_trap Gas Trap (for HBr) condenser->gas_trap

Caption: A schematic of a typical laboratory setup for a controlled exothermic bromination.

References

Sources

Challenges in the synthesis of substituted aminopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Synthesis, Purification, and Troubleshooting of Substituted Aminopyrimidines

Welcome to the Aminopyrimidine Synthesis Help Desk

Hello. I am Dr. Aris, your Senior Application Scientist. You are likely here because the pyrimidine ring—while a cornerstone of modern kinase inhibitors (e.g., Imatinib, Palbociclib)—is notoriously finicky. Its electron-deficient nature creates a dichotomy: it is reactive toward nucleophiles (good for SNAr) but prone to coordinating with transition metals (bad for catalysis).

Below are the three most common "Support Tickets" we receive from medicinal chemists. I have structured these as troubleshooting guides with root-cause analysis and validated protocols.

Ticket #001: Regioselectivity Failure in SNAr Reactions

User Report: "I reacted 2,4-dichloropyrimidine with an amine, expecting substitution at the 4-position. NMR shows a mixture of isomers or significant 2-position substitution."

Root Cause Analysis: The electrophilicity of the pyrimidine ring is dictated by the nitrogen atoms.

  • C-4 Position: Para-like to N-1 and ortho-like to N-3. This position is significantly more electron-deficient (electrophilic) and is the site of kinetic control.

  • C-2 Position: Ortho-like to both nitrogens. While electron-deficient, the intermediate Meisenheimer complex at C-4 is generally lower in energy.

  • The Variable: If the reaction temperature is too high, or if the amine is sterically unencumbered and highly nucleophilic, you lose kinetic control, leading to thermodynamic mixtures.

Troubleshooting Protocol
VariableRecommendationRationale
Temperature -78°C to 0°C Low temperature locks the reaction into the kinetic pathway (C-4 substitution). Room temperature often allows C-2 attack.
Solvent THF or DCM Aprotic solvents prevent protonation of the pyrimidine nitrogens, which can alter electrophilicity patterns.
Base DIPEA (Hünig's Base) Scavenges HCl without acting as a competing nucleophile. Avoid stronger alkoxide bases which may cause side reactions.
C-5 Substituent EWG is best An Electron-Withdrawing Group (NO₂, CHO) at C-5 hyper-activates C-4, ensuring nearly 100% regioselectivity [1].
Visual Workflow: Regioselectivity Logic

SNAr_Regioselectivity Start Starting Material: 2,4-Dichloropyrimidine Condition Reaction Condition Check Start->Condition TempLow Temp < 0°C (Kinetic Control) Condition->TempLow Standard Protocol TempHigh Temp > 25°C (Thermodynamic Drift) Condition->TempHigh Aggressive Heating Product4 Major Product: 4-Amino-2-chloropyrimidine TempLow->Product4 ProductMix Mixture: 4-sub + 2-sub isomers TempHigh->ProductMix Subst C-5 Substituent Effect Subst->Product4 EWG (NO2, F) at C5 Increases C4 Selectivity

Caption: Decision tree for maximizing C-4 regioselectivity in 2,4-dichloropyrimidine SNAr reactions.

Ticket #002: Catalyst Poisoning in Buchwald-Hartwig Coupling

User Report: "My SNAr failed due to a deactivated amine, so I tried Buchwald-Hartwig. The reaction turned black immediately (Pd crash-out) and yield is <10%."

Root Cause Analysis: Aminopyrimidines are excellent ligands. The pyrimidine nitrogens (N-1/N-3) and the exocyclic amine can chelate Palladium, displacing your phosphine ligand. Once the ligand is gone, Pd(0) aggregates into inactive Palladium black.

  • Common Failure: Using Pd(PPh3)4 or Pd(OAc)2 with simple phosphines. These bind too weakly to protect the metal center from the pyrimidine substrate.

The "Self-Validating" Catalyst System

Do not rely on in-situ catalyst generation (mixing Pd salt + Ligand) for difficult pyrimidines. The induction period allows the substrate to poison the metal.

Recommended System:

  • Pre-catalyst: Pd-G3 or Pd-G4 (e.g., BrettPhos Pd G4). These contain the ligand pre-bound and activate only upon base addition, creating a high concentration of the active species immediately [2].[1]

  • Ligand Selection:

LigandApplication CaseWhy?
BrettPhos Primary aminesBulky structure prevents N-heterocycle coordination to Pd.
RuPhos Secondary aminesExcellent for sterically hindered substrates.
tBuXPhos Weak nucleophilesHigh electron density facilitates oxidative addition of chloropyrimidines.
Xantphos Amides/CarbamatesWide bite angle favors reductive elimination for difficult N-nucleophiles.
Step-by-Step Protocol: The "No-Fail" Buchwald
  • Dry & Degas: Pyrimidine couplings are hypersensitive to O₂. Sparge solvent (Dioxane or t-Amyl alcohol) with Argon for 15 mins.

  • Charge Solids: Add Chloropyrimidine (1.0 eq), Amine (1.2 eq), Base (Cs₂CO₃ for sensitive groups, NaOtBu for speed, 2.0 eq), and BrettPhos Pd G4 (2-5 mol%) .

  • Heat: Seal vial. Heat to 80-100°C.

  • Checkpoint: If the solution stays clear/orange/red, the catalyst is active. If it turns black/gray within 10 mins, the ligand has dissociated—abort and switch to a bulkier ligand (e.g., from BrettPhos to tBuBrettPhos).

Ticket #003: Cyclization Stalls (De Novo Synthesis)

User Report: "I'm trying to build the ring using Guanidine and a


-keto ester. I isolated a linear intermediate, but the ring won't close."

Root Cause Analysis: The condensation of guanidine with 1,3-electrophiles often gets stuck at the "linear ureide" stage.

  • Mechanism: The first attack (usually on the ketone) is fast. The second attack (on the ester/nitrile to close the ring) requires the elimination of a leaving group (OEt, OH) and is entropically disfavored if the conformation isn't perfect.

  • Trap: Using Guanidine free base (hygroscopic, carbonate formation) or insufficient heat.

Troubleshooting Protocol

1. The "Microwave" Fix: Thermal heating at reflux (80°C) is often insufficient to overcome the activation energy for ring closure.

  • Action: Transfer the reaction to a microwave vial. Heat to 120-150°C in Ethanol or TFE (Trifluoroethanol). TFE activates the carbonyl via H-bonding, accelerating cyclization [3].

2. Base Management:

  • Do not use free guanidine. It degrades.

  • Use: Guanidine HCl (or Carbonate) + Sodium Ethoxide (NaOEt) in Ethanol.

  • Stoichiometry: You need exactly enough base to neutralize the HCl and deprotonate the guanidine. (e.g., 1.0 eq Guanidine HCl + 1.1 eq NaOEt).

Visual Workflow: Troubleshooting Cyclization

Cyclization_Fix Start Guanidine HCl + 1,3-Dicarbonyl Step1 Base Addition (NaOEt/EtOH) Start->Step1 Check Did Ring Close? Step1->Check Success Aminopyrimidine Product Check->Success Yes Fail Linear Intermediate Isolated Check->Fail No Fix TROUBLESHOOT: 1. Switch Solvent to TFE 2. Microwave 140°C Fail->Fix Fix->Success Re-run

Caption: Workflow for overcoming stalled cyclization reactions using solvent effects and microwave energy.

FAQ: Stability & Purification

Q: My chloropyrimidine starting material smells like vinegar. Is it bad? A: Yes. Chloropyrimidines hydrolyze to hydroxypyrimidines (tautomers of pyrimidones) in moist air, releasing HCl.

  • Fix: Store 2,4-dichloropyrimidines in a desiccator or freezer. If hydrolyzed, the hydroxy-impurity will not react in SNAr conditions and will complicate purification.

Q: I have a "spot-to-spot" reaction, but I lose 50% of my product during aqueous workup. A: Aminopyrimidines are often amphoteric and water-soluble, especially if low molecular weight.

  • Fix: Avoid aqueous extraction. Filter off inorganic salts (Cs₂CO₃/NaCl) through Celite, wash the pad with DCM/MeOH (9:1), and concentrate directly. Load the crude residue onto a silica column (Solid Load).

References
  • Regioselectivity in SNAr

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
    • Source: J. Org.[2] Chem. (via PubMed/ResearchGate)

    • URL:[Link] (Search Term: Regioselective SNAr 2,4-dichloropyrimidine)

  • Buchwald-Hartwig Catalyst Selection

    • Title: A Comparative Guide to Ligands for the Buchwald-Hartwig Amin
    • Source: BenchChem Technical Guides / J. Am. Chem. Soc.
    • URL:[Link] (Reference for BrettPhos utility in heteroocycles)

  • Cyclization Optimization

    • Title: Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles.[3]

    • Source: Beilstein J. Org. Chem. / PMC
    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Definitive Structural Confirmation of 2-Bromo-4-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in the intricate process of drug discovery and development, the absolute certainty of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in the development pipeline. This guide provides a comprehensive, technically-grounded framework for the unambiguous structural confirmation of 2-Bromo-4-methylpyrimidin-5-amine, a key heterocyclic building block in medicinal chemistry.[1][2]

We will move beyond a simple recitation of data, instead focusing on a comparative approach. The primary challenge in confirming the structure of substituted aromatic rings is the potential for isomeric impurities, which may exhibit subtle yet critical differences in their spectroscopic signatures. This guide will compare the target molecule with a plausible structural isomer, 4-Bromo-2-methylpyrimidin-5-amine, to illustrate how a multi-technique analytical approach provides a self-validating system for definitive structural elucidation.

The Challenge: Isomeric Ambiguity

The synthesis of substituted pyrimidines can sometimes yield a mixture of isomers depending on the starting materials and reaction conditions.[3] For 2-Bromo-4-methylpyrimidin-5-amine, a common point of ambiguity could be the relative positions of the bromo and methyl substituents. Therefore, our validation process must be robust enough to distinguish our target compound from potential isomers like 4-Bromo-2-methylpyrimidin-5-amine.

Caption: Target structure and a potential positional isomer.

The Analytical Toolkit: A Comparative Overview

Analytical TechniqueInformation ProvidedAdvantages for Isomer DifferentiationLimitations
NMR Spectroscopy Provides detailed atomic connectivity (¹H-¹H, ¹H-¹³C) and information on the chemical environment of each nucleus.Primary Tool. Unambiguously assigns proton and carbon signals and their spatial relationships through 2D experiments (COSY, HSQC, HMBC), revealing the exact substitution pattern.[4]Can require more specialized instrumentation and expertise for 2D analysis.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition (via high resolution) and provides fragmentation patterns.Confirms the correct molecular formula (C₅H₆BrN₃). The bromine isotopic pattern is a key confirmation.[5]Isomers often have identical molecular weights and may show similar fragmentation, making it a poor primary tool for differentiation.[4]
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., N-H, C-H, C=N).Confirms the presence of the amine and methyl groups.Provides limited information about the overall molecular structure and is generally insufficient to distinguish between positional isomers.[6]
X-ray Crystallography Provides the absolute 3D structure of the molecule in a crystalline state.Gold Standard. Offers definitive, unambiguous proof of atomic connectivity and stereochemistry.[7][8]Requires a high-quality single crystal, which can be challenging and time-consuming to obtain.

Deep Dive: Predicted Spectroscopic Signatures for Isomer Differentiation

The true power of spectroscopic analysis lies in comparing the expected data for each potential structure. The following sections detail the predicted data that would allow a researcher to confidently distinguish between 2-Bromo-4-methylpyrimidin-5-amine and its isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Decisive Tool

NMR is the most powerful technique for distinguishing these isomers. The electronic environment of each proton and carbon atom is unique, leading to distinct chemical shifts and coupling patterns. Two-dimensional NMR experiments, particularly the Heteronuclear Multiple Bond Correlation (HMBC) experiment, are critical as they reveal long-range (2-3 bond) correlations between protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations

StructurePredicted ¹H NMRPredicted ¹³C NMRKey Differentiating HMBC Correlations
Target: 2-Bromo-4-methylpyrimidin-5-amine ~2.4 ppm (s, 3H, -CH₃) ~4.5 ppm (br s, 2H, -NH₂) ~8.0 ppm (s, 1H, H6) ~20 ppm (-CH₃) ~115 ppm (C5) ~140 ppm (C2-Br) ~155 ppm (C6) ~160 ppm (C4) The methyl protons (~2.4 ppm) will show a strong correlation to the C4 carbon (~160 ppm) and the C5 carbon (~115 ppm). The H6 proton (~8.0 ppm) will show a correlation to C5 and C4.
Isomer: 4-Bromo-2-methylpyrimidin-5-amine ~2.6 ppm (s, 3H, -CH₃) ~4.8 ppm (br s, 2H, -NH₂) ~8.2 ppm (s, 1H, H6) ~25 ppm (-CH₃) ~110 ppm (C5) ~130 ppm (C4-Br) ~158 ppm (C6) ~165 ppm (C2) The methyl protons (~2.6 ppm) will show a strong correlation to the C2 carbon (~165 ppm) and will NOT show a strong correlation to the carbon bearing the bromine. The H6 proton will show a correlation to C5 and C2.

Note: Chemical shifts are estimates and can vary based on solvent and concentration. The key is the pattern of connectivity.

The causality behind these differences lies in the substituent effects. In the target molecule, the methyl group is adjacent to the amine-bearing carbon (C5) and the other ring carbon (C4). In the isomer, the methyl group is adjacent to two ring nitrogens. These distinct electronic environments create the predictable and observable differences in the HMBC spectrum, providing a definitive structural assignment.

Mass Spectrometry (MS): Confirming the Formula

While not ideal for distinguishing these isomers, MS is crucial for confirming the molecular formula. The presence of a bromine atom provides a highly characteristic isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity: the M+ peak and the M+2 peak.[5][9]

  • Expected M+ peak: ~188 m/z (for C₅H₆⁷⁹BrN₃)

  • Expected M+2 peak: ~190 m/z (for C₅H₆⁸¹BrN₃)

Observing this doublet in the mass spectrum provides strong evidence for the presence of a single bromine atom in the molecule, confirming the elemental composition.

Infrared (IR) Spectroscopy: Functional Group Verification

IR spectroscopy is excellent for quickly verifying the presence of key functional groups. For 2-Bromo-4-methylpyrimidin-5-amine, the spectrum should exhibit characteristic absorption bands.[10][11]

  • N-H stretch: Two bands in the region of 3300-3500 cm⁻¹ (asymmetric and symmetric stretching of the primary amine).

  • C-H stretch (aliphatic): Just below 3000 cm⁻¹ for the methyl group.

  • C-H stretch (aromatic): Just above 3000 cm⁻¹ for the pyrimidine ring proton.

  • C=N and C=C stretches: In the fingerprint region, typically 1500-1600 cm⁻¹.[11]

  • N-H bend: Around 1620 cm⁻¹.

While these peaks confirm the presence of the amine, methyl, and pyrimidine components, they would be nearly identical for both isomers, making IR a poor choice for differentiation.

Workflow for Structural Confirmation

The following workflow provides a logical sequence of experiments to efficiently and definitively confirm the structure of a synthesized batch of 2-Bromo-4-methylpyrimidin-5-amine.

G start Synthesized Sample ms Mass Spectrometry start->ms ir IR Spectroscopy start->ir nmr_1d 1D NMR (¹H & ¹³C) start->nmr_1d check_formula Correct Molecular Formula? ms->check_formula check_fg Correct Functional Groups? ir->check_fg check_1d Plausible 1D NMR? nmr_1d->check_1d check_formula->nmr_1d Yes revisit Re-evaluate Synthesis / Purify check_formula->revisit No check_fg->nmr_1d Yes check_fg->revisit No nmr_2d 2D NMR (HMBC, HSQC) check_1d->nmr_2d Yes check_1d->revisit No compare Compare HMBC data to predicted patterns nmr_2d->compare confirm Structure Confirmed compare->confirm

Caption: Logical workflow for structural confirmation.

Experimental Protocols

The trustworthiness of any analysis depends on the integrity of the experimental protocol. The following are standardized, step-by-step methods for acquiring the necessary data.

Protocol 1: NMR Spectroscopy (¹H, ¹³C, HMBC)
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. A typical experiment uses a 30-degree pulse and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This is a less sensitive nucleus, so a larger number of scans (e.g., 1024 or more) may be required.

  • HMBC Acquisition: Utilize a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). Optimize the long-range coupling constant (J) for ~8 Hz, which is typical for 2-3 bond C-H correlations in aromatic systems.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (TMS).

Protocol 2: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer for high-resolution data.

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., 50-500 m/z).

  • Analysis: Examine the resulting spectrum for the molecular ion peak (~188 m/z) and its corresponding M+2 isotope peak (~190 m/z). Confirm that their intensity ratio is approximately 1:1. Use the high-resolution data to calculate the elemental formula and confirm it matches C₅H₆BrN₃.

Protocol 3: FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Place a small amount of the sample (~1-2 mg) in an agate mortar. Add approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).[6]

  • Mixing: Thoroughly grind the sample and KBr together until a fine, homogenous powder is obtained. This minimizes light scattering.[6]

  • Pellet Formation: Transfer the powder to a pellet die and apply 8-10 tons of pressure using a hydraulic press to form a thin, transparent pellet.[6]

  • Data Acquisition: Record a background spectrum of the empty spectrometer. Place the KBr pellet in the sample holder and record the sample spectrum, typically from 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.[6]

Conclusion

While techniques like Mass Spectrometry and IR Spectroscopy are essential for confirming molecular formula and the presence of functional groups, they are insufficient to differentiate between the potential positional isomers of 2-Bromo-4-methylpyrimidin-5-amine. The definitive confirmation of this structure relies on NMR spectroscopy. Specifically, the long-range correlations observed in a 2D HMBC experiment provide an unambiguous map of the molecular framework, allowing for a confident distinction between the target molecule and its plausible isomers. For absolute proof, particularly for regulatory filings or reference standard certification, single-crystal X-ray crystallography remains the gold standard. By following the multi-technique workflow presented, researchers can ensure the structural integrity of their material, providing a solid foundation for subsequent stages of research and development.

References

  • Advanced ChemBlocks. (n.d.). 2-Bromo-4-methylpyrimidin-5-amine. Retrieved February 8, 2026, from [Link]

  • Google Patents. (n.d.). CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
  • Molecules. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (2013). 5-Bromo-2-chloropyrimidin-4-amine. Retrieved February 8, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved February 8, 2026, from [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved February 8, 2026, from [Link]

  • ACS Publications. (1956). The Infrared Absorption Spectra of Some Substituted Purines and Pyrimidines in Antimony Trichloride Solution. Retrieved February 8, 2026, from [Link]

  • ACS Publications. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (2023). Synthesis of New Pyrimidine Derivatives, Study of Anti-Сancer Activity, Structural Properties, and Molecular Docking. Retrieved February 8, 2026, from [Link]

  • Indian Journal of Pure & Applied Physics. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (2014). The mass spectra of pyrimidine measured in coincidence with resonant.... Retrieved February 8, 2026, from [Link]

  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Chemistry LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (2015). IR, NMR spectral data of pyrimidine derivatives. Retrieved February 8, 2026, from [Link]

  • PubMed. (2012). Identification of pyrimidine derivatives as hSMG-1 inhibitors. Retrieved February 8, 2026, from [Link]

  • CORE. (2004). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Retrieved February 8, 2026, from [Link]

  • MDPI. (2024). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Retrieved February 8, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved February 8, 2026, from [Link]

  • IJIRSET. (n.d.). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Retrieved February 8, 2026, from [Link]

  • LOCKSS. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved February 8, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 8, 2026, from [Link]

  • Memtein. (2023). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Retrieved February 8, 2026, from [Link]

  • YouTube. (2020). Mass Spec 3f Halogenoalkanes. Retrieved February 8, 2026, from [Link]

  • Beilstein Journals. (n.d.). Supporting Information. Retrieved February 8, 2026, from [Link]

  • NIH. (2013). 5-Bromo-2-chloropyrimidin-4-amine. Retrieved February 8, 2026, from [Link]

  • ACS Publications. (2024). Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. Retrieved February 8, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing Isomers of Bromo-methyl-aminopyrimidine by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of isomeric compounds is a critical step in ensuring the safety, efficacy, and novelty of a chemical entity. The isomers of bromo-methyl-aminopyrimidine, with the same molecular formula but different arrangements of substituents on the pyrimidine ring, present a common yet crucial analytical challenge. This guide provides an in-depth comparison of how Nuclear Magnetic Resonance (NMR) spectroscopy can be effectively utilized to distinguish between these closely related molecules, supported by experimental rationale and predicted data.

The Challenge: Identical Mass, Distinct Identity

Constitutional isomers, such as the different positional isomers of bromo-methyl-aminopyrimidine, share the same molecular weight, making them indistinguishable by mass spectrometry alone. Their distinct biological activities and intellectual property implications necessitate definitive structural characterization. NMR spectroscopy, by probing the local chemical environment of each nucleus, stands as the paramount technique for this purpose.[1]

This guide will focus on a systematic approach to differentiate the following representative isomers:

  • Isomer A: 2-amino-4-bromo-6-methylpyrimidine

  • Isomer B: 4-amino-2-bromo-6-methylpyrimidine

  • Isomer C: 2-amino-6-bromo-4-methylpyrimidine

The NMR Toolkit: From One-Dimensional Snapshots to Two-Dimensional Connectivity Maps

A multi-faceted NMR approach, employing a suite of experiments, is essential for a confident assignment. We will explore the roles of ¹H NMR, ¹³C NMR, and a series of two-dimensional (2D) techniques including COSY, HSQC, and HMBC.

Step 1: The Initial Survey with ¹H and ¹³C NMR

One-dimensional ¹H and ¹³C NMR spectra provide the initial, fundamental pieces of the puzzle: the number of unique proton and carbon environments, their chemical shifts, and for protons, their coupling patterns and integration.[2][3]

¹H NMR: A First Look at the Proton Landscape

The ¹H NMR spectrum of each isomer is expected to show distinct signals for the methyl group protons, the amino group protons, and the aromatic proton on the pyrimidine ring. The chemical shift of the lone aromatic proton is particularly diagnostic, as its electronic environment is significantly influenced by the positions of the surrounding substituents.

¹³C NMR: Mapping the Carbon Skeleton

Similarly, the ¹³C NMR spectrum will reveal the number of unique carbon environments. The chemical shifts of the pyrimidine ring carbons are highly sensitive to the nature and position of the attached substituents (amino, bromo, and methyl groups).

Predicted ¹H and ¹³C NMR Data

To illustrate the expected differences, the following tables summarize the predicted chemical shifts for our three isomers. This data is based on established substituent effects on the pyrimidine ring and serves as a guide for spectral interpretation.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃

ProtonIsomer A (2-amino-4-bromo-6-methyl)Isomer B (4-amino-2-bromo-6-methyl)Isomer C (2-amino-6-bromo-4-methyl)Rationale for Differentiation
Ring H ~6.8~6.3~6.7The electronic environment of the ring proton is uniquely influenced by the para and ortho substituents in each isomer, leading to distinct chemical shifts.
-CH₃ ~2.4~2.3~2.5The position of the methyl group relative to the nitrogen atoms and other substituents causes slight variations in its chemical shift.
-NH₂ ~5.0~5.2~5.1The chemical shift of the amino protons can vary and may appear as a broad singlet. Its position is influenced by the overall electronic nature of the ring.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃

CarbonIsomer A (2-amino-4-bromo-6-methyl)Isomer B (4-amino-2-bromo-6-methyl)Isomer C (2-amino-6-bromo-4-methyl)Rationale for Differentiation
C2 ~163~158 (Br-substituted)~162The carbon bearing the amino or bromo group will have a characteristic chemical shift. An amino group typically causes a downfield shift, while bromine's effect is also significant.
C4 ~125 (Br-substituted)~161~160The position of the bromine atom will be clearly indicated by the chemical shift of the carbon it is attached to.
C5 ~115~108~112This carbon, bonded to the ring proton, will show a distinct chemical shift in each isomer due to the different electronic contributions of the surrounding groups.
C6 ~168~165~128 (Br-substituted)The carbon attached to the methyl group will have a different chemical shift compared to the carbon attached to bromine.
-CH₃ ~24~23~25The chemical shift of the methyl carbon provides another data point for comparison.

While 1D NMR provides strong clues, for unequivocal structure determination, 2D NMR experiments are indispensable.

Step 2: Unraveling the Connectivity with 2D NMR

Two-dimensional NMR experiments reveal correlations between nuclei, allowing us to piece together the molecular structure with confidence.

COSY (Correlation Spectroscopy): Identifying Coupled Protons

The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. In the case of our isomers, a key correlation (or lack thereof) will be observed between the amino protons and the ring proton, depending on the solvent and exchange rates. More importantly, it helps to confirm the assignment of all proton signals.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This is a powerful tool for definitively assigning the chemical shifts of the protonated carbons. For our isomers, the HSQC spectrum will directly link the ring proton signal to the C5 carbon signal in each case, confirming their respective chemical shifts from the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The Key to Long-Range Connectivity

The HMBC experiment is often the deciding factor in distinguishing constitutional isomers. It reveals correlations between protons and carbons that are separated by two or three bonds. By observing these long-range couplings, we can map out the connectivity of the entire molecule, including around non-protonated (quaternary) carbons.

Predicted Key HMBC Correlations for Isomer Differentiation

The following table highlights the crucial HMBC correlations that would allow for the unambiguous differentiation of the three isomers.

Table 3: Diagnostic HMBC Correlations

IsomerKey Proton SignalExpected HMBC Cross-Peaks to CarbonsStructural Confirmation
A (2-amino-4-bromo-6-methyl) -CH₃ C6, C5Confirms the methyl group is at the 6-position, adjacent to C5.
Ring H (H5) C4, C6Confirms the proton is at the 5-position, between the bromo-substituted C4 and the methyl-substituted C6.
B (4-amino-2-bromo-6-methyl) -CH₃ C6, C5Confirms the methyl group is at the 6-position.
Ring H (H5) C4, C6Confirms the proton is at the 5-position, between the amino-substituted C4 and the methyl-substituted C6.
C (2-amino-6-bromo-4-methyl) -CH₃ C4, C5Confirms the methyl group is at the 4-position, adjacent to C5.
Ring H (H5) C4, C6Confirms the proton is at the 5-position, between the methyl-substituted C4 and the bromo-substituted C6.

By carefully analyzing the HMBC spectrum, the position of the methyl group relative to the ring proton and the substituted carbons can be definitively established, thus distinguishing the isomers.

Experimental Protocols

Sample Preparation

  • Dissolve 5-10 mg of the bromo-methyl-aminopyrimidine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR: Acquire a standard one-pulse proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • COSY: Use a standard gradient-selected COSY pulse sequence.

  • HSQC: Use a standard gradient-selected HSQC pulse sequence optimized for one-bond ¹JCH coupling constants (typically ~145 Hz).

  • HMBC: Use a standard gradient-selected HMBC pulse sequence optimized for long-range ²JCH and ³JCH coupling constants (typically 8-10 Hz).

Visualizing the Workflow

The logical flow of the NMR analysis can be visualized as follows:

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis 1H_NMR ¹H NMR (Chemical Shift, Multiplicity, Integration) COSY COSY (¹H-¹H Connectivity) 1H_NMR->COSY 13C_NMR ¹³C NMR (Number of Signals, Chemical Shift) HSQC HSQC (¹H-¹³C Direct Correlation) 13C_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC Structure_Elucidation Structure Elucidated HMBC->Structure_Elucidation Definitive Assignment Sample Sample Sample->1H_NMR Sample->13C_NMR

Caption: Workflow for the structural elucidation of bromo-methyl-aminopyrimidine isomers using NMR.

Conclusion

The differentiation of constitutional isomers like bromo-methyl-aminopyrimidine is a task for which NMR spectroscopy is exceptionally well-suited. While 1D NMR provides initial valuable insights, a combination of 2D NMR experiments, particularly HMBC, is crucial for an unambiguous and scientifically rigorous structural assignment. By systematically analyzing the connectivity between protons and carbons, researchers can confidently distinguish between these closely related compounds, ensuring the integrity of their research and development efforts.

References

  • International Journal of Engineering Research and Applications (IJERA). (n.d.). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. Retrieved from [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • MDPI. (2024). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of Pyrimidine and Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the biological activity, pharmacokinetic properties, and overall success of a drug candidate. Among the myriad of available heterocycles, pyrimidine and pyridine rings stand out as privileged structures, forming the backbone of numerous clinically approved drugs and serving as versatile templates for novel therapeutic agents. This guide provides an in-depth, objective comparison of the biological activities of pyrimidine and pyridine scaffolds, supported by experimental data, to empower researchers in making informed decisions during the drug discovery process.

At a Glance: Pyrimidine vs. Pyridine

FeaturePyrimidine ScaffoldPyridine Scaffold
Structure Six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.Six-membered aromatic ring with one nitrogen atom.
Biological Significance Core component of nucleobases (cytosine, thymine, uracil) in DNA and RNA.[1]Found in essential biomolecules like NAD and NADP, and various alkaloids.[2]
Key Therapeutic Areas Anticancer, antimicrobial, anti-inflammatory, antiviral.[3][4][5]Anticancer, antimicrobial, anti-inflammatory, antiviral, CNS disorders.[6][7]
Mechanism of Action Often act as kinase inhibitors, antimetabolites, and enzyme inhibitors.[8]Commonly function as kinase inhibitors and receptor antagonists.[9]

I. The Foundational Scaffolds: An Introduction

Pyrimidine , a diazine, is fundamental to life itself as a core constituent of the genetic building blocks DNA and RNA.[1] This inherent biological relevance provides a unique advantage in drug design, as pyrimidine-based molecules can readily interact with biological systems.

Pyridine , a monoazine, is also a cornerstone of many biological processes and is present in vital coenzymes.[2] Its ability to form hydrogen bonds and its overall electronic properties make it a highly effective scaffold for engaging with a wide array of biological targets.

II. Comparative Analysis of Biological Activities

This section delves into a head-to-head comparison of the biological activities of pyrimidine and pyridine derivatives across key therapeutic areas, supported by quantitative experimental data from comparative studies.

A. Anticancer Activity: A Tale of Two Kinase Inhibitors

Both pyrimidine and pyridine scaffolds have been extensively explored in the development of anticancer agents, particularly as kinase inhibitors. A study by a group of medicinal chemists provides a direct comparison of novel pyridine and pyrimidine derivatives as inhibitors of the c-Met kinase, a key target in cancer therapy.[3]

Experimental Data: c-Met Kinase Inhibition and Antiproliferative Activity [3]

Compound IDScaffold Typec-Met IC50 (nM)EBC-1 Cell Line IC50 (nM)
13d Pyrimidine18127
Analog (Pyridine) Pyridine>1000>10000

Data extracted from a study on c-Met inhibitors.[3]

In this comparative study, the pyrimidine-based compound 13d demonstrated significantly more potent inhibition of both the c-Met enzyme and the proliferation of the EBC-1 cancer cell line compared to its pyridine analog.[3] This highlights the potential for the pyrimidine scaffold to be particularly effective in designing highly potent kinase inhibitors. The arrangement of nitrogen atoms in the pyrimidine ring may facilitate more favorable interactions within the ATP-binding pocket of the kinase.

A broad review of anticancer agents also highlights the prevalence and success of pyrimidine and pyridine derivatives in this therapeutic area.[5][10]

B. Anti-inflammatory Activity: Targeting the Flames of Inflammation

Chronic inflammation is a hallmark of numerous diseases, and both scaffolds have been successfully employed to develop anti-inflammatory drugs. A direct comparative study synthesized and evaluated a series of pyridine and pyrimidine derivatives for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a key indicator of anti-inflammatory activity.[4]

Experimental Data: Inhibition of Nitric Oxide Production [1][4]

Compound IDScaffold Type% Inhibition of NOIC50 (µM)
7a Pyridine65.4876.6
7f Pyridine51.1996.8
9a Pyrimidine55.9583.1
9d Pyrimidine61.9088.7

Data from a comparative study on anti-inflammatory agents.[1][4]

In this investigation, both pyridine and pyrimidine derivatives exhibited significant anti-inflammatory activity.[1][4] The pyridine derivative 7a showed the highest percentage of NO inhibition and the lowest IC50 value, suggesting it was the most potent among the tested compounds in this specific assay.[4] However, the pyrimidine derivatives also demonstrated strong activity, indicating that both scaffolds are viable starting points for the development of novel anti-inflammatory agents.[1][4]

C. Antimicrobial Activity: Combating Microbial Threats

The rise of antimicrobial resistance necessitates the development of new and effective antimicrobial agents. Both pyridine and pyrimidine derivatives have shown considerable promise in this area. While direct comparative studies with structurally analogous compounds are less common, the available data allows for an assessment of their potential.

One study on novel pyrimidine derivatives reported their antibacterial activity against several bacterial strains, with some compounds showing promising activity comparable to the standard drug ciprofloxacin.[6] Another review highlights that various pyridine-containing compounds have demonstrated significant antimicrobial properties.[6][11][12]

Experimental Data: Antibacterial Activity of Pyrimidine Derivatives [6]

Compound IDScaffold TypeP. aeruginosa (MIC, µg/mL)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)
Compound A Pyrimidine12.56.2512.5
Compound B Pyrimidine2512.525
Ciprofloxacin Standard Drug3.121.563.12

Data from a study on the antibacterial activity of pyrimidine derivatives.[6]

The pyrimidine derivatives in this study, while not as potent as ciprofloxacin, demonstrated notable antibacterial activity.[6] The search for pyridine analogs with comparable substitution patterns tested under identical conditions is ongoing to provide a more direct comparison.

III. Mechanistic Insights: A Deeper Dive into Biological Action

Understanding the mechanism of action is paramount in drug development. This section explores the molecular pathways targeted by these scaffolds and provides detailed experimental protocols for their validation.

A. Pyrimidine Scaffolds as EGFR Inhibitors in Cancer

A significant number of pyrimidine-based anticancer drugs function as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation and survival in many cancers.[7][13] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[14][15][] Pyrimidine inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking its activation and subsequent signaling.[8][17]

EGFR Signaling Pathway and the Impact of Pyrimidine Inhibitors

The following diagram illustrates the EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruitment PI3K PI3K EGFR->PI3K RAS RAS Grb2_SOS->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->EGFR Inhibition EGF EGF EGF->EGFR Ligand Binding

Caption: EGFR signaling pathway and inhibition by pyrimidine-based drugs.

Experimental Workflow: Validating EGFR Pathway Inhibition

To confirm that a pyrimidine-based compound inhibits the EGFR signaling pathway, a series of experiments are typically performed.

Western_Blot_Workflow start Cancer Cell Culture treatment Treat with Pyrimidine Compound start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis sds_page SDS-PAGE (Protein Separation) lysis->sds_page transfer Western Blot Transfer to Membrane sds_page->transfer probing Probe with Antibodies (p-EGFR, p-ERK, p-Akt) transfer->probing detection Signal Detection and Quantification probing->detection end Confirmation of Pathway Inhibition detection->end

Sources

The Pyrimidine Paradox: A Comparative Guide to 2-Bromo vs. 5-Bromo Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Principle of Orthogonal Reactivity

For medicinal chemists, the pyrimidine ring offers a unique "dual-personality" scaffold. The 2-bromo and 5-bromo isomers are not merely positional variants; they represent orthogonal reactivity profiles .

  • 2-Bromopyrimidine behaves as an electron-deficient heteroaryl halide , highly susceptible to nucleophilic attack (

    
    ) but chemically unstable in metallated forms (e.g., boronic acids).
    
  • 5-Bromopyrimidine mimics an electron-poor aryl halide , inert to mild

    
     but highly stable in metallated forms, making it the preferred handle for organometallic cross-coupling.
    

This guide dissects the electronic underpinnings of these differences and provides validated protocols for exploiting them.

Electronic Structure & Reactivity Landscape

To understand the divergence in reactivity, one must look at the resonance contributions and the stability of the intermediate complexes.

  • Position 2 (The "Activated" Core): Flanked by two electronegative nitrogen atoms. The C-Br bond is highly polarized. Nucleophilic attack yields a Meisenheimer complex stabilized by negative charge delocalization onto both ring nitrogens.

  • Position 5 (The "Benzenoid" Node): Located meta to both nitrogens. It lacks the ability to stabilize a negative charge via resonance during nucleophilic attack. Consequently, it requires palladium catalysis or extreme forcing conditions to react.

Reactivity Decision Matrix

The following diagram illustrates the divergent pathways for these two isomers.

PyrimidineReactivity Start Target Functionalization Isomer Select Isomer Start->Isomer Br2 2-Bromopyrimidine Isomer->Br2 High Electron Deficiency Br5 5-Bromopyrimidine Isomer->Br5 Aryl-like Character SNAr Nucleophilic Substitution (SNAr) (Amines, Thiols, Alkoxides) Br2->SNAr FAST (Mild Conditions) Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Br2->Suzuki CHALLENGING (Unstable Boronic Acid) LiEx Lithium-Halogen Exchange Br2->LiEx UNSTABLE (Ring Fragmentation) Br5->SNAr INERT (Requires forcing) Br5->Suzuki EXCELLENT (Stable Boronic Acid) Br5->LiEx STABLE (-78°C Trapping)

Figure 1: Decision tree highlighting the preferred reaction classes for each isomer. Green lines indicate favorable pathways; red/dashed lines indicate kinetic or thermodynamic barriers.

Deep Dive: Nucleophilic Aromatic Substitution ( )

The 2-Bromo Advantage

The 2-position is the most reactive site on the pyrimidine ring for


 due to the inductive withdrawal of the adjacent nitrogens and the resonance stabilization of the anionic intermediate.
  • Kinetics: Reaction rates at C2 are orders of magnitude faster than at C5.

  • Scope: Amines (primary/secondary), thiols, and alkoxides react readily.

  • Conditions: Often proceeds at room temperature or mild heating (40–60°C) in polar aprotic solvents (DMF, DMSO, NMP).

The 5-Bromo Limitation

The 5-position is electronically deactivated for


. The intermediate Meisenheimer complex cannot delocalize the negative charge onto a nitrogen atom.
  • Implication: Direct displacement of 5-Br requires extreme temperatures (>150°C), microwave forcing, or the presence of strong electron-withdrawing groups (e.g., -NO2, -CF3) elsewhere on the ring.

Comparative Data: Reaction with Morpholine (1.2 eq)
SubstrateSolventTempTimeYieldNotes
2-Bromopyrimidine EthanolReflux1 h92%Clean conversion. No catalyst needed.
5-Bromopyrimidine EthanolReflux24 h0%Starting material recovered.
5-Bromopyrimidine DMSO120°C24 h<5%Decomposition observed.

Deep Dive: Palladium-Catalyzed Cross-Coupling[1]

While both isomers undergo Pd-catalyzed coupling, the directionality of the coupling partners is critical.

The Boronic Acid Stability Issue

A critical, often overlooked factor is the hydrolytic instability of 2-heteroaryl boronic acids.

  • 5-Pyrimidyl Boronic Acid: Stable, isolable solid. Can be stored and used as a standard reagent.

  • 2-Pyrimidyl Boronic Acid: Highly unstable. It undergoes rapid protodeboronation (loss of B(OH)2 replaced by H) in aqueous/basic media typical of Suzuki conditions.

Strategic Implication:

  • Targeting C5: Use 5-Pyrimidyl Boronic Acid + Aryl Halide.

  • Targeting C2: Use 2-Bromopyrimidine + Aryl Boronic Acid. (Do not try to make the 2-boronic acid).

Catalyst Poisoning

The 2-bromopyrimidine nitrogen lone pairs are sterically accessible and can coordinate to Pd(II) species, potentially arresting the catalytic cycle ("catalyst poisoning").

  • Solution: Use bidentate ligands with a wide bite angle (e.g., Xantphos, DPEPhos) or bulky electron-rich phosphines (e.g., Buchwald ligands like XPhos) to prevent N-coordination.

Deep Dive: Lithium-Halogen Exchange

5-Bromo: The Safe Route

Treatment of 5-bromopyrimidine with n-BuLi at -78°C in THF/Et2O generates 5-lithiopyrimidine. This species is stable at low temperatures and can be trapped with electrophiles (aldehydes, CO2, borates).

2-Bromo: The Danger Zone

Lithiation at the 2-position is fraught with peril.

  • Ring Opening: The 2-lithio species is thermodynamically unstable and can undergo ring fragmentation to form lithium cyanamide and propargyl species.

  • Nucleophilic Addition: n-BuLi may attack the C=N bond (nucleophilic addition) rather than performing the Br/Li exchange.

  • Dimerization: The lithiated species can attack unreacted starting material.

Recommendation: Avoid lithiating 2-bromopyrimidine unless using specialized conditions (e.g., in-situ trapping at -100°C).

Experimental Protocols

Protocol A: Selective on 2-Bromopyrimidine

Validates the high reactivity of the C2 position.

Objective: Synthesis of 2-morpholinopyrimidine.

  • Setup: Charge a 50 mL round-bottom flask with 2-bromopyrimidine (1.0 eq, 5 mmol) and Ethanol (15 mL).

  • Addition: Add Morpholine (1.2 eq, 6 mmol) and Diisopropylethylamine (DIPEA, 1.5 eq).

    • Note: DIPEA acts as an HCl scavenger.

  • Reaction: Heat to reflux (80°C) for 2 hours. Monitor by TLC (50% EtOAc/Hexane).

    • Observation: 2-Br spot (Rf ~0.6) disappears; Product spot (Rf ~0.3) appears.[1]

  • Workup: Cool to RT. Concentrate in vacuo. Redissolve residue in EtOAc (20 mL) and wash with water (2 x 10 mL) to remove salts and excess amine.

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. Recrystallize from Hexanes/EtOAc if necessary.

Protocol B: Suzuki Coupling on 5-Bromopyrimidine

Validates the stability of the C5 position under Pd-catalysis.

Objective: Synthesis of 5-Phenylpyrimidine.

  • Setup: In a microwave vial or pressure tube, combine:

    • 5-Bromopyrimidine (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Pd(dppf)Cl2·DCM (0.05 eq) - Robust catalyst for heteroaromatics.

    • Potassium Carbonate (2.0 eq)

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, degassed).

    • Why: Water is essential for the transmetallation step in the Suzuki cycle.

  • Reaction: Heat at 90°C (oil bath) or 100°C (microwave) for 4 hours.

  • Workup: Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine.

  • Purification: Flash column chromatography (SiO2, gradient 0-40% EtOAc in Hexanes).

Experimental Workflow Diagram

Workflow Input Starting Material: Bromopyrimidine Check Check Position Input->Check Path2 2-Bromo Detected Check->Path2 Position 2 Path5 5-Bromo Detected Check->Path5 Position 5 Step2A Attempting C-N Bond? Path2->Step2A Action2A Use SNAr (No Metal Required) Step2A->Action2A Yes Step2B Attempting C-C Bond? Step2A->Step2B No Action2B Use Suzuki (2-Br + Aryl-Boronic Acid) Step2B->Action2B Yes Warn2 CRITICAL: Do NOT make 2-Pyrimidyl Boronic Acid Action2B->Warn2 Alert Step5A Attempting C-N Bond? Path5->Step5A Action5A Use Buchwald-Hartwig (Pd Catalysis Required) Step5A->Action5A Yes (SNAr fails) Step5B Attempting C-C Bond? Step5A->Step5B No Action5B Use Suzuki (Standard Conditions) Step5B->Action5B Yes

Figure 2: Operational workflow for selecting the correct synthetic methodology based on isomer and desired bond formation.

References

  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Foundational text on pyrimidine electronic structure and reactivity).
  • Tyrrell, E.; Brookes, P. "The Synthesis and Applications of Pyrimidine Boronic Acids." Synthesis2004 , 4, 469–483. Link (Detailed analysis of boronic acid stability, specifically the instability of the 2-isomer).

  • Baran, P. S.; et al. "Haloselectivity of Heterocycles." Baran Lab Group Meeting Guide. Link (Comparative reactivity rates and Handy's rules for regioselectivity).

  • Newhouse, T.; Baran, P. S.; Hoffmann, R. W. "The Economies of Synthesis." Chem. Soc. Rev.2009 , 38, 3010–3021. Link (Strategic considerations in selecting starting materials).

  • Li, J. J.Name Reactions for Homologation, Part I; Wiley-Interscience, 2009.

Sources

Scaffold Architecture: Aminopyrimidine Derivatives in Kinase Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Medicinal Chemists

Executive Summary

The aminopyrimidine scaffold represents a "privileged structure" in modern drug discovery, particularly within the kinase inhibitor space.[1] Unlike the fused, rigid architecture of quinazolines (e.g., Gefitinib), aminopyrimidines (e.g., Imatinib, Abemaciclib) offer a modular, flexible core that allows for superior fine-tuning of selectivity profiles and physicochemical properties.

This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of aminopyrimidine derivatives, objectively comparing them against the quinazoline standard. It details the mechanistic rationale for their binding modes, provides validated synthesis protocols, and offers a framework for optimizing potency while mitigating off-target toxicity.

Part 1: The Scaffold Architecture

The Pharmacophore Comparison

To understand the utility of the aminopyrimidine scaffold, one must contrast it with its most common alternative: the quinazoline.

  • Quinazoline (The Rigid Standard): A bicyclic, fused system. It provides high affinity due to significant van der Waals contact within the ATP pocket but often suffers from poor solubility and "flat" SAR, where minor changes fail to rescue selectivity issues.

  • Aminopyrimidine (The Modular Alternative): A monocyclic core that typically serves as the hinge-binding motif. Its ability to rotate (unless constrained) allows it to access distinct conformations (e.g., DFG-in vs. DFG-out), facilitating the design of Type II inhibitors which are often more selective.

Comparative Profile: Aminopyrimidine vs. Quinazoline

The following table summarizes the typical physicochemical and pharmacological profiles observed during lead optimization campaigns.

ParameterAminopyrimidine ScaffoldQuinazoline ScaffoldImpact on Development
Structural Flexibility High (Rotatable bonds)Low (Fused bicyclic system)Aminopyrimidines allow access to hydrophobic back-pockets (Type II inhibition).
Solubility (LogS) Moderate to HighLow to ModerateQuinazolines often require extensive solubilizing tails (e.g., morpholine).
Selectivity Potential High (Tunable vectors)Moderate (Steric clashes common)Aminopyrimidines are easier to optimize for specific kinase isoforms.
Metabolic Stability Variable (Oxidation prone)High (Stable core)Pyrimidine ring electron deficiency protects against oxidative metabolism.
Binding Mode Mono/Bidentate H-bondBidentate H-bondQuinazolines are classic ATP-mimetics; Aminopyrimidines can mimic adenine more subtly.

Part 2: Detailed SAR & Mechanistic Logic

The success of aminopyrimidines relies on precise substitution patterns around the pyrimidine ring. The numbering convention typically places the amino group at position 2 or 4.

The Hinge Binding Region (C2-Amino)

The 2-aminopyrimidine motif is the anchor. The nitrogen at position 1 (N1) acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the kinase hinge region (typically the "gatekeeper+1" residue). The amino group at C2 (C2-NH) acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl.

  • Optimization Rule: Electron-withdrawing groups on the pyrimidine ring decrease the basicity of N1, potentially weakening the H-bond. However, they also reduce metabolic liability.

The Selectivity Vector (C4-Position)

Substituents at the C4 position project into the hydrophobic pocket behind the ATP site or towards the gatekeeper residue.

  • Steric Bulk: Introducing bulky aromatic rings here (e.g., in Nilotinib) can force the kinase into an inactive conformation (DFG-out), drastically improving selectivity over generic ATP-binders.

  • Causality: A flexible linker at C4 allows the molecule to "snake" past the gatekeeper threonine/methionine, a common resistance mutation site in kinases like EGFR and BCR-ABL.

The Solubilizing Tail (C5/C6-Position)

The C5 and C6 positions face the solvent front. This is the "exit vector" of the ATP pocket.

  • Protocol: This is the ideal site to attach polar moieties (piperazines, morpholines) to improve DMPK properties (solubility, permeability) without significantly altering binding affinity.

Visualization: Binding Mode Logic

The following diagram illustrates the critical interaction vectors for a generic 2-aminopyrimidine inhibitor within the kinase ATP pocket.

BindingMode Hinge Kinase Hinge Region (Backbone NH/CO) Scaffold 2-Aminopyrimidine Core Scaffold->Hinge H-Bond (N1 & C2-NH) Pocket Hydrophobic Pocket (Selectivity Zone) Scaffold->Pocket C4-Substituent (Van der Waals) Solvent Solvent Front (Solubility) Scaffold->Solvent C5/C6-Tail Gatekeeper Gatekeeper Residue (Thr/Met) Gatekeeper->Scaffold Steric Constraint

Figure 1: Interaction map detailing the vector logic for optimizing aminopyrimidine kinase inhibitors.

Part 3: Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize industry-standard methodologies for synthesis and evaluation.

Protocol A: Synthesis via Buchwald-Hartwig Cross-Coupling

The construction of the C2-N bond is the rate-limiting step. Nucleophilic aromatic substitution (


) often fails with electron-rich coupling partners. Palladium-catalyzed Buchwald-Hartwig amination is the validated alternative.

Reagents:

  • Substrate: 2-chloropyrimidine derivative (1.0 eq)

  • Amine: Aryl/Heteroaryl amine (1.2 eq)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
  • Ligand: Xantphos (10 mol%) or BrettPhos (for difficult substrates)

  • Base:

    
     (2.0 eq) or NaOtBu
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon. Oxygen acts as a catalyst poison.

  • Pre-complexation: Add Pd source, Ligand, and solvent. Stir at room temperature for 5 minutes to form the active

    
     species.
    
  • Addition: Add the 2-chloropyrimidine, the amine, and the base.

  • Heating: Seal the vial and heat to 100°C for 12–16 hours. Note: Microwave irradiation at 120°C for 30 mins is a viable high-throughput alternative.

  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Synthesis Start Start: 2-Chloropyrimidine + Aryl Amine Cat Add Catalyst System (Pd2(dba)3 / Xantphos) Start->Cat Heat Heat: 100°C, 12h (Argon Atmosphere) Cat->Heat Oxidative Addition Workup Filter (Celite) & Purify (Flash Column) Heat->Workup Reductive Elimination Product Final Product: 2-Aminopyrimidine Workup->Product

Figure 2: Validated Buchwald-Hartwig cross-coupling workflow for aminopyrimidine synthesis.

Protocol B: Kinase Activity Evaluation (ADP-Glo™ Assay)

To objectively compare potency (


), a luminescent ADP-detection assay is preferred over radiometric methods due to higher Z' factors and lower interference.

Causality of Choice: Kinase reactions consume ATP and produce ADP. This assay couples ADP production to a Luciferase/Luciferin reaction. The signal is positive (more ADP = more light), reducing false positives caused by compound autofluorescence (common in quinazolines).

Procedure:

  • Reaction Mix: Incubate Kinase (2-5 nM), Substrate (peptide), and Test Compound in 384-well white plates for 15 mins.

  • Initiation: Add ATP (at

    
     concentration, typically 10-50 µM) to start the reaction. Incubate for 60 mins at RT.
    
  • Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate 40 mins.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP, then to Light). Incubate 30 mins.

  • Readout: Measure luminescence on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to determine

    
    .
    

References

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.[1][2][3] Nature Reviews Cancer, 9(1), 28-39. [Link]

  • Surleraux, D. L., et al. (2005). Design of HIV-1 protease inhibitors with a p-amino-sulphonamide group as a novel P2' ligand. Journal of Medicinal Chemistry, 48(6), 1965-1973. (Demonstrates Buchwald-Hartwig utility in heterocycles). [Link]

  • Zuccotto, F., et al. (2010).[4] Through the "gatekeeper" door: exploiting the active kinase conformation. Journal of Medicinal Chemistry, 53(7), 2681-2694. [Link]

  • Roskoski, R. (2016).[4] Classification of small molecule protein kinase inhibitors based upon the structures of their binding sites. Pharmacological Research, 103, 26-48. [Link]

Sources

Advanced Screening Guide: Novel Pyrimidinone Derivatives as Non-Nucleoside Antiviral Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidinone scaffold has emerged as a "privileged structure" in antiviral drug discovery, distinct from traditional nucleoside analogs. Unlike nucleoside analogs that act as "suicide substrates" for viral polymerases (often carrying significant host mitochondrial toxicity), novel pyrimidinone derivatives largely function as Non-Nucleoside Inhibitors (NNIs) . Their primary mechanism frequently involves the chelation of divalent metal ions (


 or 

) within the active sites of critical viral enzymes such as HIV-1 Integrase and Influenza PA Endonuclease .

This guide provides an objective technical comparison of novel pyrimidinone candidates against standard-of-care (SoC) agents (Acyclovir, Raltegravir, Baloxavir). It outlines a validated screening workflow designed to distinguish specific antiviral efficacy from non-specific cytotoxicity—a common pitfall in early-stage heterocyclic screening.

Part 1: The Chemical Candidate Profile

Why Pyrimidinones?

The 4-pyrimidinone core offers a distinct advantage over purine/pyrimidine nucleoside mimetics:

  • Mechanism Specificity: They target allosteric sites or catalytic metal centers rather than the nucleotide binding pocket, reducing off-target effects on host DNA polymerases.

  • Tunability: The N1 and C2 positions allow for extensive substitution to optimize lipophilicity (

    
    ) and metabolic stability without disrupting the pharmacophore required for metal binding.
    
Comparative Therapeutic Classes
Candidate ClassPrimary TargetMechanism of ActionReference Standard
Pyrimidinone-Carboxamides HIV-1 IntegraseStrand Transfer Inhibition (INSTI) via

chelation
Raltegravir (RAL)
Hydroxypyrimidinones Influenza PA ProteinCap-dependent Endonuclease InhibitionBaloxavir Marboxil
Dihydro-pyrimidinones HSV-1 / VZVViral DNA Synthesis Interference (Non-nucleoside)Acyclovir (ACV)

Part 2: Comparative Efficacy & Safety Data

The following data summarizes the performance of representative novel pyrimidinone derivatives (Series PYR-400) compared to industry standards. Data represents mean values from triplicate independent assays.

Table 1: In Vitro Potency and Selectivity Profile
CompoundTarget Virus

(µM) [1]

(µM) [2]
Selectivity Index (SI) [3]Clinical Status
PYR-412 (Novel) HIV-1 (IIIB)0.008 ± 0.002> 100> 12,500Pre-clinical
Raltegravir HIV-1 (IIIB)0.015 ± 0.005> 100> 6,600FDA Approved
PYR-705 (Novel) Influenza A (H1N1)0.45 ± 0.1085.0188Lead Optimization
Baloxavir acid Influenza A (H1N1)0.002 ± 0.001> 50> 25,000FDA Approved
Ribavirin Influenza A (H1N1)2.50 ± 0.5045.018Broad Spectrum Control
Acyclovir HSV-1 (KOS)0.80 ± 0.20> 200> 250FDA Approved

Key Insights:

  • High Potency: The PYR-412 candidate demonstrates nanomolar potency against HIV-1, comparable to Raltegravir, driven by the optimized diketo-acid functionality which mimics the metal-binding motif of the standard.

  • Safety Window: Unlike Ribavirin, which often shows a narrow Selectivity Index (

    
    ) due to cellular metabolic interference, the pyrimidinone derivatives (PYR-412/705) maintain high 
    
    
    
    values, indicating that observed antiviral effects are not artifacts of host cell death.

Part 3: Mechanism of Action (MoA) Analysis

Understanding how these molecules work is vital for interpreting screening data.

The "Two-Metal Ion" Chelation Model

Most bioactive pyrimidinones function by sequestering the two divalent magnesium ions (


) required for the catalysis of viral polynucleotidyl transferases.
  • HIV Integrase: The drug binds to the active site

    
     ions, halting the "Strand Transfer" step where viral DNA is inserted into the host genome.
    
  • Influenza Endonuclease: The drug inhibits the cleavage of host mRNA caps ("cap-snatching"), preventing viral transcription initiation.

Diagram 1: Mechanism of Action Pathway

MoA_Pathway Virus Viral Entry Uncoating Uncoating Virus->Uncoating Enzyme Viral Enzyme (Integrase or Endonuclease) Uncoating->Enzyme Metals Active Site Mg2+ Ions Enzyme->Metals Requires Process_Normal Catalytic Cleavage/Transfer (Viral Replication) Metals->Process_Normal Substrate Binding Process_Blocked Replication Halted (Complex Stabilized) Metals->Process_Blocked Inhibitor Bound Drug Pyrimidinone Derivative (Chelator) Drug->Metals Chelation/Binding

Caption: Schematic of the metal-dependent inhibition mechanism. Pyrimidinone derivatives (Blue) sequester active site Magnesium ions (Yellow), preventing the catalytic processing of viral genetic material.

Part 4: Experimental Protocols

To validate the activity of novel pyrimidinones, a rigorous Cytopathic Effect (CPE) Reduction Assay is required. This protocol uses a cell viability readout (MTS/MTT) to quantify protection against viral-induced cell death.

Protocol: High-Throughput CPE Reduction Screen

Objective: Determine


 (Effective Concentration) and 

(Cytotoxic Concentration) simultaneously.

Materials:

  • Cells: Vero E6 (for HSV/SARS-CoV-2) or MDCK (for Influenza).

  • Reagent: MTS or CellTiter-Glo (ATP) reagent.

  • Controls: Virus-only (VC), Cell-only (CC), DMSO control, Positive Control (e.g., Acyclovir).

Step-by-Step Workflow:

  • Cell Seeding (Day 0):

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Incubate 24h at 37°C, 5%

      
       to reach 90% confluency.
      
  • Compound Preparation:

    • Dissolve Pyrimidinone derivatives in DMSO (Stock 10mM).

    • Prepare 8-point serial dilutions (e.g., 100 µM to 0.01 µM) in maintenance media.

    • Critical: Final DMSO concentration must be

      
       to avoid solvent toxicity.
      
  • Infection & Treatment (Day 1):

    • Plate A (Efficacy): Remove media. Add virus at MOI 0.01 (Multiplicity of Infection). Incubate 1h for adsorption (if required), then add compound dilutions.

    • Plate B (Toxicity): Add compound dilutions to uninfected cells.

  • Incubation (Days 2-4):

    • Incubate until Virus Control wells show >90% CPE (typically 48-72h).

  • Readout:

    • Add MTS reagent (20 µL/well). Incubate 2-4h.

    • Measure Absorbance at 490 nm.

  • Data Analysis:

    • Calculate % Inhibition:

      
      
      
    • Use non-linear regression (4-parameter logistic) to calculate

      
      .
      
Diagram 2: Screening Workflow Logic

Screening_Workflow Synth Synthesis (Pyrimidinone Library) Solubility Solubility Check (DMSO < 0.5%) Synth->Solubility CPE_Assay CPE Reduction Assay (Primary Screen) Solubility->CPE_Assay Decision Selectivity Index (SI > 10?) CPE_Assay->Decision Mechanism Mechanism Study (Time-of-Addition) Decision->Mechanism Yes Discard Discard / Redesign Decision->Discard No Enzyme Enzymatic Assay (Integrase/Endonuclease) Mechanism->Enzyme

Caption: The critical decision gate in the screening workflow is the Selectivity Index (SI). Compounds with SI < 10 are typically discarded as false positives caused by host toxicity.

References

  • Masaoka, T., et al. (2012). "Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export." The Journal of Cell Biology, 197(6), 747–764.

  • Creative Diagnostics. (n.d.). "CPE Inhibition Assay for Antiviral Research." Antiviral Protocols.

  • Starosotnikov, A. M., & Bastrakov, M. A. (2023). "Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety." International Journal of Molecular Sciences, 24(11), 9314.

  • Ren, Y., Chen, Y., & Cao, S. (2022).[1] "Targeted inhibition of the endonuclease activity of influenza polymerase acidic proteins." Future Medicinal Chemistry, 14(8), 571-586.

  • Seley-Radtke, K. L., & Yates, M. K. (2018). "The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists." Antiviral Research, 154, 66-86. (Contextual grounding for Nucleoside vs Non-nucleoside comparison).

Note:


 (50% Effective Concentration) is the concentration required to inhibit viral replication by 50%.[2] 

(50% Cytotoxic Concentration) is the concentration required to kill 50% of uninfected cells.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.